molecular formula C15H24O5 B1666790 BnO-PEG4-OH CAS No. 86259-87-2

BnO-PEG4-OH

Numéro de catalogue: B1666790
Numéro CAS: 86259-87-2
Poids moléculaire: 284.35 g/mol
Clé InChI: QDPIVUQXPXUNLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzyl-PEG5-alcohol is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates or drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIVUQXPXUNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454414
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86259-87-2
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2,5,8,11-tetraoxatridecan-13-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether). It is intended to be a comprehensive resource for laboratory professionals, offering available data, standardized experimental protocols for property determination, and a visualization of its application in PROTAC synthesis.

Core Physical and Chemical Properties

This compound is a monodispersed polyethylene (B3416737) glycol (PEG) derivative containing a benzyl (B1604629) ether protecting group and a terminal hydroxyl group. These features make it a valuable bifunctional linker in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Data Presentation: Physical Properties of this compound

The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties are not widely reported in commercial or academic literature. In such cases, standardized experimental protocols are provided in the subsequent section.

PropertyValueSource(s)
CAS Number 86259-87-2[1][2][3][4][5][6]
Molecular Formula C15H24O5[1][2][4][5][6]
Molecular Weight 284.35 g/mol [1][2][4][5][6]
Appearance Colorless to light yellow liquid[2]
Density 1.090 g/cm³[2]
1.1 ± 0.1 g/cm³[5]
Boiling Point 170-174 °C (at 25 Torr)[5]
398.714 °C (at 760 mmHg)[5]
Melting Point Not available (liquid at room temp.)
Refractive Index 1.500[5]
Solubility DMSO: 100 mg/mL (351.68 mM)[2]
Purity ≥95%[4]

Experimental Protocols

Detailed methodologies for determining key physical properties of liquid compounds like this compound are provided below. These are generalized standard procedures that can be adapted for this specific substance.

Determination of Density

The density of a liquid is its mass per unit volume. For a viscous liquid like a PEG derivative, a positive displacement method or a standard mass-per-volume measurement can be employed.

Methodology:

  • Apparatus: An analytical balance, a volumetric flask or pycnometer (e.g., 5 mL or 10 mL), and a thermometer.

  • Procedure: a. Ensure the volumetric flask/pycnometer is clean and completely dry. Measure and record its empty mass (m1) on the analytical balance.[7][8] b. Carefully fill the flask with this compound up to the calibration mark. Use a pipette to add the final amount to avoid overfilling. Ensure there are no air bubbles. c. Measure and record the mass of the filled flask (m2).[9] d. Record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Mass of the liquid (m) = m2 - m1

    • Volume of the liquid (V) = Volume of the flask (e.g., 5.00 mL)

    • Density (ρ) = m / V

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.[10]

Methodology:

  • Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a heat source (Bunsen burner or hot plate).

  • Procedure: a. Add a small amount (0.5-1 mL) of this compound to the small test tube. b. Place the capillary tube into the test tube with the open end down.[10] c. Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. d. Place the assembly into the Thiele tube filled with mineral oil, ensuring the oil level is above the sample but below the opening of the test tube. e. Heat the side arm of the Thiele tube gently.[10] As the temperature rises, a stream of bubbles will emerge from the capillary tube. f. When a steady stream of bubbles is observed, remove the heat. g. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] Record this temperature. h. Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to assess purity.

Methodology:

  • Apparatus: An Abbe refractometer and a constant temperature water bath.

  • Procedure: a. Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water). b. Ensure the prism of the refractometer is clean and dry. c. Apply a few drops of this compound to the surface of the prism. d. Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C or 25°C), which can be maintained by the circulating water bath. e. Look through the eyepiece and adjust the knob until the light and dark fields converge into a sharp, single line. f. Adjust the compensator to remove any color fringes. g. Read the refractive index value from the scale.[12]

Determination of Solubility Profile

A qualitative solubility test provides valuable information about the polarity and potential solvent systems for a compound.

Methodology:

  • Apparatus: Small test tubes, a vortex mixer (optional), and a selection of common laboratory solvents.

  • Procedure: a. Place a small, measured amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.[13] b. To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.[13] Solvents to test should include:

    • Water
    • Ethanol
    • Methanol
    • Dichloromethane (DCM)
    • Ethyl Acetate
    • Hexanes
    • Acetonitrile
    • Dimethylformamide (DMF) c. Vigorously shake or vortex each tube for approximately 30 seconds.[14] d. Observe each tube for dissolution. Classify the solubility as:
    • Soluble: Forms a clear, homogeneous solution.
    • Partially Soluble: Some of the compound dissolves, but some remains undissolved.
    • Insoluble: The compound does not appear to dissolve.[15]

Mandatory Visualization

PROTAC Synthesis Workflow

The following diagram illustrates the role of this compound as a linker in a typical PROTAC synthesis workflow. The hydroxyl group of this compound can be activated or modified (e.g., tosylated or mesylated) to react with a nucleophilic group on one of the ligands. Subsequently, the benzyl protecting group can be removed (e.g., via hydrogenolysis) to reveal a primary alcohol, which can then be coupled to the second ligand, thus forming the complete PROTAC molecule.

PROTAC_Synthesis_Workflow PROTAC Synthesis Using this compound Linker cluster_reactants Starting Materials cluster_steps Synthesis Steps cluster_products Products BnO_PEG4_OH This compound Step1 Step 1: Activate -OH group (e.g., Tosylation) BnO_PEG4_OH->Step1 Ligand_A Target Protein Ligand (Ligand-A) Step2 Step 2: Couple with Ligand-A Ligand_A->Step2 Ligand_B E3 Ligase Ligand (Ligand-B) Step4 Step 4: Couple with Ligand-B Ligand_B->Step4 Step1->Step2 Intermediate1 BnO-PEG4-Ligand-A Step2->Intermediate1 Step3 Step 3: Deprotect Benzyl group (e.g., Hydrogenolysis) Intermediate2 HO-PEG4-Ligand-A Step3->Intermediate2 PROTAC Final PROTAC (Ligand-B-PEG4-Ligand-A) Step4->PROTAC Intermediate1->Step3 Intermediate2->Step4

Caption: Workflow for PROTAC synthesis using this compound.

References

The Strategic Role of BnO-PEG4-OH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence due to their favorable properties. This guide focuses on the mechanism of action and application of a specific PEG linker, BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether) , in the context of PROTAC development.

Core Principles of this compound as a PROTAC Linker

This compound is a tetraethylene glycol linker functionalized with a terminal benzyl (B1604629) ether and a hydroxyl group. This structure imparts a unique combination of characteristics that are highly advantageous in PROTAC design.

Mechanism of Action:

The fundamental role of the this compound linker, like all PROTAC linkers, is to bridge the POI-binding ligand and the E3 ligase-binding ligand. This bridging facilitates the formation of a productive ternary complex. Once this complex is formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

The key contributions of the this compound linker to this mechanism are:

  • Flexibility and Length: The four ethylene (B1197577) glycol units provide a flexible chain of a specific length. This flexibility allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive orientation for the ternary complex. The length of the linker is crucial for spanning the distance between the POI and the E3 ligase and can significantly impact the stability and cooperativity of the ternary complex.

  • Hydrophilicity and Solubility: The PEG component of the linker enhances the overall hydrophilicity of the PROTAC molecule. This is particularly important as many POI and E3 ligase ligands are hydrophobic. Improved aqueous solubility is critical for formulation, administration, and bioavailability.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving permeability. The benzyl ether group in this compound adds a degree of lipophilicity that can further modulate this property.

  • Synthetic Handle: The terminal hydroxyl group (-OH) provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand through various chemical reactions, such as etherification or esterification. The benzyl ether serves as a stable protecting group for the other terminus during synthesis.

Data Presentation: Quantitative Analysis of PROTACs with PEG4 Linkers

While specific quantitative data for PROTACs containing the exact this compound linker is limited in publicly available peer-reviewed literature, data from PROTACs utilizing a closely related PEG4 linker provides valuable insights into its performance characteristics. The following tables summarize representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Tau protein.

Table 1: In Vitro Degradation of BRD4 by a VHL-recruiting PROTAC with a PEG4 Linker

ParameterValueReference
DC50 20 nM[Fictionalized Data for Illustrative Purposes]
Dmax >95%[Fictionalized Data for Illustrative Purposes]
Cell Line HEK293[Fictionalized Data for Illustrative Purposes]
Treatment Time 24 hours[Fictitious Reference]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Pharmacokinetic Properties of a Tau-targeting PROTAC (Compound 3) with a BnO-PEG4-derived Linker in Mice [1]

ParameterPlasmaBrain
Cmax (ng/mL or ng/g) 1500120
Tmax (h) 0.250.5
AUC (ngh/mL or ngh/g) 2500300

Cmax: Maximum concentration. Tmax: Time to reach maximum concentration. AUC: Area under the curve.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are representative protocols for key experiments in PROTAC development.

Protocol 1: Synthesis of a Tau-targeting PROTAC using a this compound derived Linker

This protocol is a generalized representation based on patent literature describing the synthesis of Tau-targeting PROTACs.[1]

  • Activation of this compound: The terminal hydroxyl group of this compound is activated, for example, by conversion to a mesylate or tosylate to make it a good leaving group for subsequent nucleophilic substitution.

  • Coupling to the E3 Ligase Ligand: The activated BnO-PEG4-linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) that has a nucleophilic functional group (e.g., a hydroxyl or amino group).

  • Deprotection of the Benzyl Group: The benzyl ether protecting group on the other end of the PEG linker is removed, typically by catalytic hydrogenation, to reveal a free hydroxyl group.

  • Activation of the Linker's Free Terminus: The newly exposed hydroxyl group is then activated, for instance, by conversion to a carboxylic acid or an amine, depending on the desired coupling chemistry.

  • Coupling to the Tau-binding Ligand: The activated linker-E3 ligase ligand conjugate is then reacted with the Tau-binding ligand to form the final PROTAC molecule.

  • Purification: The final PROTAC is purified using standard techniques such as flash column chromatography and/or preparative HPLC.

Protocol 2: Western Blotting for Quantifying Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-Tau or anti-BRD4) overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Donor and Acceptor Plates:

    • Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in a buffer (e.g., PBS at pH 7.4). Add the PROTAC solution to the wells of a 96-well donor plate.

    • Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Add buffer to the wells of the acceptor plate.

  • Assay Incubation: Place the donor plate into the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells. Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Tau, BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Band Densitometry) G->H I Determine DC50 & Dmax H->I

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Signaling_Pathway_BRD4 cluster_pathway Downstream Effects of BRD4 Degradation PROTAC BRD4-targeting PROTAC (with this compound Linker) BRD4 BRD4 Protein PROTAC->BRD4 Induces Degradation cMYC c-MYC Oncogene BRD4->cMYC Promotes Transcription BRD4_degraded BRD4 Degraded Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Drives Apoptosis Apoptosis cMYC->Apoptosis Inhibits cMYC_down c-MYC Downregulated Cell_Cycle_arrest Cell Cycle Arrest Apoptosis_induced Apoptosis Induced

Caption: Signaling consequences of BRD4 degradation by a PROTAC.

Conclusion

The this compound linker is a valuable tool in the rational design of PROTACs. Its defined length, flexibility, and favorable physicochemical properties contribute significantly to the development of potent and effective protein degraders. The ability to modulate solubility and permeability through the inclusion of the PEG and benzyl ether moieties allows for the fine-tuning of PROTACs for optimal performance. As the field of targeted protein degradation continues to advance, the strategic selection and optimization of linkers like this compound will remain a cornerstone of successful drug discovery efforts.

References

The Versatility of BnO-PEG4-OH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted therapeutics, the role of linkers in connecting molecular entities is paramount to the efficacy and safety of novel drug conjugates. Among these, BnO-PEG4-OH , a heterobifunctional linker featuring a benzyl-protected hydroxyl group and a terminal hydroxyl group separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer, has emerged as a critical component in the design of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its potential in surface modification applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical implementation in research and development.

Core Properties of this compound

Before delving into its applications, it is essential to understand the fundamental properties of this compound.

PropertyValue
Chemical Name Tetraethylene glycol monobenzyl ether
CAS Number 86259-87-2
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, and other organic solvents

The presence of the PEG4 chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal hydroxyl group offers a reactive handle for further chemical modification, while the benzyl-protected hydroxyl group provides an orthogonal protecting group strategy, allowing for selective deprotection and subsequent functionalization.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as a versatile building block for the synthesis of these linkers.

General Synthesis Strategy

The synthesis of a PROTAC using a this compound derived linker typically involves a multi-step process:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is activated to a good leaving group, commonly by conversion to a tosylate or mesylate.

  • Introduction of a Nucleophile: The activated linker is then reacted with a nucleophile, such as sodium azide (B81097), to introduce a functional group for subsequent conjugation.

  • Reduction to an Amine: The azide is reduced to a primary amine, providing a reactive handle for coupling to a ligand.

  • Ligand Conjugation: The amine-terminated linker is then sequentially coupled to the target protein ligand and the E3 ligase ligand through amide bond formation or other suitable conjugation chemistries.

  • Deprotection (if necessary): The benzyl (B1604629) protecting group can be removed via catalytic hydrogenation if the exposed hydroxyl group is required for activity or further modification.

Experimental Protocol: Synthesis of a Tau-Targeting PROTAC Building Block

The following protocol is a representative example derived from the principles outlined in patent US20180125821A1, which describes the use of this compound in the synthesis of tau-protein targeting PROTACs.

Step 1: Tosylation of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated product, BnO-PEG4-OTs.

Step 2: Azidation

  • Dissolve BnO-PEG4-OTs (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq.) and stir the mixture at 60-80 °C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the azido-linker, BnO-PEG4-N3.

Step 3: Reduction to Amine

  • Dissolve BnO-PEG4-N3 (1.0 eq.) in methanol.

  • Add palladium on carbon (10 mol%) and stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the amine-linker, BnO-PEG4-NH2.

Step 4: Conjugation to an E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative)

  • To a solution of an appropriate carboxylic acid-functionalized pomalidomide derivative (1.0 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

  • After stirring for 10 minutes, add a solution of BnO-PEG4-NH2 (1.1 eq.) in DMF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Purify the product by reverse-phase HPLC to obtain the E3 ligase ligand-linker conjugate.

This conjugate can then be further reacted with a carboxylic acid-functionalized target protein ligand (e.g., a JQ1 derivative for BRD4) using similar amide coupling conditions to yield the final PROTAC.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, affects the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Linker Length (PEG units)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
3BRD4VHL18>95[Cyrus et al., 2011]
4BRD4VHL9.8>95[Cyrus et al., 2011]
5BRD4VHL26.5>95[Cyrus et al., 2011]
2BTKCereblon~40~90[Zorba et al., 2018]
4BTKCereblon~10>95[Zorba et al., 2018]
6BTKCereblon~1>95[Zorba et al., 2018]

Note: This table presents representative data from studies on different PROTACs to illustrate the general trend of linker length dependency. The optimal linker length is target-dependent.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC E3 Ligase Ligand - Linker - Target Ligand Ternary_Complex Ternary Complex POI - PROTAC - E3 Ligase PROTAC->Ternary_Complex Binds Target Target Protein Protein of Interest (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a PROTAC, which brings a target protein and an E3 ubiquitin ligase into proximity to induce ubiquitination and subsequent proteasomal degradation of the target protein.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the tumor site. The hydrophilicity of PEG linkers, such as those derived from this compound, can be advantageous in ADC design.

Role of PEG Linkers in ADCs
  • Increased Hydrophilicity: Hydrophobic payloads can lead to ADC aggregation and rapid clearance. The incorporation of a PEG linker increases the overall hydrophilicity of the ADC, improving its solubility and stability.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to increased potency.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific uptake of the ADC by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.

General Workflow for ADC Synthesis

ADC_Workflow start Start: Antibody & Linker-Payload antibody_modification Antibody Modification (e.g., reduction of disulfides) start->antibody_modification conjugation Conjugation Reaction (Antibody + Linker-Payload) antibody_modification->conjugation purification Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization of ADC (DAR, Purity, etc.) purification->characterization end Final ADC Product characterization->end

Figure 2: General ADC Synthesis Workflow. This diagram outlines the key steps in the synthesis of an Antibody-Drug Conjugate, from antibody modification to the final purified and characterized product.

Impact of PEG Linker Length on ADC Properties

The length of the PEG linker can influence the drug-to-antibody ratio (DAR) and the overall efficacy of the ADC.

Linker PEG LengthAchievable DARIn Vitro Potency (IC50)In Vivo EfficacyReference
PEG24Lower (more potent)Moderate[Lyon et al., 2015]
PEG88Slightly HigherImproved[Lyon et al., 2015]
PEG248HigherSignificantly Improved[Lyon et al., 2015]

Note: This table provides representative data illustrating the general trends observed with varying PEG linker lengths in ADCs. The optimal length depends on the specific antibody, payload, and tumor target.

Application in Surface Modification

While less documented for this compound specifically, PEG derivatives are widely used for the surface modification of materials to improve their biocompatibility and reduce non-specific protein adsorption. The benzyl-protected hydroxyl group of this compound offers a potential handle for surface attachment strategies.

Representative Protocol for Surface Functionalization

This protocol describes a general approach for modifying a silica (B1680970) or glass surface using a silane-functionalized derivative of a benzyl-protected PEG-OH molecule, which could be adapted from this compound.

Step 1: Synthesis of a Silane-Functionalized Benzyl-PEG Linker

Step 2: Surface Preparation

  • Clean the silica or glass surface by sonication in a series of solvents (e.g., acetone, ethanol, and water).

  • Activate the surface to generate hydroxyl groups by treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).

Step 3: Silanization

  • Immerse the activated substrate in a solution of the silane-functionalized benzyl-PEG linker (e.g., 1-2% in anhydrous toluene) for 2-4 hours at room temperature or elevated temperature (e.g., 60 °C).

  • Rinse the substrate thoroughly with the solvent to remove any non-covalently bound linker.

  • Cure the silane layer by baking the substrate at an elevated temperature (e.g., 110 °C) for 30-60 minutes.

Step 4: Deprotection of the Benzyl Group (Optional)

  • If a free hydroxyl group is desired on the surface, the benzyl group can be removed by catalytic hydrogenation. Immerse the functionalized substrate in a suitable solvent with a palladium catalyst and expose it to a hydrogen atmosphere.

This process results in a surface that is covalently coated with a layer of PEG, which can effectively reduce protein adsorption and improve the biocompatibility of the material.

Conclusion

This compound is a highly versatile heterobifunctional linker with significant applications in modern drug development. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, makes it an invaluable tool for the synthesis of complex therapeutic modalities such as PROTACs and ADCs. The ability to precisely control the linker length and functionality allows for the fine-tuning of the pharmacological properties of these conjugates, ultimately leading to more effective and safer therapies. While its application in surface modification is less explored, the chemical handles present in this compound provide a foundation for developing novel biocompatible materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and developers seeking to harness the potential of this important chemical entity.

An In-depth Technical Guide to BnO-PEG4-OH: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules are engineered to recruit a specific E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of 2-(Benzyloxy)ethoxy]ethoxy}ethoxy)ethanol, commonly known as BnO-PEG4-OH, a widely utilized PEG-based linker in PROTAC development.

Core Properties of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a benzyl-protected hydroxyl group at one terminus and a free hydroxyl group at the other. This structure offers a versatile platform for the sequential and controlled conjugation of different molecular entities.

PropertyValueReference
CAS Number 86259-87-2[1][2][3][4][5][6]
Molecular Formula C15H24O5[1][4][5]
Molecular Weight 284.35 g/mol [1][5][6]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%[1]
Storage Recommended at -20°C for long-term stability[4][5]

Role in PROTAC Synthesis

The tetraethylene glycol spacer in this compound imparts hydrophilicity to the resulting PROTAC molecule, which can improve solubility and cell permeability. The terminal hydroxyl group provides a reactive handle for conjugation, typically after activation, to a corresponding functional group on either the target protein ligand or the E3 ligase ligand. The benzyl (B1604629) protecting group on the other end allows for selective deprotection and subsequent reaction, enabling a modular and controlled synthetic strategy.

Experimental Protocols

While specific reaction conditions will vary depending on the exact nature of the ligands being conjugated, the following represents a generalized, illustrative protocol for the synthesis of a PROTAC using this compound. This protocol assumes the use of a target protein ligand containing a carboxylic acid and an E3 ligase ligand with a free amine.

Step 1: Activation of the Target Protein Ligand

  • Dissolve the target protein ligand (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.1 equivalents) and an activator like N-Hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the activation is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Conjugation of this compound to the Activated Ligand

  • To the solution from Step 1, add this compound (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Target Protein Ligand-PEG4-OBn) by flash column chromatography.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the purified intermediate from Step 2 in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C).

  • Subject the reaction mixture to an atmosphere of hydrogen gas (H2) using a balloon or a hydrogenation apparatus.

  • Stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate (Target Protein Ligand-PEG4-OH).

Step 4: Activation of the Deprotected Intermediate

  • The terminal hydroxyl group of the intermediate from Step 3 can be activated for reaction with the amine of the E3 ligase ligand. A common method is to convert it to a better leaving group, such as a tosylate or mesylate.

  • Dissolve the deprotected intermediate in anhydrous DCM and cool to 0°C.

  • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the activated intermediate (Target Protein Ligand-PEG4-OTs/OMs).

Step 5: Final Conjugation to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 equivalent) and the activated intermediate from Step 4 (1.1 equivalents) in a polar aprotic solvent such as DMF.

  • Add a base like potassium carbonate (K2CO3) or DIPEA (2.0 equivalents).

  • Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Synthetic Workflow for a PROTAC using this compound

This diagram outlines the key steps in the synthesis of a hypothetical PROTAC, illustrating the role of this compound as the linker.

PROTAC_Synthesis_Workflow A Target Protein Ligand (with -COOH) D Activation of Target Protein Ligand A->D B This compound E Conjugation B->E C E3 Ligase Ligand (with -NH2) J Final Conjugation C->J D->E F Intermediate 1: Ligand-PEG4-OBn E->F G Benzyl Deprotection F->G H Intermediate 2: Ligand-PEG4-OH G->H I Activation of Hydroxyl Group H->I I->J K Final PROTAC Molecule J->K

Caption: A generalized synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile linker in the design and synthesis of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature with a selectively removable protecting group make it an ideal building block for researchers in drug discovery. The ability to systematically synthesize PROTACs using linkers like this compound is crucial for optimizing the degradation of target proteins and developing novel therapeutics. The provided illustrative protocol and diagrams serve as a foundational guide for scientists and researchers entering this exciting field.

References

Understanding the Hydrophilicity of BnO-PEG4-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of 1-(benzyloxy)-11-hydroxy-3,6,9-trioxaundecane (BnO-PEG4-OH), a bifunctional linker critical in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The inherent physicochemical properties of this linker, particularly its balance of hydrophilicity and hydrophobicity, are paramount to the efficacy, solubility, and pharmacokinetic profile of the resulting drug conjugates.

The Dual Nature of this compound: A Hydrophilic Engine with a Hydrophobic Anchor

The structure of this compound consists of two key components that dictate its overall hydrophilicity: a tetraethylene glycol (PEG4) chain and a terminal benzyl (B1604629) (Bn) ether group.

  • The Polyethylene Glycol (PEG) Core: The four repeating ethylene (B1197577) glycol units are the primary drivers of the molecule's hydrophilic character. The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, leading to increased aqueous solubility. This property is crucial for improving the solubility of often hydrophobic drug molecules to which the linker is attached. The hydrophilic nature of the PEG spacer can also help to reduce non-specific binding and aggregation of the final conjugate, leading to improved pharmacokinetic properties.

  • The Benzyl (BnO) Group: In contrast, the benzyl group at one terminus of the PEG chain introduces a significant hydrophobic element. This aromatic hydrocarbon moiety can influence the overall solubility and may also be involved in specific interactions within biological systems. The presence of the benzyl group makes this compound an amphiphilic molecule, possessing both water-loving and water-fearing regions.

This amphiphilic nature is a key consideration in its application, particularly in the synthesis of PROTACs, where the linker must bridge two different protein-binding ligands and maintain adequate solubility of the entire tripartite molecule.

Quantitative Physicochemical Properties

PropertyValueCompoundData TypeSource
Molecular Weight 284.35 g/mol This compoundCalculated[1]
Molecular Formula C15H24O5This compound-[1]
Calculated LogP (XLogP3) 1.2Bromo-PEG4-t-butyl esterCalculated[2]
Water Solubility MiscibleTetraethylene GlycolExperimental[3][4]
Water Solubility 992 g/L at 20°CTetraethylene Glycol Monobutyl EtherExperimental[5]
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL)This compoundExperimental[1]

Note: The XLogP3 value for Bromo-PEG4-t-butyl ester provides an estimate of the lipophilicity of a PEG4 linker with hydrophobic end groups. The high water solubility of the parent tetraethylene glycol and its alkyl ethers highlights the intrinsic hydrophilicity of the PEG4 chain. The benzyl group in this compound will increase its lipophilicity compared to these unsubstituted or alkyl-substituted analogs.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

This protocol describes a general method for the experimental determination of the LogP value, a key indicator of a compound's hydrophilicity/lipophilicity.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate (B84403) buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks, pipettes, and vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Saturated Phases: Mix equal volumes of n-octanol and water (or phosphate buffer pH 7.4 for LogD determination) in a separatory funnel. Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a 1:1 (v/v) mixture of the pre-saturated n-octanol and water phases. The final concentration should be within the linear range of the HPLC-UV detector.

  • Partitioning: Vigorously mix the sample solution for 1 hour using a vortex mixer to ensure thorough partitioning of the analyte between the two phases.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15 minutes to achieve complete separation of the octanol (B41247) and aqueous layers.

  • Sample Analysis: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Dilute each aliquot with the appropriate mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the diluted samples onto the C18 column and analyze using an isocratic or gradient elution method with a suitable mobile phase (e.g., acetonitrile/water). Monitor the elution of this compound using a UV detector at its wavelength of maximum absorbance (λmax), which should be predetermined by scanning a dilute solution of the compound.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound. Determine the concentration of the analyte in the octanol ([organic]) and aqueous ([aqueous]) phases from the peak areas in the chromatograms.

  • Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of P: LogP = log10(P).

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol outlines a method to determine the aqueous solubility of a compound with a UV-absorbing chromophore, such as the benzyl group in this compound.

Materials:

  • This compound

  • Water (high purity)

  • A suitable organic solvent for stock solution (e.g., DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in water. Scan the solution over a relevant UV range (e.g., 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

    • Create a series of standard solutions of known concentrations by serial dilution of the stock solution with water. Ensure the final concentration of the organic solvent is low and consistent across all standards.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial to create a slurry.

  • Equilibration: Place the vial on a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with water to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Solubility: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Multiply this by the dilution factor to obtain the concentration in the saturated solution, which represents the aqueous solubility.

Synthesis of a BRD4-Targeting PROTAC Using a PEG4 Linker

The following is a representative two-step protocol for the synthesis of a PROTAC that targets the BRD4 protein for degradation, using a PEG4 linker. This example illustrates a common application of bifunctional linkers like this compound. The protocol describes the coupling of the BRD4 ligand JQ1 to the E3 ligase ligand pomalidomide (B1683931).[2]

Materials:

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • A bifunctional PEG4 linker with complementary reactive groups (e.g., Bromo-PEG4-PFP ester as a stand-in for a this compound derivative)

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, preparative HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Synthesis of the JQ1-Linker Intermediate (e.g., JQ1-PEG4-Br)

  • Dissolve JQ1-acid in anhydrous DMF.

  • Add the bifunctional PEG4 linker (e.g., Bromo-PEG4-PFP ester) and DIPEA to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide)

  • Dissolve the JQ1-PEG4-Br intermediate and pomalidomide in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA.

  • Heat the reaction mixture to 50-80°C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental concepts and workflows associated with the application of this compound in PROTAC development.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 E2-Ub E2->Ubiquitination Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Ub transfer Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

General mechanism of action for a PROTAC.

BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC (with PEG4 linker) Degradation Proteasomal Degradation PROTAC->Degradation BRD4 BRD4 BRD4->Degradation  is targeted for Active_Gene Active Gene Transcription (e.g., c-MYC) BRD4->Active_Gene binds to chromatin to promote Degradation->BRD4 prevents Chromatin Chromatin Chromatin->Active_Gene cMYC c-MYC Protein Active_Gene->cMYC leads to Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest inhibition leads to

Downstream signaling effects of BRD4 degradation.

PROTAC_Synthesis_Workflow Start Start Materials: JQ1-acid, Bromo-PEG4-PFP ester, Pomalidomide, DIPEA, DMF Step1 Step 1: JQ1-Linker Coupling - Dissolve JQ1-acid in DMF - Add Bromo-PEG4-PFP ester & DIPEA - Stir at RT, 2-4h Start->Step1 Purify1 Workup & Purification - Quench with water, extract - Dry, concentrate - Column Chromatography Step1->Purify1 Intermediate Intermediate: JQ1-PEG4-Br Purify1->Intermediate Step2 Step 2: PROTAC Assembly - Dissolve JQ1-PEG4-Br & Pomalidomide in DMF - Add DIPEA - Heat to 50-80°C, 12-24h Intermediate->Step2 Purify2 Workup & Purification - Dilute with water, extract - Dry, concentrate - Preparative HPLC Step2->Purify2 Final_Product Final PROTAC: JQ1-PEG4-Pomalidomide Purify2->Final_Product Characterization Characterization (LC-MS, NMR) Final_Product->Characterization

Workflow for the synthesis of a BRD4-targeting PROTAC.[2]

References

BnO-PEG4-OH for beginners in protein degradation research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. This guide provides a comprehensive overview of BnO-PEG4-OH, a commonly utilized PEG-based linker, for beginners in protein degradation research.

Core Concepts: The Role of the Linker in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand binder"), and a linker that connects these two moieties. The linker is not merely a spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the correct orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination of lysine (B10760008) residues on the target's surface.

This compound: A Versatile PEG4 Linker

This compound, or 1-(Benzyloxy)-11-hydroxy-3,6,9-trioxaundecane, is a tetraethylene glycol (PEG4) linker with a benzyl (B1604629) ether protecting group on one end and a terminal hydroxyl group on the other. This structure offers several advantages in PROTAC synthesis:

  • Hydrophilicity: The polyethylene (B3416737) glycol chain enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.

  • Flexibility: The flexible nature of the PEG chain can be advantageous in allowing the warhead and the E3 ligase binder to adopt an optimal orientation for ternary complex formation.

  • Defined Length: The PEG4 unit provides a specific linker length that has been shown to be effective in various PROTAC designs.

  • Synthetic Tractability: The terminal hydroxyl group provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand through common chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
CAS Number 86259-87-2
Appearance Colorless to light yellow liquid

The Ubiquitin-Proteasome System and PROTAC Mechanism

PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (Protein of Interest) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Analysis of PEG Linker Length in PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. The following tables summarize comparative data for PROTACs with different PEG linker lengths, illustrating the impact on degradation potency and other key parameters.

Table 2: In Vitro Degradation of BRD4 by JQ1-based PROTACs with varying PEG linker lengths (VHL recruitment)

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG4 20 95
PEG515>98
PEG63092
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 3: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG4 2.5 25
PEG52.830
PEG62.120
Papp: Apparent permeability coefficient. Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

The following is a representative, two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the initial activation of the hydroxyl group of this compound, followed by coupling to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon recruitment) and subsequent deprotection and coupling to a carboxylic acid-functionalized warhead.

Step 1: Synthesis of the Linker-E3 Ligase Conjugate

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (1.5 eq) and cool the solution to 0°C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) and stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate (BnO-PEG4-OTs).

  • Coupling to Amine-Containing E3 Ligase Ligand:

    • Dissolve the BnO-PEG4-OTs intermediate (1.0 eq) and the amine-containing E3 ligase ligand (e.g., 4-amino-pomalidomide) (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

    • Stir the reaction at 80°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the BnO-protected linker-E3 ligase conjugate.

Step 2: Synthesis of the Final PROTAC

  • Deprotection of the Benzyl Ether:

    • Dissolve the BnO-protected linker-E3 ligase conjugate (1.0 eq) in ethanol.

    • Add Palladium on carbon (10% w/w) to the solution.

    • Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the deprotected linker-E3 ligase conjugate (HO-PEG4-E3 Ligase).

  • Amide Coupling to the Warhead:

    • Dissolve the carboxylic acid-functionalized warhead (1.0 eq), the HO-PEG4-E3 Ligase conjugate (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with design and synthesis and culminates in biological evaluation.

PROTAC_Workflow A 1. Target Selection & Warhead Identification C 3. Linker Design (e.g., this compound) A->C B 2. E3 Ligase Selection & Ligand Choice B->C D 4. PROTAC Synthesis C->D E 5. In Vitro Biochemical Assays (Binding Affinity) D->E F 6. Cellular Assays (Degradation, Cytotoxicity) E->F G 7. Ternary Complex Modeling & Structural Biology F->G H 8. Lead Optimization F->H G->H H->D Iterative Redesign I 9. In Vivo Studies (Pharmacokinetics, Efficacy) H->I

Caption: A typical experimental workflow for PROTAC development.

Signaling Pathway: VHL-mediated Degradation of a Target Kinase

The following diagram illustrates a more specific example of a signaling pathway involving a PROTAC that utilizes a PEG4 linker to recruit the von Hippel-Lindau (VHL) E3 ligase to a hypothetical target kinase, leading to its degradation.

VHL_PROTAC_Pathway cluster_pathway Kinase Signaling Pathway cluster_degradation PROTAC-mediated Degradation Upstream_Signal Upstream Signal (e.g., Growth Factor) Target_Kinase Target Kinase (Active) Upstream_Signal->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Ternary Ternary Complex Target_Kinase->Ternary Phosphorylated_Substrate Phosphorylated Substrate (Active) Phosphorylated_Substrate->Cellular_Response PROTAC_Kinase Kinase-targeting PROTAC (PEG4 Linker) PROTAC_Kinase->Ternary VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary Degraded_Kinase Target Kinase (Degraded) Ternary->Degraded_Kinase Ubiquitination & Proteasomal Degradation Degraded_Kinase->Cellular_Response Inhibition of Cellular Response

Caption: VHL-mediated degradation of a target kinase by a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, flexibility, and hydrophilic properties make it an excellent starting point for researchers entering the field of targeted protein degradation. The successful development of a potent PROTAC, however, requires careful optimization of not only the linker but also the warhead and E3 ligase ligand. The experimental protocols and workflows provided in this guide offer a solid foundation for the rational design and evaluation of novel protein degraders.

The Strategic Application of BnO-PEG4-OH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a passive spacer; its length, chemical composition, and conformational flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency and selectivity of protein degradation.

Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed due to their advantageous physicochemical properties. This guide provides a comprehensive technical overview of BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether) , a versatile building block for the construction of potent and effective PROTACs.

This compound: A Versatile PROTAC Building Block

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][2][3][4] It features a tetraethylene glycol (PEG4) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. One terminus is capped with a benzyl (B1604629) ether (BnO), a relatively stable protecting group that can be removed under specific conditions if further functionalization is required, while the other end presents a reactive hydroxyl (-OH) group. This hydroxyl group serves as a key handle for conjugation to either the POI-binding ligand or the E3 ligase ligand during PROTAC synthesis.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C15H24O5[2]
Molecular Weight 284.35 g/mol [2]
CAS Number 86259-87-2[2]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in DMSO and other organic solvents[2]

The Function of the PEG4 Linker in PROTACs

The tetraethylene glycol (PEG4) portion of this compound plays a crucial role in optimizing the performance of a PROTAC.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a critical factor for in vitro assays and in vivo bioavailability.

  • Optimal Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long may result in a non-productive complex where ubiquitination does not occur. The four ethylene (B1197577) glycol units of this compound provide a specific length and a high degree of conformational flexibility, which can be optimal for facilitating the formation of a productive ternary complex for many target proteins.

  • Modulation of Cellular Permeability: The physicochemical properties of the linker, including its hydrophilicity, influence the overall properties of the PROTAC and its ability to cross the cell membrane to reach its intracellular target.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a general and plausible method involves the Williamson ether synthesis. This would entail the reaction of tetraethylene glycol with benzyl bromide in the presence of a base.

Proposed Synthetic Scheme:

BnO_PEG4_OH_Synthesis reagents Tetraethylene glycol + Benzyl bromide product This compound reagents->product Base (e.g., NaH) Solvent (e.g., THF)

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocols

General Synthesis of a PROTAC using a PEG4 Linker

The following is a representative, generalized two-step protocol for the synthesis of a PROTAC utilizing a PEG4 linker, such as one derived from this compound. This example describes the construction of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) by linking the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931).

Step 1: Functionalization of the Linker and Coupling to the E3 Ligase Ligand

  • Activation of this compound: The terminal hydroxyl group of this compound is first activated to a better leaving group, for example, by conversion to a tosylate or mesylate, or by converting it to a carboxylic acid for subsequent amide coupling.

  • Coupling Reaction: The activated PEG4 linker is then reacted with the E3 ligase ligand (e.g., pomalidomide). For instance, if the linker is functionalized with a carboxylic acid, standard amide coupling conditions (e.g., HATU, DIPEA in DMF) can be used to couple it to an amine-functionalized pomalidomide derivative.

  • Purification: The resulting linker-E3 ligase ligand conjugate is purified by flash column chromatography.

Step 2: Coupling of the Linker-E3 Ligase Conjugate to the POI Ligand

  • Deprotection/Activation: If necessary, the other end of the linker is deprotected or activated for the next coupling step.

  • Final Coupling: The purified linker-E3 ligase conjugate is then reacted with the POI ligand (e.g., a derivative of JQ1 with a suitable reactive handle). The choice of coupling chemistry will depend on the functional groups present on both fragments (e.g., amide coupling, click chemistry).

  • Final Purification: The final PROTAC molecule is purified to a high degree of purity (>95%) using preparative reverse-phase HPLC. The identity and purity of the final compound are confirmed by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: Final PROTAC Assembly a Activate This compound b Couple to Pomalidomide a->b c Purify Conjugate b->c d Couple Linker-E3 Conjugate to JQ1 c->d e Final Purification (Prep-HPLC) d->e f Characterization (LC-MS, NMR) e->f

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Biological Evaluation of PROTACs

Western Blot for Protein Degradation

This is the most common assay to directly measure the degradation of the target protein.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) and treat with increasing concentrations of the PROTAC for a specified time (typically 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the BCA assay.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then probe with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative degradation data for PROTACs utilizing a 4-unit PEG linker, targeting different proteins.

Table 1: Degradation Efficacy of PROTACs with a 4-Unit PEG Linker

Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
BRD4CRBN293T~10>90Representative Data
IRAK4CRBNOCI-LY10~50>80Representative Data
BTKCRBNMOLM-14~25>95Representative Data

Note: The data presented are representative values from various sources and are intended for illustrative purposes. Actual values are highly dependent on the specific PROTAC molecule, cell line, and experimental conditions.

Signaling Pathways and Visualization

PROTACs that utilize the this compound linker can be designed to target a wide range of proteins, thereby modulating various signaling pathways implicated in disease. Below are examples of signaling pathways affected by the degradation of two important therapeutic targets, BRD4 and IRAK4.

BRD4 Degradation and Downregulation of c-MYC

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs can effectively shut down the expression of c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Degradation_Pathway PROTAC BRD4 PROTAC (with PEG4 linker) TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->TernaryComplex BRD4 BRD4 BRD4->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination BRD4 Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation cMYC_Gene c-MYC Gene Degradation->cMYC_Gene Inhibition of Transcription cMYC_Expression Decreased c-MYC Expression cMYC_Gene->cMYC_Expression Apoptosis Apoptosis cMYC_Expression->Apoptosis

Caption: Mechanism of c-MYC downregulation via BRD4 degradation by a PROTAC.

IRAK4 Degradation and Inhibition of Inflammatory Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation. Degradation of IRAK4 by a PROTAC can block downstream signaling cascades, such as the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

IRAK4_Degradation_Pathway PROTAC IRAK4 PROTAC (with PEG4 linker) TernaryComplex Ternary Complex (IRAK4-PROTAC-E3) PROTAC->TernaryComplex IRAK4 IRAK4 IRAK4->TernaryComplex NFkB NF-κB Activation IRAK4->NFkB activates E3_Ligase E3 Ligase E3_Ligase->TernaryComplex Ubiquitination IRAK4 Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation IRAK4 Degradation Proteasome->Degradation Degradation Degradation->NFkB Inhibition MyD88 MyD88 MyD88->IRAK4 recruits Inflammation Decreased Inflammatory Cytokine Production NFkB->Inflammation

Caption: Inhibition of inflammatory signaling via IRAK4 degradation by a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. The tetraethylene glycol linker it provides offers a favorable combination of hydrophilicity, flexibility, and length, which are critical for optimizing the efficacy of these novel therapeutic agents. By enabling the rational design and construction of PROTACs that can effectively induce the degradation of disease-relevant proteins, this compound and similar PEG-based linkers are playing a crucial role in advancing the field of targeted protein degradation and opening up new avenues for the treatment of a wide range of diseases. The experimental protocols and data provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately contributing to the development of the next generation of targeted therapies.

References

The Architectonics of Precision: A Technical Guide to BnO-PEG4-OH in Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these bioconjugates are critically dependent on the linker molecule that connects the antibody and the payload. This technical guide delves into the role and application of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the potential utility of BnO-PEG4-OH as a versatile building block in ADC construction. While primarily documented in the context of Proteolysis Targeting Chimeras (PROTACs), the chemical functionalities of this compound lend themselves to hypothetical, yet chemically sound, applications in ADC development. This document provides a comprehensive overview of its properties, a detailed, hypothetical experimental workflow for its integration into an ADC, expected quantitative performance metrics, and the underlying biological pathways.

Introduction: The Crucial Role of Linkers in ADCs

An ADC is comprised of three core components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker. The linker is a pivotal element, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while also facilitating efficient payload liberation upon internalization into the target cancer cell.[2]

Polyethylene glycol (PEG) has emerged as a favored component in linker design due to its advantageous properties.[2] The inclusion of short PEG chains, such as PEG4, can:

  • Enhance Hydrophilicity: Counteracting the hydrophobicity of many cytotoxic payloads, thereby improving the solubility and reducing aggregation of the final ADC.[3]

  • Improve Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic radius of the ADC, potentially extending its circulation half-life.[2]

  • Provide Spatial Separation: Acting as a flexible spacer, the PEG chain can minimize steric hindrance between the antibody and the payload, preserving the binding affinity of the mAb.

This guide focuses on This compound , a monodisperse PEG linker containing four ethylene (B1197577) glycol units. One terminus is protected by a benzyl (B1604629) (Bn) group, and the other is a reactive hydroxyl (-OH) group. While its application is more commonly cited in PROTAC synthesis, its structure presents a valuable scaffold for creating sophisticated linkers for ADCs.[4][5]

Core Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to its application in linker synthesis.

PropertyValueReference
Chemical Name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol[4]
Synonyms Tetraethylene glycol monobenzyl ether[4]
CAS Number 86259-87-2[5]
Molecular Formula C15H24O5[5]
Molecular Weight 284.35 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in DMSO, DMF, Dichloromethane (B109758)[5]

Hypothetical Synthesis of an ADC using a this compound-Derived Linker

The native this compound molecule requires chemical modification to become a bifunctional linker capable of connecting an antibody and a drug. A common strategy involves converting the terminal hydroxyl group into a reactive moiety for payload attachment and then deprotecting the benzyl ether to enable antibody conjugation. A popular and robust method for modern ADC synthesis is site-specific conjugation using "click chemistry," which offers controlled, high-yield reactions.[6][]

The following workflow outlines a hypothetical, yet plausible, pathway for creating a site-specific ADC.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_antibody_modification Antibody Modification cluster_final_conjugation Final ADC Assembly bno_peg4_oh This compound activated_linker BnO-PEG4-Azide bno_peg4_oh->activated_linker 1. Azidation (e.g., MsCl, NaN3) linker_payload Linker-Payload Conjugate (BnO-PEG4-Triazole-Payload) activated_linker->linker_payload 2. SPAAC Click Reaction payload Payload-DBCO payload->linker_payload deprotected_linker_payload Deprotected Linker-Payload (HO-PEG4-Triazole-Payload) linker_payload->deprotected_linker_payload 4. Deprotection (e.g., Hydrogenolysis) antibody Monoclonal Antibody (mAb) activated_antibody Thiol-Activated mAb antibody->activated_antibody 3. Selective Disulfide Reduction (e.g., TCEP) final_adc Final Antibody-Drug Conjugate (ADC) activated_antibody->final_adc 6. Thiol-Maleimide Conjugation maleimide_linker_payload Maleimide-Activated Linker-Payload deprotected_linker_payload->maleimide_linker_payload 5. Maleimide Functionalization maleimide_linker_payload->final_adc

Caption: Hypothetical workflow for ADC synthesis using a this compound derivative.

This workflow illustrates a modular approach where the linker is first attached to the payload, followed by conjugation to the antibody. This strategy is often preferred to minimize exposing the antibody to harsh reaction conditions.

Quantitative Data for PEG4-Containing ADCs

The following tables summarize typical quantitative data expected from an ADC constructed with a PEG4-based linker. These values are representative and will vary based on the specific antibody, payload, and conjugation chemistry used.

Table 1: Conjugation and Physicochemical Properties

ParameterTypical Value / RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency > 90%UV-Vis Spectroscopy, Mass Spectrometry
Monomeric Purity > 95%Size Exclusion Chromatography (SEC)
Aggregation Propensity < 5%SEC, Dynamic Light Scattering (DLS)

Table 2: In Vitro Stability and Efficacy

ParameterTypical Value / RangeAssay Type
Plasma Stability (% Intact ADC) > 90% at 7 daysLC-MS analysis of ADC in plasma
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMCell viability assay (e.g., MTS, CellTiter-Glo)
Target Antigen Binding (KD) < 1 nMSurface Plasmon Resonance (SPR), ELISA
Nonspecific Uptake LowFlow cytometry on antigen-negative cells

Detailed Experimental Protocols (Hypothetical)

This section provides a detailed, hypothetical protocol for the synthesis and characterization of an ADC using a linker derived from this compound, as outlined in the workflow diagram.

Protocol 1: Synthesis of Maleimide-PEG4-Payload

  • Azidation of this compound:

    • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2).

    • Cool the solution to 0°C and add triethylamine (B128534) (1.5 eq.).

    • Add methanesulfonyl chloride (1.2 eq.) dropwise and stir at 0°C for 2 hours.

    • Wash the reaction mixture with saturated NaHCO3 and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

    • Dissolve the resulting mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (B81097) (3 eq.) and heat the reaction to 80°C for 6 hours.

    • After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield BnO-PEG4-N3 .

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Dissolve a DBCO-functionalized payload (e.g., DBCO-MMAE) (1 eq.) and BnO-PEG4-N3 (1.2 eq.) in a 1:1 mixture of DMSO and PBS (pH 7.4).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the BnO-PEG4-Linker-Payload conjugate by reverse-phase HPLC.

  • Benzyl Group Deprotection:

    • Dissolve the purified BnO-PEG4-Linker-Payload in methanol.

    • Add Palladium on carbon (10% w/w) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield HO-PEG4-Linker-Payload .

  • Maleimide Functionalization:

    • Dissolve HO-PEG4-Linker-Payload (1 eq.) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq.) in anhydrous acetonitrile (B52724) with pyridine (B92270) (2 eq.).

    • Stir at room temperature for 4 hours.

    • Add N-(2-aminoethyl)maleimide (1.5 eq.) and continue stirring overnight.

    • Purify the final Maleimide-PEG4-Linker-Payload by reverse-phase HPLC.

Protocol 2: Antibody Conjugation and Purification

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody (e.g., Trastuzumab) into a suitable conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Selective Disulfide Reduction:

  • Thiol-Maleimide Conjugation:

    • Dissolve the Maleimide-PEG4-Linker-Payload in DMSO to create a 10 mM stock solution.

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and quenching agent.

    • Concentrate the purified ADC using an appropriate centrifugal filter unit.

    • Characterize the final ADC for DAR by HIC-HPLC, aggregation by SEC, and determine protein concentration by UV-Vis spectroscopy at 280 nm.

ADC Mechanism of Action and Signaling Pathways

Upon administration, the ADC circulates in the bloodstream until it encounters cancer cells expressing the target antigen on their surface. The following diagram illustrates the general mechanism of action for a HER2-targeted ADC, a common paradigm in oncology.[8]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Cytoplasm ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway (Cell Survival) HER2->PI3K_AKT Signaling Blockade RAS_MAPK RAS/MAPK Pathway (Proliferation) HER2->RAS_MAPK Signaling Blockade Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of a HER2-targeted ADC leading to cell death.

The binding of the ADC to the HER2 receptor initiates receptor-mediated endocytosis.[8] The ADC-receptor complex is trafficked through the endosomal-lysosomal pathway. Inside the lysosome, acidic pH and proteases degrade the antibody and/or cleave the linker, releasing the cytotoxic payload. The payload then diffuses into the cytoplasm and nucleus, where it exerts its cell-killing effect, for instance, by inducing DNA damage, ultimately leading to apoptosis.[9] Concurrently, the antibody component of the ADC can also exert its own therapeutic effect by blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for cell proliferation and survival.[10]

Conclusion

While this compound is not yet a staple in documented ADC linker technologies, its chemical structure provides a robust and flexible starting point for the synthesis of advanced, homogeneous linkers. The incorporation of a discrete PEG4 unit offers tangible benefits in improving the physicochemical and pharmacokinetic properties of an ADC. The hypothetical workflow presented herein, utilizing modern bioconjugation techniques like click chemistry, demonstrates a clear path for its potential application. As the field of ADCs continues to evolve towards more precise, site-specific, and homogeneous constructs, versatile building blocks like this compound and its derivatives will undoubtedly play a significant role in the development of the next generation of targeted cancer therapies. Further research into novel linker chemistries and their impact on ADC stability and efficacy is warranted to fully realize the therapeutic potential of these powerful molecules.

References

The Strategic Significance of the Benzyl Ether Group in BnO-PEG4-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and complex organic synthesis, the strategic use of protecting groups and linkers is paramount. Among the versatile chemical entities employed, BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether) stands out as a critical building block. The benzyl (B1604629) ether group within this molecule is not merely a passive component; it is a key functional feature that imparts stability, enables controlled reactivity, and facilitates the construction of sophisticated molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This in-depth technical guide elucidates the multifaceted significance of the benzyl ether group in this compound. It provides a comprehensive overview of its role as a protecting group, quantitative comparisons of its stability and reactivity, detailed experimental protocols for its application, and its strategic importance in the synthesis of next-generation therapeutics.

The Benzyl Ether Group: A Robust Protecting Group for Polyethylene Glycol (PEG) Linkers

The primary role of the benzyl (Bn) group in this compound is to serve as a robust and reliable protecting group for one of the terminal hydroxyl functionalities of the tetraethylene glycol (PEG4) chain. This protection is crucial in multi-step synthetic sequences where the free hydroxyl group could otherwise lead to undesirable side reactions.

Key Characteristics of the Benzyl Ether Protecting Group:

  • Stability: The benzyl ether linkage is notably stable under a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic environments.[1][2] This stability is essential when performing chemical modifications on other parts of the molecule.

  • Orthogonality: The benzyl ether group is orthogonal to many other common protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS).[1] This means that one type of protecting group can be selectively removed in the presence of the other, allowing for precise, stepwise modifications of complex molecules. For instance, a silyl ether can be cleaved using fluoride-based reagents without affecting the benzyl ether, and vice versa.

  • Cleavage Conditions: The removal of the benzyl group (deprotection) is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[3] This method is highly efficient and generally does not affect other functional groups that are not susceptible to reduction.

Quantitative Comparison of Protecting Group Stability

The choice of a protecting group is a critical decision in synthetic strategy. The following table provides a comparative overview of the stability of the benzyl ether group against a common silyl ether protecting group, tert-Butyldimethylsilyl (TBS), under representative acidic and basic conditions.

Protecting GroupConditionStability
Benzyl (Bn) Strong Acid (e.g., BBr₃, TMSI)Labile
Mild Acid (e.g., Acetic Acid, TFA)Generally Stable[1]
Strong Base (e.g., NaH, KOtBu)Stable[1]
Fluoride Ion (e.g., TBAF)Stable
TBS Strong Acid (e.g., BBr₃, TMSI)Labile
Mild Acid (e.g., Acetic Acid, TFA)Labile (Relative rate of acid-catalyzed hydrolysis is significantly faster than for benzyl ethers)[4][5]
Strong Base (e.g., NaH, KOtBu)Stable
Fluoride Ion (e.g., TBAF)Labile (Primary method of cleavage)[4][5]

Note: Stability is relative and can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent deprotection, which are fundamental steps in its application as a bifunctional linker.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the monobenzylation of tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound. A typical yield for the monobenzylated product is around 70% or lower, with the main side product being the di-benzylated species.[6]

Deprotection of the Benzyl Ether Group via Catalytic Hydrogenolysis

This protocol outlines the cleavage of the benzyl ether to regenerate the free hydroxyl group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol or THF in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, tetraethylene glycol. This reaction typically proceeds with high to quantitative yield.[7]

Application in the Synthesis of PROTACs

This compound is a widely utilized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker, derived from this compound, connects the target protein-binding ligand and the E3 ligase-binding ligand.

The benzyl-protected hydroxyl group of this compound allows for the selective functionalization of the free hydroxyl group first. For instance, the free hydroxyl can be converted to an azide (B81097) or an alkyne for subsequent "click chemistry" reactions, or to a carboxylic acid for amide bond formation. After this initial modification, the benzyl group can be removed to expose the second hydroxyl group for conjugation to the other ligand of the PROTAC.

Workflow for PROTAC Synthesis using a BnO-PEG4-Linker

The following diagram illustrates a general workflow for the synthesis of a PROTAC where this compound is a precursor to the linker.

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A This compound B Functionalization of free -OH group (e.g., Azidation) A->B 1. Modify C BnO-PEG4-N3 B->C D Deprotection of Benzyl Group C->D 2. Deprotect E HO-PEG4-N3 D->E H Amide Coupling E->H F E3 Ligase Ligand (e.g., with -COOH) F->H G POI Ligand (e.g., with Alkyne) J Click Chemistry (CuAAC or SPAAC) G->J I E3 Ligand-PEG4-N3 H->I 3. Couple I->J K Final PROTAC J->K 4. Couple

A general workflow for synthesizing a PROTAC using a this compound derived linker.
Mechanism of Action of a PEGylated PROTAC

Once synthesized, the PEGylated PROTAC mediates the degradation of the target Protein of Interest (POI) through the ubiquitin-proteasome pathway.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The benzyl ether group in this compound is a cornerstone of its utility in modern drug discovery and organic synthesis. Its robustness as a protecting group, coupled with the mild conditions required for its removal, provides chemists with the flexibility needed to construct complex molecules with high precision. As a precursor to bifunctional PEG linkers, this compound plays a pivotal role in the development of innovative therapeutics like PROTACs, where the length and composition of the linker are critical for efficacy. The strategic application of this seemingly simple chemical entity underscores the importance of fundamental principles of organic chemistry in advancing the frontiers of medicine.

References

An In-depth Technical Guide to BnO-PEG4-OH for Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of BnO-PEG4-OH, a benzyl-protected polyethylene (B3416737) glycol (PEG) linker, in the field of targeted protein degradation (TPD). Specifically, it details its role as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs). This document will cover the fundamental mechanism of PROTAC action, the strategic importance of the linker, detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating a PEG4 moiety, and a summary of relevant quantitative data. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their TPD research.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's natural protein disposal machinery to eliminate it entirely. At the forefront of this technology are PROTACs, which are chimeric molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a POI, while the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

The Role of the Linker in PROTAC Design and Function

The linker component of a PROTAC is not a passive spacer but a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[3] The length, composition, and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[3] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4] The length of the PEG chain is a key parameter that must be optimized to achieve the ideal orientation and distance between the POI and the E3 ligase for efficient ubiquitination.[3]

This compound (Tetraethylene glycol monobenzyl ether) is a valuable building block for PROTAC synthesis. It provides a four-unit PEG linker, which has been shown to be effective in many PROTAC designs. The terminal hydroxyl group allows for straightforward chemical modification and conjugation to either the POI-binding ligand or the E3 ligase ligand, while the benzyl (B1604629) ether serves as a protecting group for the other terminus during synthesis.[3][5]

Mechanism of Action: PROTAC-Induced Ubiquitination

The primary function of a PROTAC is to artificially induce the ubiquitination of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Ubiquitination and Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Polyubiquitinated POI Polyubiquitinated POI Ternary Complex->Polyubiquitinated POI Polyubiquitination E1 Activating Enzyme E1 Activating Enzyme E2 Conjugating Enzyme E2 Conjugating Enzyme E1 Activating Enzyme->E2 Conjugating Enzyme Ub Transfer E2 Conjugating Enzyme->Ternary Complex Recruitment Ubiquitin Ubiquitin Ubiquitin->E1 Activating Enzyme 26S Proteasome 26S Proteasome Polyubiquitinated POI->26S Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides

Caption: PROTAC-mediated protein ubiquitination and degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the activity of dBET1, a well-characterized PROTAC that targets the BRD4 protein for degradation and utilizes a PEG-containing linker. For comparison, data for ARV-771, another potent BET degrader, is also included.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50/EC50DmaxReference
dBET1 BRD4Cereblon (CRBN)Breast Cancer Cells430 nM (EC50)>90% (in MV4;11 cells)[6][7]
BRD4Cereblon (CRBN)MV4;11 (AML)~140 nM (IC50 for proliferation)>90%[7]
ARV-771 BRD2/3/4von Hippel-Lindau (VHL)22Rv1 (Prostate Cancer)< 1 nM>95%[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a PEG4 linker derived from a precursor like this compound, and for the subsequent biological evaluation of its activity.

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

The following is a representative two-step synthetic workflow for a BRD4-targeting PROTAC, illustrating how a functionalized PEG4 linker can be used.

Synthesis_Workflow Representative PROTAC Synthesis Workflow POI_Ligand POI Ligand (e.g., JQ1 derivative) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Step 1: Coupling PEG4_Linker Functionalized PEG4 Linker (e.g., from this compound) PEG4_Linker->Intermediate E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling

Caption: A representative two-step synthetic workflow for a BRD4-targeting PROTAC.

Step 1: Synthesis of the POI-Linker Intermediate

  • Materials:

    • Amine-functionalized POI ligand (e.g., a JQ1 derivative)

    • This compound, which would be functionalized to, for example, an NHS-ester PEG4 linker.

    • Anhydrous dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine)

  • Procedure:

    • Dissolve the amine-functionalized POI ligand (1 equivalent) and the activated PEG4 linker (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-linker intermediate from Step 1

    • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring progress by LC-MS.

    • Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection Results Quantification of Protein Degradation Detection->Results

Caption: Experimental workflow for Western Blot analysis.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV4;11 for BRD4 degradation) in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

      • Recombinant POI (e.g., BRD4)

      • Ubiquitin

      • ATP

      • PROTAC at various concentrations

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blot using an antibody against the POI.

  • Expected Results:

    • A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified POI, representing the addition of multiple ubiquitin molecules.

Conclusion

This compound is a versatile and valuable chemical tool for the synthesis of PROTACs. The incorporation of a PEG4 linker can significantly influence the physicochemical properties and biological activity of these potent protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of each component of the PROTAC, including the linker, will be paramount to the development of the next generation of highly effective and selective protein degraders.

References

The Critical Role of Spacer Length in PROTAC Design: An In-depth Technical Guide to BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and ultimately, the potency of protein degradation.

Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide focuses on the BnO-PEG4-OH linker, a tetraethylene glycol derivative with a benzyl (B1604629) ether protecting group and a terminal hydroxyl group, making it a versatile building block in PROTAC synthesis. We will explore the significance of its length and provide a comprehensive overview of the experimental protocols required to evaluate its impact on PROTAC function.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The length and flexibility of the linker are paramount in achieving an optimal orientation of the POI and E3 ligase to enable efficient ubiquitination.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to Warhead PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds to E3 Ligand PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: The Impact of PEG Linker Length on PROTAC Potency

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

This data highlights that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

For TBK1-targeting PROTACs, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.

Table 3: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4)

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

In this study on BRD4-targeting PROTACs, a PEG5 linker provided the optimal degradation potency.

These examples underscore that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a series of linker lengths for each new PROTAC development program.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. The following sections provide methodologies for the synthesis of a PROTAC using a this compound linker and its subsequent biological characterization.

PROTAC Synthesis with this compound Linker

This protocol describes a representative synthesis of a PROTAC, for instance, targeting BRD4, using a this compound linker. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand (e.g., pomalidomide) and the target protein ligand (e.g., JQ1).

Step 1: Activation of this compound and Coupling to E3 Ligase Ligand

  • Materials: this compound, pomalidomide (B1683931), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the BnO-PEG4-pomalidomide intermediate.

Step 2: Deprotection of the Benzyl Group

  • Materials: BnO-PEG4-pomalidomide intermediate, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the BnO-PEG4-pomalidomide intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the deprotected HO-PEG4-pomalidomide.

Step 3: Coupling to the Target Protein Ligand

  • Materials: HO-PEG4-pomalidomide, JQ1 carboxylic acid derivative, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve HO-PEG4-pomalidomide (1.0 eq) and the JQ1 carboxylic acid derivative (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 6-8 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling to E3 Ligand cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Coupling to POI Ligand BnO_PEG4_OH This compound Coupling1 DCC, DMAP in DCM BnO_PEG4_OH->Coupling1 Pomalidomide Pomalidomide Pomalidomide->Coupling1 Intermediate1 BnO-PEG4-Pomalidomide Coupling1->Intermediate1 Deprotection H2, Pd/C in MeOH Intermediate1->Deprotection Intermediate2 HO-PEG4-Pomalidomide Deprotection->Intermediate2 Coupling2 HATU, DIPEA in DMF Intermediate2->Coupling2 JQ1_acid JQ1-COOH JQ1_acid->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

A representative workflow for PROTAC synthesis.
Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well plate.

    • Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.

  • PROTAC Treatment:

    • Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxicity of the PROTAC.

  • Cell Seeding:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. This can be used to determine the IC50 (half-maximal inhibitory concentration) if significant cytotoxicity is observed.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. While this compound offers a versatile and commonly used scaffold, the optimal linker length for any given target and E3 ligase combination must be determined empirically. The systematic synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, using the detailed experimental protocols provided in this guide, will enable researchers to identify potent and selective protein degraders for therapeutic development and as chemical probes to interrogate complex biological processes. The continued exploration of linker "space" will undoubtedly lead to the development of next-generation PROTACs with improved efficacy and drug-like properties.

The Impact of BnO-PEG4-OH on Compound Solubility: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex and dictating the molecule's physicochemical properties. One of the most significant challenges in PROTAC design is overcoming the inherent low aqueous solubility of these often large and lipophilic molecules.

This technical guide focuses on the role of BnO-PEG4-OH , a tetraethylene glycol (PEG) based linker, in addressing this solubility challenge. The incorporation of hydrophilic PEG chains is a widely adopted strategy to enhance the aqueous solubility and overall drug-like properties of PROTACs and other challenging molecules.[1] this compound provides a discrete and defined PEG4 unit, offering a balance between increased hydrophilicity and manageable molecular weight. This guide will provide an in-depth analysis of the impact of this linker on compound solubility, detailed experimental protocols for solubility assessment, and visual representations of relevant biological and experimental workflows.

The Physicochemical Impact of PEGylation on Solubility

The covalent attachment of a PEG chain, a process known as PEGylation, fundamentally alters the physicochemical properties of a molecule. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule.[1] This increased hydrodynamic volume and the hydrophilic nature of the PEG chain disrupt the intermolecular forces that can lead to aggregation and precipitation of hydrophobic compounds in aqueous media.

For PROTACs, which often consist of two complex, hydrophobic ligands, poor solubility can severely limit their therapeutic potential by hindering absorption, distribution, and target engagement. The incorporation of a linker like this compound can significantly improve aqueous solubility, which is a critical attribute for oral bioavailability and successful in vivo studies. The selection of a PEG linker is a strategic choice to enhance the drug-like properties of the final compound.

Quantitative Data on Solubility Enhancement

The following table provides an illustrative example of the expected change in aqueous solubility upon conjugation of a hypothetical hydrophobic kinase inhibitor with a PEG4 linker.

Table 1: Illustrative Example of the Impact of PEG4 Linker Conjugation on Aqueous Solubility

CompoundMolecular Weight ( g/mol )LogP (Calculated)Aqueous Solubility (µg/mL)Fold Increase
Hypothetical Kinase Inhibitor~450~4.5< 1-
Inhibitor-PEG4-Ligand (PROTAC)~850~3.0> 50> 50x

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the generally accepted effect of PEGylation on the solubility of poorly soluble small molecules. These are not experimentally determined values for a specific compound linked to this compound.

Experimental Protocols

Accurate determination of a compound's aqueous solubility is crucial for its development. Two common methods employed in drug discovery are the kinetic solubility assay and the thermodynamic solubility assay.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: The plate is shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitate: The amount of precipitate is quantified. Common detection methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.

    • Direct UV/LC-MS Analysis: The samples are filtered or centrifuged to remove the precipitate. The concentration of the compound remaining in the supernatant is then determined by UV-Vis spectrophotometry or LC-MS by comparing to a standard curve.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility. It is a lower-throughput and more time-consuming assay but provides more accurate and relevant data for later-stage drug development and formulation.

Methodology:

  • Addition of Solid Compound: An excess amount of the solid test compound is added to a vial containing the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation of Undissolved Solid: The suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged at high speed to remove all undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.

Visualizations

Signaling Pathway: General Mechanism of PROTAC Action

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary_Complex->Recycle Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow: Assessing the Impact of a PEG Linker on Solubility

Solubility_Workflow Start Start: Poorly Soluble Parent Molecule Synthesis Synthesize PROTAC using This compound linker Start->Synthesis Purification Purify and Characterize Parent Molecule and PROTAC Synthesis->Purification Solubility_Assay Perform Aqueous Solubility Assays Purification->Solubility_Assay Kinetic Kinetic Solubility Assay (e.g., Nephelometry) Solubility_Assay->Kinetic High-Throughput Screening Thermodynamic Thermodynamic Solubility Assay (e.g., Shake-Flask) Solubility_Assay->Thermodynamic In-depth Characterization Data_Analysis Analyze and Compare Solubility Data Kinetic->Data_Analysis Thermodynamic->Data_Analysis Conclusion Conclusion: Quantify Solubility Enhancement Data_Analysis->Conclusion

Caption: Workflow for evaluating the impact of a PEG linker on compound solubility.

Conclusion

The strategic incorporation of hydrophilic linkers is a cornerstone of modern PROTAC design. This compound offers a discrete, tetraethylene glycol unit that serves as a valuable tool for medicinal chemists to enhance the aqueous solubility of otherwise challenging molecules. While direct quantitative data for specific this compound conjugates remains sparse in the public domain, the fundamental principles of PEGylation and the qualitative evidence from the broader field of protein degradation strongly support its utility in improving the drug-like properties of PROTACs. By employing robust experimental protocols for solubility determination, researchers can effectively quantify the benefits of this and similar linkers, thereby accelerating the development of novel, efficacious targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties.[1] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1] BnO-PEG4-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[2][3][4][5] This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on a representative PROTAC targeting the BRD4 protein.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Quantitative Data: BRD4-Targeting PROTACs with PEG4 Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with 4-unit PEG linkers, providing an expected range of potency.[6]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG420951.225

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound as the linker, a JQ1 derivative as the BRD4 ligand, and a pomalidomide (B1683931) derivative as the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of the BRD4-targeting PROTAC is achieved through a sequential two-step process involving the activation of the this compound linker and subsequent coupling reactions.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Step1 Step 1: Activation of Hydroxyl Group (e.g., Tosylation) Start->Step1 Intermediate1 BnO-PEG4-OTs Step1->Intermediate1 Step2 Step 2: Coupling with POI Ligand Intermediate1->Step2 POI_Ligand Amine-functionalized POI Ligand (e.g., JQ1-NH2) POI_Ligand->Step2 Intermediate2 BnO-PEG4-JQ1 Step2->Intermediate2 Step3 Step 3: Deprotection of Benzyl (B1604629) Group Intermediate2->Step3 Intermediate3 HO-PEG4-JQ1 Step3->Intermediate3 Step4 Step 4: Activation of Hydroxyl Group (e.g., Mesylation) Intermediate3->Step4 Intermediate4 MsO-PEG4-JQ1 Step4->Intermediate4 Step5 Step 5: Coupling with E3 Ligase Ligand Intermediate4->Step5 E3_Ligand Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Step5 Final_PROTAC Final PROTAC (JQ1-PEG4-Pomalidomide) Step5->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification

Workflow for the synthesis of a PROTAC using this compound.
Step 1: Synthesis of POI-Linker Intermediate

This step involves the activation of the hydroxyl group of this compound and subsequent coupling with an amine-functionalized POI ligand.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-functionalized POI ligand (e.g., JQ1-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound (Tosylation):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) or DIPEA (2.0 eq) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (BnO-PEG4-OTs).

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Coupling with POI Ligand:

    • Dissolve the purified BnO-PEG4-OTs (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (3.0 eq).

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product (BnO-PEG4-POI) by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the benzyl group, activation of the newly formed hydroxyl group, and coupling to an amine-containing E3 ligase ligand.

Materials:

  • BnO-PEG4-POI intermediate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (e.g., Pomalidomide-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • Deprotection of the Benzyl Group:

    • Dissolve the BnO-PEG4-POI intermediate in MeOH or EtOAc.

    • Add Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected intermediate (HO-PEG4-POI).

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the HO-PEG4-POI intermediate (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) or DIPEA (2.0 eq) and cool to 0°C.

    • Slowly add MsCl (1.2 eq).

    • Stir the reaction at 0°C for 1-2 hours.

    • Monitor the formation of the mesylated intermediate (MsO-PEG4-POI) by LC-MS.

    • Use the crude mesylated intermediate directly in the next step.

  • Coupling with E3 Ligase Ligand:

    • Dissolve the crude MsO-PEG4-POI and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (3.0 eq).

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Purification and Characterization

The final PROTAC product should be purified by preparative reverse-phase HPLC. The purity and identity of the compound should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy.

Biological Evaluation

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[7]

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify band intensities to determine the extent of protein degradation.

Signaling Pathway

BRD4 is a key regulator of gene expression and is involved in various signaling pathways implicated in cancer. One such pathway involves the regulation of Jagged1/Notch1 signaling, which is critical for the dissemination of triple-negative breast cancer.[8] BRD4 also plays a role in the PI3K/AKT/mTOR signaling pathway.[9]

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling in Cancer cluster_notch Jagged1/Notch1 Pathway cluster_pi3k PI3K/AKT/mTOR Pathway BRD4 BRD4 Jagged1 Jagged1 BRD4->Jagged1 Regulates Expression PI3K PI3K BRD4->PI3K Regulates JQ1_PROTAC JQ1-based PROTAC JQ1_PROTAC->BRD4 Degrades Notch1 Notch1 Signaling Jagged1->Notch1 Activates Migration_Invasion Cell Migration & Invasion Notch1->Migration_Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

BRD4 signaling pathways and the point of intervention for a BRD4-targeting PROTAC.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity and a defined length for optimizing ternary complex formation. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation. The modular nature of PROTAC synthesis allows for the systematic variation of linkers, such as those from the PEG family, to fine-tune the properties of the final molecule for enhanced efficacy and drug-like characteristics.

References

Step-by-Step Guide to BnO-PEG4-OH Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the bioconjugation of molecules using the BnO-PEG4-OH linker. This heterobifunctional linker, featuring a benzyl (B1604629) ether protecting group and a terminal hydroxyl group on a tetraethylene glycol spacer, is a versatile tool in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer, while the terminal hydroxyl group can be activated for covalent attachment to various biomolecules.

The primary alcohol of this compound is not directly reactive with common functional groups on proteins, such as primary amines (e.g., lysine (B10760008) residues). Therefore, a two-step activation process is required prior to conjugation. This protocol will detail the oxidation of the terminal alcohol to a carboxylic acid, followed by the activation of the carboxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. Subsequent sections will cover the conjugation to a target protein, and the purification and characterization of the resulting bioconjugate.

Data Presentation

The following tables summarize typical quantitative data obtained during the activation and bioconjugation process. Note that these values are representative and may vary depending on the specific biomolecule and reaction conditions.

Table 1: Summary of BnO-PEG4-Linker Activation and Conjugation Efficiency

StepParameterTypical ValueMethod of Determination
Activation Step 1: Oxidation Conversion Yield of this compound to BnO-PEG4-COOH> 90%LC-MS, NMR
Activation Step 2: NHS Ester Formation Conversion Yield of BnO-PEG4-COOH to BnO-PEG4-NHS> 80%LC-MS
Conjugation Step Protein Conjugation Efficiency50 - 80%SDS-PAGE, SEC-HPLC
Final Product Purity of Bioconjugate> 95%SEC-HPLC, HIC-HPLC

Table 2: Representative Drug-to-Antibody Ratio (DAR) Data for a Cysteine-Linked ADC

DAR SpeciesPeak Area (%) in HIC-HPLC
DAR 0 (Unconjugated Antibody)5
DAR 220
DAR 450
DAR 620
DAR 85
Average DAR 4.0

Note: The average DAR is calculated using the weighted average of the peak areas from the HIC-HPLC chromatogram.[][2][3]

Experimental Protocols

Part 1: Activation of this compound

This section describes the two-step process to activate the terminal hydroxyl group of this compound for reaction with primary amines.

1.1. TEMPO-Mediated Oxidation of this compound to BnO-PEG4-COOH

This protocol utilizes a TEMPO-catalyzed oxidation to convert the primary alcohol to a carboxylic acid.[4][5][6]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 10-15%)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and a saturated aqueous solution of NaHCO₃.

  • Add TEMPO (0.01 equivalents) and NaBr (0.1 equivalents) to the reaction mixture.

  • Cool the flask to 0°C in an ice bath with continuous stirring.

  • Slowly add the NaOCl solution dropwise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a small amount of ethanol.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain BnO-PEG4-COOH.

  • Confirm the structure and purity of the product by NMR and Mass Spectrometry.

1.2. EDC/NHS Activation of BnO-PEG4-COOH to BnO-PEG4-NHS Ester

This protocol activates the carboxyl group of BnO-PEG4-COOH to form an amine-reactive NHS ester.[7][8][9]

Materials:

  • BnO-PEG4-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve BnO-PEG4-COOH (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC-HCl (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. Monitor the formation of the NHS ester by LC-MS.

  • The resulting BnO-PEG4-NHS ester solution can be used directly in the subsequent conjugation step or purified by chromatography if necessary. It is recommended to use the activated linker immediately.

Part 2: Bioconjugation of Activated BnO-PEG4-Linker to a Target Protein

This protocol describes the conjugation of the BnO-PEG4-NHS ester to a protein containing accessible primary amines.

Materials:

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Freshly prepared BnO-PEG4-NHS ester solution in DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Slowly add a 5-20 fold molar excess of the BnO-PEG4-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMF or DMSO) should ideally be below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Part 3: Purification and Characterization of the Bioconjugate

This section outlines common methods for purifying and characterizing the final BnO-PEG4-protein conjugate.

3.1. Purification

  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from smaller, unreacted linker and quenching reagents.[10][11][12]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from the unmodified protein based on differences in charge.[13]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating antibody-drug conjugates with different drug-to-antibody ratios (DARs).[][2][3]

  • Dialysis/Ultrafiltration: These methods are effective for removing small molecule impurities.

3.2. Characterization

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. A shift to a higher apparent molecular weight is indicative of successful conjugation.[14]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and confirm the degree of PEGylation.[15][16][17][18]

  • HPLC Analysis:

    • SEC-HPLC: To assess the purity and aggregation state of the conjugate.[10][11][12]

    • HIC-HPLC: To determine the drug-to-antibody ratio (DAR) for ADCs.[][2][3]

  • UV/Vis Spectrophotometry: To determine the protein concentration.

Mandatory Visualization

experimental_workflow cluster_activation Part 1: Linker Activation cluster_conjugation Part 2: Bioconjugation cluster_analysis Part 3: Purification & Characterization start This compound oxidation TEMPO-mediated Oxidation start->oxidation TEMPO, NaOCl acid BnO-PEG4-COOH oxidation->acid nhs_activation EDC/NHS Activation acid->nhs_activation EDC, NHS nhs_ester BnO-PEG4-NHS Ester nhs_activation->nhs_ester conjugation Amine Coupling (pH 7.4-8.0) nhs_ester->conjugation protein Target Protein (e.g., Antibody) protein->conjugation quench Quenching conjugation->quench Tris or Glycine crude_conjugate Crude Bioconjugate quench->crude_conjugate purification Purification (SEC, IEX, or HIC) crude_conjugate->purification final_product Purified Bioconjugate purification->final_product characterization Characterization (SDS-PAGE, MS, HPLC) final_product->characterization

Caption: Experimental workflow for this compound bioconjugation.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (BnO-PEG4-Linker Core) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (Protein of Interest) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ubiquitin Transfer ub_poi Polyubiquitinated Target Protein ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome 26S Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides recycled_protac Recycled PROTAC degradation->recycled_protac

Caption: PROTAC mechanism of action.[19][20][21][22][23]

References

Application Notes and Protocols for Amide Bond Formation Using BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of 1-O-Benzyl-tetraethylene glycol (BnO-PEG4-OH) in amide bond formation, a critical step in the synthesis of various molecules, including Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a hydrophilic, flexible linker commonly employed in drug discovery and development. Its tetraethylene glycol structure enhances the solubility and pharmacokinetic properties of the resulting conjugates. The terminal hydroxyl group can be readily functionalized, often by activation or conversion to an amine, to facilitate amide bond formation with carboxylic acids. This process is integral to the construction of complex molecules where spacing and solubility are crucial.

Amide Bond Formation: Reaction Conditions

The formation of a stable amide bond using this compound typically involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the amine-functionalized PEG linker. Alternatively, the hydroxyl group of this compound can be converted to a leaving group (e.g., tosylate) to react with an amine or activated to directly react with a carboxylic acid.

Several standard coupling reagents are effective for this transformation. The choice of reagents and conditions can significantly impact reaction efficiency, yield, and purity. Below is a summary of commonly used conditions.

Table 1: Summary of Reaction Conditions for Amide Bond Formation

Coupling Reagent SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
HATU / HOAtDIPEA or TEADMF, DMSORoom Temperature2 - 1270 - 95Highly efficient, minimizes racemization.
EDC / HOBtDIPEA or NMMDMF, DCM0 to Room Temperature4 - 2460 - 90Cost-effective, but can lead to side products.
T3PPyridine or DIPEAEthyl Acetate, THFRoom Temperature to 50°C1 - 675 - 95Broad compatibility, byproducts are water-soluble.
SOCl₂ (via acid chloride)Pyridine or TEADCM, Toluene0 to Room Temperature1 - 470 - 90Two-step process, requires anhydrous conditions.

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; T3P: Propylphosphonic Anhydride; SOCl₂: Thionyl chloride; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide; DCM: Dichloromethane; THF: Tetrahydrofuran.

Experimental Protocols

The following are representative protocols for amide bond formation using this compound. Note: These protocols may require optimization based on the specific substrates used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid with an amine-functionalized BnO-PEG4 linker.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Amine-functionalized BnO-PEG4 (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture and stir for another 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized BnO-PEG4 to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method for amide bond formation.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • Amine-functionalized BnO-PEG4 (1.0 - 1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl to the mixture and stir for 20 minutes at 0°C.

  • Add the amine-functionalized BnO-PEG4, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the reaction solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC, where this compound is a key component of the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis POI_Ligand Protein of Interest (POI) Ligand (with reactive handle) Coupling1 Amide Coupling 1: Linker + POI Ligand POI_Ligand->Coupling1 BnO_PEG4_OH This compound Functionalization Functionalization of this compound (e.g., to amine or tosylate) BnO_PEG4_OH->Functionalization E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Coupling2 Amide Coupling 2: Linker-POI + E3 Ligase Ligand E3_Ligase_Ligand->Coupling2 Functionalization->Coupling1 Coupling1->Coupling2 PROTAC Final PROTAC Conjugate Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis Amide_Coupling_Mechanism cluster_mechanism HATU-Mediated Amide Coupling Carboxylic_Acid R-COOH Activated_Ester Activated OAt-Ester Carboxylic_Acid->Activated_Ester + HATU, Base Amine R'-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate HATU HATU HATU->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Activated_Ester->Tetrahedral_Intermediate + R'-NH2 Amide_Bond Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond

Application of BnO-PEG4-OH in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-binding ligand. The nature and length of this linker significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][]

BnO-PEG4-OH is a monodisperse polyethylene (B3416737) glycol (PEG) linker that has gained prominence in the design and synthesis of PROTACs.[3][4][5] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[1] The terminal benzyl (B1604629) ether (BnO) group provides a stable protecting group for one end of the linker, while the terminal hydroxyl (-OH) group offers a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. This application note provides a comprehensive overview of the application of this compound in TPD, including detailed protocols for PROTAC synthesis and cellular characterization.

Mechanism of Action of a PROTAC

A PROTAC molecule orchestrates the degradation of a target protein through the ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow BnO_PEG4_OH This compound Activated_Linker Activated Linker (e.g., BnO-PEG4-OTs) BnO_PEG4_OH->Activated_Linker Activation (e.g., TsCl) Linker_E3 BnO-PEG4-E3 Ligand Activated_Linker->Linker_E3 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Linker_E3 Coupling Deprotected_Linker_E3 HO-PEG4-E3 Ligand Linker_E3->Deprotected_Linker_E3 Deprotection (H2, Pd/C) Final_PROTAC Final PROTAC Deprotected_Linker_E3->Final_PROTAC POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Final_PROTAC Coupling (e.g., HATU) Experimental_Workflow cluster_workflow Experimental Validation Workflow Start Synthesized PROTAC (with this compound linker) Cell_Treatment Treat Cells with PROTAC Start->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Ubiquitination_Assay Immunoprecipitation- Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Degradation_Analysis Analyze Protein Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis Mechanism_Confirmation Confirm Ubiquitin-Mediated Degradation Ubiquitination_Assay->Mechanism_Confirmation

References

Application Notes and Protocols for BnO-PEG4-OH in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BnO-PEG4-OH, a versatile PEG-based linker, and its application in the development of novel therapeutics, particularly in the field of targeted protein degradation. Detailed protocols and data are presented to guide researchers in the effective utilization of this linker in their drug discovery programs.

Introduction to this compound

This compound, also known as tetraethylene glycol monobenzyl ether, is a hydrophilic linker molecule widely employed in the synthesis of complex therapeutic agents. Its structure, featuring a tetraethylene glycol (PEG4) spacer, imparts favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles, to the resulting therapeutic constructs. The terminal benzyl (B1604629) (BnO) and hydroxyl (OH) groups offer versatile handles for chemical modification, making it a valuable building block in medicinal chemistry.

One of the most prominent applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[1] this compound serves as the linker that connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C15H24O5[1]
Molecular Weight 284.35 g/mol
CAS Number 86259-87-2[1]
Appearance Colorless to pale yellow liquid
Storage Store at -20°C for long-term stability[1]

Application in PROTAC Technology: Targeting Tau Protein

The utility of this compound is exemplified in its use as a linker for PROTACs designed to target the Tau protein, which is implicated in neurodegenerative diseases such as Alzheimer's. A key patent (US20180125821A1) describes the synthesis of Tau-protein targeting PROTACs where a PEG4 linker is utilized to connect a Tau-binding moiety to an E3 ligase ligand.[2][3][4][5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. The bifunctional nature of the PROTAC molecule allows for the formation of a ternary complex between the target protein (e.g., Tau), the PROTAC itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Target Target Protein (e.g., Tau) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Target_PROTAC_E3 Target-PROTAC-E3 Complex Proteasome 26S Proteasome Target->Proteasome Recognition Ub Ubiquitin Ub->Target Polyubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Target_PROTAC_E3->Ub Ubiquitination PROTAC_Synthesis_Workflow Start This compound Step1 Activation of -OH group Start->Step1 Intermediate1 Activated Linker Step1->Intermediate1 Step2 Conjugation Intermediate1->Step2 E3_Ligand E3 Ligase Ligand E3_Ligand->Step2 Intermediate2 Linker-E3 Ligand (Bn Protected) Step2->Intermediate2 Step3 Deprotection (Remove Bn) Intermediate2->Step3 Intermediate3 Linker-E3 Ligand (-OH) Step3->Intermediate3 Step4 Activation of -OH group Intermediate3->Step4 Intermediate4 Activated Linker-E3 Ligand Step4->Intermediate4 Step5 Conjugation Intermediate4->Step5 Tau_Ligand Tau-Targeting Moiety Tau_Ligand->Step5 Final_PROTAC Final PROTAC Step5->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

References

Application Notes and Protocols for Reactions Involving BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and execution of chemical reactions involving the heterobifunctional linker, BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether). This versatile linker is commonly employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety.[1][2][3] The protocols outlined below describe the activation of the terminal hydroxyl group of this compound via tosylation, followed by its use in amide bond formation, a common strategy in the assembly of PROTACs.

PROTAC Mechanism of Action

PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins responsible for diseases.[4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a two-stage experimental workflow for the utilization of this compound in the synthesis of a PROTAC. The first stage involves the activation of the terminal hydroxyl group by tosylation. The second stage describes the conjugation of the activated linker to an amine-containing molecule, a crucial step in assembling the final PROTAC construct.

Stage 1: Activation of this compound via Tosylation

This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials and Reagents:

ReagentSupplierCatalog No.Purity
This compoundChemSceneCS-W020968>98%[6]
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich409331>99%
Triethylamine (B128534) (TEA)Sigma-Aldrich471283>99.5%
4-Dimethylaminopyridine (B28879) (DMAP)Sigma-AldrichD5643>99%
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich270997>99.8%

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the stirred solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated product (BnO-PEG4-OTs).

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: 60-80%[8]

Stage 2: Amide Coupling with BnO-PEG4-OTs

This protocol describes the reaction of the tosylated linker with an amine-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand) to form a stable amide bond. This example uses a generic amine-containing molecule for illustrative purposes.

Materials and Reagents:

ReagentSupplier
BnO-PEG4-OTsSynthesized in Stage 1
Amine-containing molecule (R-NH2)Various
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich
Sodium azide (B81097) (NaN3) (for optional azidation)Sigma-Aldrich

Procedure:

  • Dissolve the amine-containing molecule (R-NH2) (1.1 eq.) and BnO-PEG4-OTs (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired conjugate (BnO-PEG4-NH-R).

Expected Yield: 50-90% (highly substrate-dependent)[9][10]

Alternative "Click Chemistry" Approach:

For a more efficient and modular synthesis, the tosylated linker can be converted to an azide-functionalized linker (BnO-PEG4-N3). This allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") with an alkyne-functionalized binding partner, often resulting in near-quantitative yields.[1]

Synthetic Workflow

The overall experimental workflow for the synthesis of a PROTAC using this compound as a linker is depicted below. This modular approach allows for the sequential attachment of the protein of interest (POI) ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Linker Activation cluster_stage2 Stage 2: Conjugation cluster_stage3 Stage 3: Final PROTAC Assembly BnO_PEG4_OH This compound Tosylation Tosylation (TsCl, TEA, DMAP) BnO_PEG4_OH->Tosylation BnO_PEG4_OTs BnO-PEG4-OTs Tosylation->BnO_PEG4_OTs Amide_Coupling1 Amide Coupling BnO_PEG4_OTs->Amide_Coupling1 POI_Ligand POI Ligand (with -NH2 or -COOH) POI_Ligand->Amide_Coupling1 Intermediate BnO-PEG4-Ligand_Intermediate Amide_Coupling1->Intermediate Amide_Coupling2 Amide Coupling Intermediate->Amide_Coupling2 E3_Ligand E3 Ligase Ligand (with -COOH or -NH2) E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Experimental workflow for PROTAC synthesis.

Data Presentation

The following table summarizes representative quantitative data for the key reactions described in the protocols. Note that yields and reaction times are dependent on the specific substrates and reaction conditions and may require optimization.

Reaction StageReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Analytical Method
Stage 1: Tosylation This compoundTsCl, TEA, DMAPDCM02 - 460 - 80TLC, LC-MS[7][8]
Stage 2: Amide Coupling BnO-PEG4-OTs, R-NH2DIPEADMFRT - 6012 - 2450 - 90LC-MS, NMR[9][11][12]
Alternative: Azidation BnO-PEG4-OTsNaN3DMFRT4 - 6>90IR, NMR[8]
Alternative: Click Chemistry BnO-PEG4-N3, Alkyne-R'Cu(I) catalystVariousRT1 - 4>95LC-MS, NMR[1]

Characterization of Products

Successful synthesis of the intermediates and the final product should be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired products and to monitor reaction progress.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized molecules. 1H and 13C NMR are essential for structural elucidation.[11][13][14]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

By following these detailed protocols and utilizing the provided data as a guide, researchers can effectively employ this compound in the synthesis of PROTACs and other complex molecules for applications in drug discovery and development.

References

Application Notes and Protocols for Functionalizing Small Molecules with BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG4-OH is a versatile, monodisperse polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the functionalization of small molecules for various biomedical applications. Its structure, featuring a benzyl-protected hydroxyl group at one terminus and a free hydroxyl group at the other, connected by a tetraethylene glycol spacer, imparts a unique combination of properties. The PEG component enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule, while the terminal functional groups allow for sequential, controlled chemical modifications.

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of small molecules, with a particular focus on its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

PropertyValue
Chemical Name 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
CAS Number 86259-87-2
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCM

Applications

The primary application of this compound is as a flexible linker in the synthesis of heterobifunctional molecules, most notably PROTACs.[1][2][3] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.

Beyond PROTACs, the principles of functionalizing small molecules with this compound can be extended to other areas of drug development, including:

  • Targeted Drug Delivery: The PEG linker can improve the pharmacokinetic properties of a drug, and the terminal functional groups can be used to attach targeting ligands.

  • Bioconjugation: this compound can be used to link small molecules to proteins, antibodies, or other biomolecules.

Experimental Protocols

The functionalization of a small molecule using this compound typically involves a multi-step synthetic sequence. The following protocols provide a general framework for these transformations. Researchers should adapt and optimize these protocols based on the specific properties of their small molecule of interest.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a better leaving group, a tosylate. This tosylated intermediate can then be readily displaced by a nucleophile, such as a phenol (B47542) or an amine on the small molecule to be functionalized.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Standard glassware for aqueous workup and extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the tosylated BnO-PEG4 derivative (BnO-PEG4-OTs).

Protocol 2: Conjugation of a Small Molecule to Activated BnO-PEG4-OTs

This protocol outlines the coupling of a small molecule containing a nucleophilic group (e.g., a phenol or amine) to the activated BnO-PEG4-OTs.

Materials:

  • BnO-PEG4-OTs (from Protocol 1)

  • Small molecule with a nucleophilic handle (e.g., -OH, -NH2)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) for phenolic coupling, or a non-nucleophilic base like DIEA for amine coupling.

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the small molecule (1.0 eq) and BnO-PEG4-OTs (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the appropriate base (e.g., K2CO3, 2.0 eq for phenols; DIEA, 2.0 eq for amines).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC) to yield the BnO-PEG4-functionalized small molecule.

Protocol 3: Deprotection of the Benzyl (B1604629) Group and Conversion to a Carboxylic Acid

This protocol describes the removal of the benzyl protecting group to reveal a terminal hydroxyl group, which is then oxidized to a carboxylic acid. This carboxylic acid is a key functional handle for subsequent conjugation reactions, such as amide bond formation with an amine-containing molecule.

Materials:

  • BnO-PEG4-functionalized small molecule

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

  • Methanol (B129727) or Ethanol (B145695)

  • Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone (B3395972)

  • Standard glassware for filtration and reaction setup

Procedure (Deprotection):

  • Dissolve the BnO-PEG4-functionalized small molecule in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG4-functionalized small molecule.

Procedure (Oxidation):

  • Dissolve the deprotected alcohol in acetone and cool to 0 °C.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure and add water to the residue.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry, filter, and concentrate the organic layer to yield the carboxylic acid-terminated product.

Protocol 4: EDC/NHS Coupling to a Primary Amine

This protocol details the conjugation of the carboxylic acid-terminated PEGylated small molecule to a molecule containing a primary amine (e.g., a ligand for an E3 ligase in PROTAC synthesis) using EDC/NHS chemistry.[5][6][7][8]

Materials:

  • HOOC-PEG4-functionalized small molecule

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIEA)

  • Magnetic stirrer and stir bar

  • Reaction vials

Procedure:

  • Dissolve the HOOC-PEG4-functionalized small molecule (1.0 eq), NHS (1.2 eq), and EDC (1.5 eq) in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.0 eq) and DIEA (2.0 eq) in anhydrous DMF or DMSO.

  • Add the solution of the amine-containing molecule to the activated ester solution.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can often be directly purified by preparative HPLC to isolate the final conjugate.

Data Presentation

The following table provides representative quantitative data for a highly potent BET degrader, ARV-771, which utilizes a PEG-based linker.[9][10][11][12] This data illustrates the type of quantitative information that should be generated when evaluating a novel small molecule functionalized with this compound for PROTAC applications.

ParameterARV-771
Target(s) BRD2, BRD3, BRD4
E3 Ligase Ligand Von Hippel-Lindau (VHL)
DC50 (Degradation Concentration 50%) < 1 nM
Cell Line Castration-Resistant Prostate Cancer (CRPC) cell lines
Effect Induces apoptosis and tumor regression in xenograft models[9][10]
c-MYC IC50 < 1 nM

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Target Target Protein E3->Target Ub_Target Ubiquitinated Target Protein E3->Ub_Target Target->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation BnO_PEG4_OH This compound Activation Activate Linker (e.g., Tosylation) BnO_PEG4_OH->Activation Conjugation1 Conjugate to Target Ligand Activation->Conjugation1 Deprotection Deprotection & Functional Group Conversion Conjugation1->Deprotection Conjugation2 Conjugate to E3 Ligase Ligand Deprotection->Conjugation2 Purification Purification (HPLC) Conjugation2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Treatment Treat Cells with PROTAC Final_PROTAC->Treatment Cell_Culture Cell Culture (Target Cell Line) Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Treatment->Phenotypic_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: General workflow for the synthesis and evaluation of a PROTAC.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs with BnO-PEG4-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[4] Among the various linker types, those containing polyethylene (B3416737) glycol (PEG) chains, such as the BnO-PEG4-OH linker, are frequently employed to enhance solubility and provide synthetic tractability.[2][5][]

However, the unique characteristics of PROTACs, including their high molecular weight and large polar surface area, present significant challenges to their ability to cross the cell membrane and reach their intracellular targets.[7][8] Therefore, accurate assessment of cell permeability is a crucial step in the development of effective PROTACs.

These application notes provide detailed protocols for key cell permeability assays relevant to PROTACs, with a focus on those incorporating this compound linkers. The information presented here is intended to guide researchers in the selection and execution of appropriate assays to characterize and optimize their PROTAC candidates.

Data Presentation: Quantitative Permeability Data for PROTACs

The following tables summarize representative permeability data for various PROTACs, including those with PEG-based linkers. It is important to note that the specific permeability of a PROTAC is highly dependent on its overall structure, not just the linker. The data presented here should be considered as a comparative overview.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs

PROTAC IDTargetE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC ABET InhibitorPomalidomidePEG40.8 ± 0.1Fictional Example
PROTAC 19Androgen ReceptorAdamantylPEG-like2.3[9]
MZ1 (21)BETVHLPEG-likeNot explicitly stated, but lower than ester counterpart[10]
OARV-771 (26)BETVHLPEG-likeHigher than amide counterpart[10]
PROTAC 28BETVHLPEG-like0.6[10]

Table 2: Caco-2 Permeability Data for Representative PROTACs

PROTAC IDTargetE3 Ligase LigandLinker TypePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14Androgen ReceptorCereblonPEG-like1.714.18.4[9]
PROTAC 18Androgen ReceptorAdamantanePEG-like0.150.221.5[9]
PROTAC 20dAndrogen ReceptorVHLPEG-like< LOQ9.6> 12[9]
dTAG-7Not SpecifiedNot SpecifiedNot SpecifiedLowHighEfflux Substrate[11]
dBET57BETNot SpecifiedNot SpecifiedLowHighEfflux Substrate[11]
ARV-110Androgen ReceptorNot SpecifiedNot SpecifiedLowNot SpecifiedNot Specified[11]

*Papp (A-B): Apparent permeability from apical to basolateral. *Papp (B-A): Apparent permeability from basolateral to apical. *Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 is indicative of active efflux.[12][13] *LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane.[8][14][15] It is a useful initial screen for predicting passive permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • UV-Vis plate reader or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 200 µL of PBS.

  • Donor Plate Preparation: Prepare the PROTAC working solution by diluting the DMSO stock in PBS to the desired final concentration (typically 1-10 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.

  • Assay Start: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate. Add 100 µL of the PROTAC working solution to the donor wells of the filter plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

    • [Drug]acceptor is the concentration of the drug in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the effective surface area of the membrane.

    • Time is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[13] This assay can evaluate both passive and active transport mechanisms.[8]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well or 96-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[12]

    • Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[12]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS, potentially with 0.25% BSA to improve recovery) to the apical chamber.[11][12] Add fresh HBSS (with or without BSA) to the basolateral chamber.[12]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[12]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[12]

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.[12]

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

Protocol 3: Cellular Uptake Assay (NanoBRET™ Target Engagement Assay)

This assay measures the ability of a PROTAC to enter live cells and engage with its intracellular target. The NanoBRET™ assay is a proximity-based method that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A cell-permeable PROTAC will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • White, non-binding surface 96-well plates

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Vector encoding the target protein fused to NanoLuc® luciferase

  • NanoBRET™ Tracer specific for the target protein

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC stock solution in DMSO

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion vector and a carrier DNA using FuGENE® HD. Plate the transfected cells in the 96-well plates and incubate for 24 hours.

  • Tracer Addition: Prepare the NanoBRET™ Tracer working solution in Opti-MEM®. Add the tracer to the wells containing the transfected cells and incubate.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the PROTAC dilutions to the wells and incubate for a defined period (e.g., 2 hours).

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the PROTAC's ability to engage the target within the cell.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC PROTAC (this compound Linker) PROTAC_in Intracellular PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary_Complex PROTAC:BRD4:E3 Ligase Ternary Complex PROTAC_in->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Downstream Downstream Effects (e.g., c-Myc repression) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Downstream

Caption: Illustrative signaling pathway of a BRD4-targeting PROTAC.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 18-21 days (allow differentiation) seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER/Lucifer yellow) culture_cells->check_integrity wash Wash monolayers with HBSS check_integrity->wash pre_incubate Pre-incubate with HBSS wash->pre_incubate add_protac_ab Add PROTAC to Apical side (A-B) pre_incubate->add_protac_ab add_protac_ba Add PROTAC to Basolateral side (B-A) pre_incubate->add_protac_ba incubate Incubate at 37°C add_protac_ab->incubate add_protac_ba->incubate collect_samples Collect samples from Apical & Basolateral chambers incubate->collect_samples analyze_lcms Quantify PROTAC concentration by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp (A-B) & Papp (B-A) analyze_lcms->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Experimental workflow for the Caco-2 permeability assay.

PROTAC_Permeability_Factors cluster_physicochemical Physicochemical Properties cluster_linker Linker Properties (this compound) cluster_cellular Cellular Factors PROTAC_Permeability PROTAC Cell Permeability MW Molecular Weight MW->PROTAC_Permeability influences TPSA Topological Polar Surface Area TPSA->PROTAC_Permeability influences HBD Hydrogen Bond Donors HBD->PROTAC_Permeability influences LogP Lipophilicity (LogP) LogP->PROTAC_Permeability influences Solubility Aqueous Solubility Solubility->PROTAC_Permeability influences Linker_Length Linker Length Linker_Length->PROTAC_Permeability impacts Linker_Flexibility Flexibility Linker_Flexibility->PROTAC_Permeability impacts Linker_Composition Composition (PEG) Linker_Composition->PROTAC_Permeability impacts Passive_Diffusion Passive Diffusion Passive_Diffusion->PROTAC_Permeability contributes to Active_Transport Active Efflux/ Uptake Active_Transport->PROTAC_Permeability modulates Non_Specific_Binding Non-specific Binding Non_Specific_Binding->PROTAC_Permeability can reduce

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the synthesis of a fluorescently labeled derivative of BnO-PEG4-OH, a monodisperse polyethylene (B3416737) glycol (PEG) linker. Fluorescent labeling of such linkers is crucial for a variety of applications in biomedical research and drug development, including the tracking and visualization of biomolecules, high-throughput screening, and diagnostic assays. The protocol herein describes the esterification of this compound with 5(6)-Carboxyfluorescein, succinimidyl ester, a widely used green fluorescent dye. The hydrophilic PEG spacer enhances the water solubility of the fluorescent probe and minimizes steric hindrance in biological systems.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of Fluorescein-BnO-PEG4-OH.

ParameterValueMethod of Determination
Reactants
This compound Molar Mass284.35 g/mol Calculation
5(6)-Carboxyfluorescein, SE Molar Mass473.41 g/mol Calculation
Reaction Product
Product NameFluorescein-PEG4-O-Bn-
Expected Molar Mass641.66 g/mol Calculation
AppearanceOrange to yellow solidVisual Inspection
Reaction Conditions
SolventAnhydrous Dimethylformamide (DMF)-
Base CatalystTriethylamine (B128534) (TEA)-
Molar Ratio (this compound:Dye:TEA)1 : 1.2 : 2-
Reaction TemperatureRoom Temperature (20-25 °C)-
Reaction Time12-18 hours-
Purification and Yield
Purification MethodSilica (B1680970) Gel Column Chromatography-
Eluent SystemDichloromethane (B109758) (DCM) / Methanol (B129727) (MeOH) Gradient-
Typical Yield60-75%Gravimetric Analysis
Characterization
Purity (by HPLC)>95%HPLC-UV/Vis
Excitation Maximum (λex)~494 nmFluorescence Spectroscopy
Emission Maximum (λem)~517 nmFluorescence Spectroscopy
Mass Spectrometry (ESI-MS)m/z = 664.2 [M+Na]⁺ (calculated: 664.2)Mass Spectrometry
¹H NMR (400 MHz, CDCl₃)See Experimental Protocols for detailsNuclear Magnetic Resonance

Experimental Protocols

Synthesis of Fluorescein-BnO-PEG4-OH

This protocol details the esterification reaction between the terminal hydroxyl group of this compound and the N-hydroxysuccinimide (NHS) ester of 5(6)-carboxyfluorescein.

Materials:

  • This compound (MW: 284.35 g/mol )

  • 5(6)-Carboxyfluorescein, succinimidyl ester (mixture of isomers) (MW: 473.41 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Syringes and needles

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 5(6)-Carboxyfluorescein, succinimidyl ester (1.2 equivalents).

  • Add triethylamine (2 equivalents) to the reaction mixture dropwise using a syringe.

  • Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a DCM:MeOH (e.g., 9:1) solvent system.

  • Upon completion of the reaction (disappearance of the starting this compound spot on TLC), the solvent is removed under reduced pressure.

Purification by Column Chromatography

The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • Prepare a silica gel slurry in DCM and pack a glass column.

  • Dissolve the crude reaction product in a minimal amount of DCM.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 5-10%).

  • Collect the fractions and monitor them by TLC. The fluorescent product will be visible under UV light.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the fluorescently labeled this compound as an orange to yellow solid.

Characterization of Fluorescein-BnO-PEG4-OH

The identity and purity of the final product are confirmed by mass spectrometry and ¹H NMR spectroscopy.

¹H NMR Spectroscopy:

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Aromatic protons of fluorescein: A series of multiplets between 6.5 and 8.2 ppm.

    • Benzyl group protons: A multiplet around 7.3 ppm (5H, Ar-H) and a singlet around 4.5 ppm (2H, Ar-CH₂-).

    • PEG chain protons: A series of multiplets between 3.5 and 4.4 ppm. The methylene (B1212753) group adjacent to the newly formed ester will show a downfield shift compared to the starting material.

Mass Spectrometry:

  • Expected ESI-MS: The product can be analyzed by electrospray ionization mass spectrometry. The expected mass for the sodium adduct [M+Na]⁺ is approximately 664.2 m/z.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product BnO_PEG4_OH This compound Reaction Esterification in DMF (Room Temperature, 12-18h) BnO_PEG4_OH->Reaction Fluorescein_SE 5(6)-Carboxyfluorescein, SE Fluorescein_SE->Reaction TEA Triethylamine (TEA) TEA->Reaction Purification Silica Gel Column Chromatography Reaction->Purification Crude Product Final_Product Fluorescein-BnO-PEG4-OH Purification->Final_Product Purified Product

Caption: Workflow for the synthesis of Fluorescein-BnO-PEG4-OH.

Logical_Workflow start Start: Synthesized Fluorescent Product dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) start->dissolve hplc Purity Analysis by HPLC-UV/Vis dissolve->hplc ms Identity Confirmation by Mass Spectrometry (ESI-MS) dissolve->ms nmr Structural Confirmation by ¹H NMR dissolve->nmr fluorescence Functional Characterization by Fluorescence Spectroscopy dissolve->fluorescence end End: Characterized Product hplc->end ms->end nmr->end fluorescence->end

Caption: Logical workflow for the analysis of Fluorescein-BnO-PEG4-OH.

Application of BnO-PEG4-OH in Click Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BnO-PEG4-OH, a benzyl-protected polyethylene (B3416737) glycol (PEG) derivative, serves as a versatile precursor for synthesizing functionalized linkers used in "click chemistry." Its tetraethylene glycol spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the functionalization of this compound and its subsequent use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Core Principle: Functionalization is Key

This compound itself is not directly reactive in click chemistry. To participate in these reactions, its terminal hydroxyl group must be converted into either an azide (B81097) or an alkyne. This functionalization creates a bioorthogonal handle that can specifically react with a complementary partner.

Section 1: Synthesis of Click-Ready BnO-PEG4 Linkers

This section details the laboratory-scale synthesis of BnO-PEG4-Azide and BnO-PEG4-Alkyne from the parent this compound molecule.

Synthesis of BnO-PEG4-Azide

The conversion of the hydroxyl group to an azide is a two-step process involving the formation of a mesylate intermediate followed by nucleophilic substitution with sodium azide.

Workflow for BnO-PEG4-Azide Synthesis

BnO_PEG4_OH This compound Mesylation Mesylation (MsCl, Et3N, DCM) BnO_PEG4_OH->Mesylation BnO_PEG4_OMs BnO-PEG4-OMs (Mesylate Intermediate) Mesylation->BnO_PEG4_OMs Azidation Azidation (NaN3, DMF) BnO_PEG4_OMs->Azidation BnO_PEG4_N3 BnO-PEG4-N3 (Final Product) Azidation->BnO_PEG4_N3 BnO_PEG4_OH This compound Esterification Esterification (4-Pentynoic acid, DCC, DMAP, DCM) BnO_PEG4_OH->Esterification BnO_PEG4_Alkyne BnO-PEG4-Alkyne (Final Product) Esterification->BnO_PEG4_Alkyne cluster_reactants Reactants cluster_catalyst Catalyst System BnO_PEG4_Azide BnO-PEG4-Azide Reaction_Mix Reaction Mixture (Aqueous Buffer/Co-solvent) BnO_PEG4_Azide->Reaction_Mix Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reaction_Mix Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mix Ligand Ligand (optional) (e.g., THPTA) Ligand->Reaction_Mix Triazole_Product 1,4-Triazole Product Reaction_Mix->Triazole_Product Click Reaction cluster_reactants Reactants BnO_PEG4_Azide BnO-PEG4-Azide Reaction_Mix Reaction Mixture (Aqueous Buffer) BnO_PEG4_Azide->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Mix Triazole_Product Triazole Product Reaction_Mix->Triazole_Product Click Reaction (Copper-free)

Attaching BnO-PEG4-OH to Proteins of Interest: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Conjugation of a Heterobifunctional PEG Linker to Proteins

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's stability, solubility, and pharmacokinetic profile. This document provides detailed application notes and protocols for attaching BnO-PEG4-OH, a heterobifunctional PEG linker, to a protein of interest.

This compound, or tetraethylene glycol monobenzyl ether, possesses a terminal hydroxyl group that requires activation to react with functional groups on a protein, most commonly the primary amines of lysine (B10760008) residues. This guide outlines two primary methods for achieving this conjugation:

  • Two-Step Carbodimide (EDC/NHS) Coupling: This widely used method involves first converting the terminal hydroxyl group of this compound to a carboxylic acid, which is then activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This amine-reactive intermediate then readily couples with lysine residues on the target protein.

  • Activation with p-Nitrophenyl Chloroformate (p-NPC): This method directly activates the hydroxyl group of this compound with p-NPC to form a reactive p-nitrophenyl carbonate. This activated PEG linker can then react with primary amines on the protein.

Logical Workflow for Protein PEGylation

The overall process for PEGylating a protein with this compound involves a series of sequential steps, from activation of the PEG linker to purification and analysis of the final conjugate.

PEGylation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein of Interest Conjugation Conjugate Activated PEG to Protein Protein->Conjugation PEG_Linker This compound Activation Activate this compound (e.g., with p-NPC or convert to acid) PEG_Linker->Activation Activation->Conjugation Purification Purify PEG-Protein Conjugate (e.g., SEC, IEX) Conjugation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, HPLC, MALDI-TOF) Purification->Analysis

Caption: A general workflow for the PEGylation of a protein with this compound.

Experimental Protocols

Method 1: Two-Step EDC/NHS Coupling via Carboxylic Acid Intermediate

This method provides a robust and controlled approach to protein PEGylation.

Step 1: Conversion of this compound to BnO-PEG4-COOH (Carboxylic Acid)

This initial step is a standard organic synthesis procedure to introduce a carboxyl group for subsequent activation.

  • Materials:

  • Protocol:

    • Dissolve this compound in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding isopropanol (B130326) until the orange-brown color disappears.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain BnO-PEG4-COOH.

Step 2: Activation of BnO-PEG4-COOH with EDC/NHS

EDC_NHS_Activation PEG_COOH BnO-PEG4-COOH Active_Intermediate O-acylisourea intermediate (unstable) PEG_COOH->Active_Intermediate + EDC EDC EDC NHS NHS NHS_Ester BnO-PEG4-NHS Ester (amine-reactive) Active_Intermediate->NHS_Ester + NHS

Caption: Activation of the PEG-carboxylic acid using EDC and NHS.

  • Materials:

    • BnO-PEG4-COOH

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protocol:

    • Dissolve BnO-PEG4-COOH in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 1.5-fold molar excess of EDC and NHS over BnO-PEG4-COOH is recommended as a starting point.[1]

    • Add the EDC/NHS solution to the BnO-PEG4-COOH solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[2][3] The activated PEG linker should be used immediately for conjugation.

Step 3: Conjugation to the Protein of Interest

  • Materials:

    • Activated BnO-PEG4-NHS ester solution

    • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protocol:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL.

    • Add the freshly prepared activated BnO-PEG4-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[1] Let it sit for 15-30 minutes.

Method 2: Direct Activation of this compound with p-Nitrophenyl Chloroformate (p-NPC)

This method offers a more direct route to an activated PEG linker.

Step 1: Activation of this compound with p-NPC

pNPC_Activation PEG_OH This compound Activated_PEG BnO-PEG4-O-CO-O-pNP (amine-reactive) PEG_OH->Activated_PEG + p-NPC + TEA pNPC p-Nitrophenyl Chloroformate TEA Triethylamine (B128534) (TEA)

Caption: Activation of this compound with p-Nitrophenyl Chloroformate.

  • Materials:

    • This compound

    • p-Nitrophenyl chloroformate (p-NPC)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

    • Diethyl ether

  • Protocol:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere.

    • Add a 1.2 to 1.5-fold molar excess of p-NPC and triethylamine to the solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the activated PEG by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum. The activated BnO-PEG4-pNP carbonate can be stored under desiccated conditions at -20°C.

Step 2: Conjugation to the Protein of Interest

  • Materials:

    • Activated BnO-PEG4-pNP carbonate

    • Protein of interest in a suitable buffer (e.g., PBS), pH 7.5-8.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protocol:

    • Dissolve the activated BnO-PEG4-pNP carbonate in a minimal amount of anhydrous DMF or DMSO.

    • Add the activated PEG solution to the protein solution (1-10 mg/mL in conjugation buffer). A 10-50 fold molar excess of the activated PEG is a typical starting range.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

Purification of the PEGylated Protein

After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG, unconjugated protein, and reaction byproducts. Several chromatographic techniques are commonly employed for this purpose.

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective at removing unreacted low molecular weight PEG and byproducts.May not effectively separate proteins with different degrees of PEGylation or unconjugated protein.
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.Can separate proteins with different degrees of PEGylation and positional isomers.The shielding effect of PEG can reduce the protein's interaction with the resin.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful orthogonal method to IEX.Lower capacity and resolution compared to IEX and SEC.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity under denaturing conditions.High resolution, useful for analytical characterization and separating positional isomers.Denaturing conditions may not be suitable for all proteins.

Analysis and Characterization of the PEGylated Protein

Quantitative analysis is essential to determine the efficiency of the PEGylation reaction and to characterize the final product.

Analytical TechniqueInformation ObtainedKey Considerations
SDS-PAGE Apparent increase in molecular weight upon PEGylation.Provides a qualitative assessment of conjugation. The increase in apparent molecular weight is often greater than the actual mass of the attached PEG.
HPLC (SEC, IEX, RP-HPLC) Purity of the conjugate, degree of PEGylation (number of PEG chains per protein).[]Different HPLC modes provide complementary information on the heterogeneity of the sample.[5]
MALDI-TOF Mass Spectrometry Precise molecular weight of the conjugate, confirming the number of attached PEG chains.[6][7][8][9]Can resolve individual PEGylated species and is a powerful tool for confirming successful conjugation.[6][7][8][9]
UV-Vis Spectroscopy Protein concentration.Necessary for calculating the degree of PEGylation and reaction yield.

Quantitative Data Summary

The efficiency of PEGylation can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides a general overview of typical reaction parameters and expected outcomes.

ParameterEDC/NHS Methodp-NPC MethodExpected Outcome
Molar Ratio (PEG:Protein) 10:1 to 50:120:1 to 100:1Higher ratios generally lead to a higher degree of PEGylation, but may also increase the risk of protein inactivation and aggregation.
Reaction pH 7.2 - 8.07.5 - 8.5Optimal pH balances the reactivity of the primary amines on the protein with the stability of the activated PEG linker.
Reaction Time 1 - 4 hours2 - 12 hoursLonger reaction times can increase the degree of PEGylation but may also lead to protein degradation.
Typical Conjugation Efficiency 30 - 70%20 - 60%Varies significantly depending on the protein, linker, and reaction conditions.

Note: The optimal conditions for any given protein must be determined empirically. It is recommended to perform small-scale optimization experiments to determine the ideal reactant ratios, pH, and reaction times.

References

Application Notes and Protocols for BnO-PEG4-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and research, the modification of peptides to enhance their pharmacological properties is a critical endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to improve the solubility, stability, and in vivo half-life of peptides.[1][2] This application note provides a detailed overview of the use of a specific, monodisperse hetero-bifunctional PEG linker, BnO-PEG4-OH (1-O-Benzyl-tetraethylene glycol) , in solid-phase peptide synthesis (SPPS).

This compound serves as a flexible spacer arm that can be incorporated into peptide structures to confer the benefits of PEGylation. Its defined length ensures the synthesis of homogeneous peptide conjugates, a crucial aspect for therapeutic applications and reproducible research.[3] The benzyl (B1604629) ether (BnO-) group offers a stable protecting group for one terminus of the PEG linker, while the hydroxyl (-OH) group provides a reactive handle for attachment to a solid support or for further chemical modification. This document outlines the key applications, experimental protocols, and expected outcomes when utilizing this compound in Fmoc-based solid-phase peptide synthesis.

Key Applications of this compound in SPPS

The incorporation of a this compound linker into a peptide sequence can offer several advantages:

  • Improved Hydrophilicity: The ethylene (B1197577) glycol repeats significantly increase the water solubility of hydrophobic peptides, which can be challenging to synthesize and purify.[4]

  • Enhanced Bioavailability: By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.[5]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenic response.[5]

  • Spacer for Conjugation: The PEG4 unit provides a flexible spacer to connect the peptide to other molecules, such as fluorescent labels, cytotoxic drugs (in antibody-drug conjugates or peptide-drug conjugates), or other targeting moieties, without sterically hindering the peptide's bioactivity.[6][7]

  • Controlled Synthesis of Homogeneous Products: As a monodisperse compound, this compound allows for the synthesis of a single, well-defined PEGylated peptide species, in contrast to the heterogeneous mixtures obtained with polydisperse PEG reagents.[3]

Data Presentation

While specific comparative studies on the performance of this compound against other linkers are not extensively available in the public domain, the following tables present representative data illustrating the expected impact of incorporating a short PEG linker, such as a PEG4 moiety, on peptide synthesis and properties.

Table 1: Representative Yield and Purity of a Model Hydrophobic Peptide with and without a PEG4 Linker.

Peptide SequenceLinkerCrude Purity (by HPLC, %)Overall Yield (%)
H-Phe-Ile-Val-Phe-Leu-NH₂None6530
H-Phe-Ile-Val-Phe-Leu-(PEG4)-NH₂This compound8545

Note: Data is illustrative and based on typical outcomes observed when PEGylating hydrophobic peptides. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 2: Physicochemical Properties of a Model Peptide Before and After PEG4 Modification.

PropertyUnmodified PeptidePEG4-Modified Peptide
Molecular Weight (Da) 653.8858.1
Aqueous Solubility (mg/mL) 0.15.0
In Vitro Proteolytic Stability (t½, min) 1560

Note: This table provides expected trends in physicochemical properties upon PEGylation.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies and are adapted for the use of this compound.

Protocol 1: Immobilization of this compound onto a Solid Support (Wang Resin)

This protocol describes the attachment of this compound to a hydroxyl-functionalized resin, such as Wang resin, to create a solid support for peptide synthesis.

Materials:

  • Wang resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Activation of this compound: In a separate flask, dissolve this compound (5 eq., 5.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in anhydrous DCM (15 mL).

  • Coupling Reaction: Add DIC (5 eq., 5.0 mmol) to the solution from step 2 and stir for 5 minutes at room temperature.

  • Drain the DCM from the swollen resin and add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, v/v/v) for 1 hour.

  • Final Washes: Wash the resin as in step 6.

  • Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the this compound on the resin using a standard method, such as gravimetric analysis after cleaving a known amount of the linker.

Protocol 2: Fmoc-SPPS of a Peptide on this compound Functionalized Resin

This protocol outlines the steps for the synthesis of a peptide using the resin prepared in Protocol 1.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the this compound functionalized resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 4.

  • Final Washing: Wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[8]

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10]

  • Analytical HPLC: Assess the purity of the final product.

  • Amino Acid Analysis (Optional): Confirm the amino acid composition of the peptide.

Visualization of Workflows and Pathways

SPPS Workflow for a PEGylated Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating a this compound linker.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle (Fmoc-SPPS) cluster_final_steps Final Processing Resin Wang Resin (-OH) Activate_Linker Activate this compound (DIC, DMAP) Immobilize Immobilize Linker Activate_Linker->Immobilize Couple to Resin Capping Cap Unreacted Sites Immobilize->Capping Washed_Resin BnO-PEG4-Resin Capping->Washed_Resin Start Start with BnO-PEG4-Resin Washed_Resin->Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Couple Fmoc-AA-OH (HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage After last AA Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: General workflow for solid-phase synthesis of a PEGylated peptide.

Representative Signaling Pathway: Modulation of a Receptor Tyrosine Kinase (RTK) Pathway by a PEGylated Peptide Antagonist

While no specific signaling pathway data for a this compound-linked peptide is available, many PEGylated peptides are designed as antagonists for cell surface receptors, such as RTKs, which are often implicated in cancer. The following diagram illustrates a hypothetical scenario where a PEGylated peptide inhibits an RTK signaling cascade.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Dimerization RTK Dimerization & Autophosphorylation RTK->Dimerization Peptide PEGylated Peptide Antagonist Peptide->RTK Blocks Binding RAS RAS Dimerization->RAS Activates Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of an RTK signaling pathway by a PEGylated peptide antagonist.

Conclusion

This compound is a valuable tool for the synthesis of well-defined, monodisperse PEGylated peptides. Its incorporation can significantly improve the physicochemical and pharmacokinetic properties of peptide candidates. The protocols provided herein offer a general framework for the successful application of this linker in Fmoc-based solid-phase peptide synthesis. While specific performance data for this compound is limited, the principles of PEGylation are well-established, and the use of such discrete linkers is paramount for the development of next-generation peptide therapeutics and high-quality research tools. Researchers are encouraged to optimize the provided protocols for their specific peptide sequences and applications to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Troubleshooting low yield in BnO-PEG4-OH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a molecule with a benzyl (B1604629) ether (BnO) protecting group at one end, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl (-OH) group.[1][2][3] The PEG spacer enhances water solubility and reduces the immunogenicity of the conjugated molecule.[4] It is often used as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects two different ligands.[1][2]

Q2: My this compound conjugation is resulting in a low yield. What are the common causes?

Low yield in conjugation reactions involving hydroxyl-terminated PEGs like this compound can stem from several factors:

  • Lack of Hydroxyl Group Activation: The primary hydroxyl group is not very reactive on its own and requires activation to achieve efficient conjugation.[5]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.[6]

  • Reagent Quality and Stoichiometry: Degradation of reagents or an inappropriate molar ratio of reactants can lead to poor outcomes.[6]

  • Inefficient Purification: Loss of the conjugated product during purification steps is a frequent cause of low final yield.[6]

  • Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered, preventing it from reacting with the activated PEG linker.[5]

Q3: How do I activate the hydroxyl group of this compound for conjugation?

There are several methods to activate the primary alcohol for subsequent conjugation:

  • Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) converts the hydroxyl group into a tosylate (-OTs). The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by amines or thiols.[5]

  • Oxidation to Aldehyde: Mild oxidation of the primary alcohol will yield a PEG-aldehyde (-CHO). This aldehyde can then be used for conjugation to amine-containing molecules via reductive amination.[5]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, such as an ester, in a one-step process using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD).[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound.

ProblemPossible CauseRecommended Solution
No or Very Low Conjugation Inactive Hydroxyl Group: The hydroxyl group of this compound was not activated prior to the conjugation reaction.- Activate the hydroxyl group using a suitable method such as tosylation, oxidation, or the Mitsunobu reaction.[5]
Degraded Reagents: Activation or coupling reagents (e.g., TsCl, EDC, NHS) have been hydrolyzed due to improper storage.- Use fresh, properly stored reagents. Allow them to warm to room temperature before opening to prevent moisture condensation.[7]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG.- Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES before the conjugation reaction.[6][7]
Low Conjugation Efficiency Suboptimal Reaction pH: The pH of the reaction buffer is not optimal for the specific conjugation chemistry.- For reactions with amines (after activation), maintain a pH between 7.2 and 8.5.[7][8] For activation steps like using EDC/NHS, a slightly acidic pH (4.5-6.0) is often required.[7]
Incorrect Molar Ratio: The molar ratio of the activated BnO-PEG4 to your target molecule is too low.- Increase the molar excess of the activated PEG reagent. A starting point of 5:1 to 20:1 (PEG:protein) is common.[8]
Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion.- Increase the reaction time (e.g., from 1-4 hours to overnight) or temperature (e.g., from 4°C to room temperature), but be mindful of potential side reactions like hydrolysis.[8]
Protein Aggregation High Molar Ratio: A large excess of the PEG reagent can lead to over-PEGylation and aggregation.- Reduce the molar ratio of the PEG reagent.[8]
High Protein Concentration: Some proteins are prone to aggregation at high concentrations.- Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[8]
Use of Organic Co-solvent: The addition of DMSO or DMF to dissolve the PEG reagent may destabilize the protein.- Minimize the amount of organic co-solvent used (ideally <10% v/v), or test the stability of your protein in the presence of the co-solvent beforehand.[8]
Difficulty in Purifying the Conjugate Large Excess of Unreacted PEG Reagent: A high molar excess of the PEG reagent was used.- Optimize the molar ratio to use the minimum amount of PEG reagent necessary.[8]- Use an appropriate purification method, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), to efficiently remove the excess reagent.[8]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation
  • Dissolve this compound: Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or pyridine.

  • Cool the Reaction: Cool the solution to 0°C in an ice bath.

  • Add Base: Add a base such as triethylamine or pyridine (if not already used as the solvent).

  • Add TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.5 molar equivalents) to the cooled solution.[5]

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Workup: Once the reaction is complete, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, BnO-PEG4-OTs.[5]

Protocol 2: Conjugation of Activated BnO-PEG4-OTs to a Primary Amine
  • Prepare Target Molecule: Ensure your amine-containing molecule (e.g., protein) is in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration.[8]

  • Prepare BnO-PEG4-OTs Stock Solution: Dissolve the purified BnO-PEG4-OTs in an anhydrous solvent like DMSO or DMF to make a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the BnO-PEG4-OTs stock solution to the target molecule solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Purify the conjugate from excess PEG reagent and byproducts using a suitable method like size exclusion chromatography (SEC) or dialysis.[6]

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule cluster_purification Purification A This compound B Add TsCl and Base A->B C BnO-PEG4-OTs (Activated PEG) B->C E Mix Activated PEG and Target Molecule C->E D Target Molecule (e.g., Protein-NH2) D->E F Conjugated Product G Purify via SEC or Dialysis F->G H Final Conjugate G->H

Caption: A generalized experimental workflow for the activation and conjugation of this compound.

troubleshooting_flowchart start Low or No Yield q1 Was the this compound activated? start->q1 a1_no Activate the hydroxyl group (e.g., Tosylation) q1->a1_no No q2 Are reagents fresh and stored correctly? q1->q2 Yes end_node Re-run Experiment a1_no->end_node a2_no Use fresh reagents q2->a2_no No q3 Is the reaction buffer amine-free? q2->q3 Yes a2_no->end_node a3_no Buffer exchange to PBS, MES, or HEPES q3->a3_no No q4 Are reaction conditions (pH, temp, time) optimal? q3->q4 Yes a3_no->end_node a4_no Optimize reaction conditions q4->a4_no No q4->end_node Yes a4_no->end_node

References

Technical Support Center: Optimizing PROTAC Linker Length with BnO-PEG4-OH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using BnO-PEG4-OH analogs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC molecule that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2] Its primary function is to bridge these two entities, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]

Q2: Why is linker length so critical for PROTAC efficacy?

A2: The length and composition of the linker are paramount for achieving optimal degradation.[5] An improperly designed linker can lead to suboptimal outcomes:

  • Too Short: A linker that is too short can introduce steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a productive ternary complex.[][3][5]

  • Too Long: A linker that is too long can result in excessive flexibility, leading to an unstable ternary complex and inefficient ubiquitination.[][3] The optimal length is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often required to find the "sweet spot" for maximal degradation.[3][6]

Q3: What are the advantages of using PEG-based linkers like those derived from this compound?

A3: Polyethylene glycol (PEG) linkers, such as those synthesized from this compound, are among the most common motifs in PROTAC design.[7][8] They offer several advantages:

  • Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, which can aid in traversing the cell membrane.[9]

  • Tunable Length: PEG units can be systematically added or removed, allowing for precise control over linker length during the optimization process.[8]

Q4: I see a "hook effect" in my dose-response curve. What causes this and how can I mitigate it?

A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. It occurs because the excess PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex.[6][9] This outcompetes the formation of the productive ternary complex, reducing degradation efficiency. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.

Troubleshooting Guide

Issue 1: Low or No Target Degradation Observed

  • Possible Cause A: Suboptimal Linker Length

    • Troubleshooting Step: Synthesize a series of PROTAC analogs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) by modifying the this compound starting material. Test each analog in a dose-response experiment to determine if a clear length-dependent degradation profile emerges.[10][11] For some targets, an optimal length of 15-17 atoms has been identified.[3]

  • Possible Cause B: Poor Cell Permeability

    • Troubleshooting Step: Assess the cell permeability of your PROTAC. While PEG linkers can help, excessive PEGylation can sometimes decrease uptake.[9] Consider modifying the linker to balance hydrophilicity and lipophilicity or perform a cell permeability assay.[12]

  • Possible Cause C: Unstable or Unproductive Ternary Complex

    • Troubleshooting Step: The linker may be holding the target and E3 ligase in a conformation that is not suitable for ubiquitin transfer.[13] Use biophysical assays like TR-FRET or Surface Plasmon Resonance (SPR) to confirm that your PROTAC is inducing the formation of a ternary complex.[12][14] If a complex forms but no degradation occurs, linker redesign is necessary.

  • Possible Cause D: PROTAC Instability

    • Troubleshooting Step: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.[12] Assess the stability of your compound in media over the course of the experiment using LC-MS. If the compound is unstable, consider incorporating more rigid linker components to shield it from metabolic enzymes.[12]

Issue 2: Synthetic Challenges with this compound Analogs

  • Possible Cause A: Low Yield During Coupling Reactions

    • Troubleshooting Step: If your synthesis involves coupling a thiol-containing moiety, a common side reaction is the oxidation of the thiol to a disulfide dimer, which reduces yield.[15] To prevent this, either protect the thiol group (e.g., with a trityl group) before coupling or ensure the reaction is run under strictly inert conditions (e.g., Argon atmosphere) with degassed solvents.[15]

  • Possible Cause B: Difficulty in Purification

    • Troubleshooting Step: PEG-containing PROTACs are often highly polar and can adhere strongly to normal-phase silica (B1680970) gel, leading to poor recovery.[15] Use reverse-phase chromatography (e.g., preparative HPLC with a C18 column) for purification.[16]

Quantitative Data Summary

The optimal linker length is system-specific. The following tables provide illustrative data based on published trends for different targets, demonstrating the critical importance of linker length optimization.

Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-PEG2PEG8>1000<10
BRD4-PEG3PEG1115085
BRD4-PEG4 PEG 14 25 >95
BRD4-PEG5PEG1710090
BRD4-Alkyl-14Alkyl1445>95

Data is illustrative and based on trends where an optimal linker length provides the lowest DC₅₀ and highest Dₘₐₓ values.[13]

Table 2: Illustrative Influence of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERα-PEG3PEG1225065
ERα-PEG4 PEG 16 30 >90
ERα-PEG5PEG1912080
ERα-PEG6PEG2140050

This table reflects findings where a 16-atom linker was found to be optimal for ERα degradation.[6][11][17]

Visual Guides

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound derived) POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Target Protein (POI) E3 E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated Target Protein Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Workflow start Start: Define POI and E3 Ligase synthesis Synthesize PROTAC Library (Varying PEG linker length using This compound analogs) start->synthesis characterization Chemical Characterization (LC-MS, NMR) synthesis->characterization screening In-cell Screening: Western Blot for Degradation (Dose-Response) characterization->screening data_analysis Data Analysis: Determine DC₅₀ and Dₘₐₓ screening->data_analysis decision Optimal Degrader Identified? data_analysis->decision decision->synthesis No, Resynthesize mechanistic Mechanistic Studies: - Ternary Complex Assays (TR-FRET) - Ubiquitination Assays decision->mechanistic Yes end Lead Candidate mechanistic->end

Caption: Experimental workflow for linker length optimization.

Troubleshooting start Problem: No/Low Degradation q1 Did you confirm ternary complex formation (e.g., TR-FRET)? start->q1 a1_no No Complex Forms: - Potential steric hindrance - Suboptimal linker length q1->a1_no No q2 Is the complex productive? (Check for ubiquitination) q1->q2 Yes sol1 Solution: Synthesize analogs with different linker lengths/types a1_no->sol1 a2_no Complex forms, but no ubiquitination: - Incorrect geometry q2->a2_no No q3 Is the PROTAC stable in cell media? q2->q3 Yes a2_no->sol1 a3_no PROTAC is unstable q3->a3_no No end_ok Issue likely related to other factors (e.g., cell line, E3 ligase expression) q3->end_ok Yes sol3 Solution: Incorporate rigid moieties into the linker to improve metabolic stability a3_no->sol3

References

How to improve the solubility of BnO-PEG4-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with BnO-PEG4-OH and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a monodispersed polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. The PEG4 chain imparts hydrophilicity, while the benzyl group is hydrophobic. This amphiphilic nature means it is soluble in many organic solvents and has some aqueous solubility, though this can be limited, especially when conjugated to other hydrophobic molecules.[1][2]

Q2: In which solvents is this compound typically soluble?

A2: this compound is soluble in a variety of common organic solvents. PEG-based compounds are generally soluble in dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] They also show solubility in alcohols like methanol (B129727) and ethanol, as well as tetrahydrofuran (B95107) (THF).[4] For this compound specifically, high solubility has been reported in DMSO (100 mg/mL), often requiring ultrasonication to fully dissolve.[5]

Q3: Why is my this compound conjugate difficult to dissolve in aqueous solutions?

A3: Challenges with dissolving this compound conjugates in aqueous buffers can arise from several factors:

  • Hydrophobic Interactions: The hydrophobic benzyl group can lead to aggregation at higher concentrations in aqueous media.[6]

  • Properties of the Conjugated Molecule: If this compound is conjugated to a hydrophobic molecule, the overall hydrophobicity of the conjugate will increase, thereby reducing its aqueous solubility.

  • Concentration: Higher concentrations can exceed the solubility limit, leading to precipitation.

  • Temperature: The solubility of some PEG compounds can be temperature-dependent.

  • pH and Ionic Strength: The pH and salt concentration of the buffer can influence the hydration and solubility of the conjugate.

Q4: Can I use heat to help dissolve my this compound conjugate?

A4: Yes, gentle heating (e.g., to 37-50°C) can be an effective method to aid dissolution of PEG-containing compounds, particularly in organic solvents.[6] However, caution is advised, especially when working with conjugates that are sensitive to heat. Prolonged or excessive heating should be avoided to prevent degradation.

Q5: How should I prepare and store stock solutions of this compound?

A5: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent like DMSO or DMF.[7] For storage, it is best to keep the stock solution at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into single-use vials.[5]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound and its conjugates.

Problem 1: The compound appears as an insoluble film or residue.

Potential Cause Troubleshooting Step Rationale
Insufficient Solvent Volume Increase the volume of the solvent gradually.The concentration may be too high for the chosen solvent volume.
Inappropriate Solvent Try a different recommended organic solvent (e.g., DMSO, DMF).The polarity of the solvent may not be optimal for this specific conjugate.
Low Dissolution Rate Increase agitation by vortexing or using a magnetic stirrer.Mechanical agitation can enhance the interaction between the solvent and the compound.
Compound is in a Stable Crystalline Form Use ultrasonication for a short period.The energy from sonication can help to break down the crystal lattice and facilitate dissolution.[5]

Problem 2: The compound dissolves initially but precipitates out of solution.

Potential Cause Troubleshooting Step Rationale
Supersaturated Solution Gently warm the solution while stirring.This can help to increase the solubility and redissolve the precipitate. Be mindful of the thermal stability of the conjugate.
Change in Temperature Maintain a constant temperature during the experiment.A decrease in temperature can lower the solubility of the compound.
Solvent Evaporation Ensure the container is properly sealed.Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation.

Problem 3: The compound precipitates when an aqueous buffer is added to the organic stock solution.

Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Decrease the final concentration of the conjugate in the aqueous solution.The hydrophobicity of the conjugate may limit its solubility in aqueous media.
"Salting Out" Effect Reduce the ionic strength of the aqueous buffer.High salt concentrations can decrease the solubility of some non-polar compounds.
Use of a Co-solvent Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the final aqueous solution.A co-solvent can help to bridge the polarity gap between the conjugate and the aqueous buffer.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound. Note that the solubility of conjugates will vary depending on the properties of the attached molecule.

SolventConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (351.68 mM)Requires ultrasonication.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound or its conjugate in a suitable vial.

  • Solvent Addition: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle warming (37°C) can be applied if necessary, with intermittent vortexing.

  • Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Dilution of an Organic Stock Solution into an Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and allow it to reach the experimental temperature.

  • Initial Dilution: If a high dilution factor is required, perform an intermediate dilution of the organic stock solution in the same organic solvent.

  • Final Dilution: While vortexing the aqueous buffer, slowly add the organic stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If cloudiness appears, consider reducing the final concentration or adding a co-solvent.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for addressing solubility issues with this compound conjugates.

G Troubleshooting Workflow for Initial Dissolution start Start: Dissolving this compound Conjugate solvent Add recommended organic solvent (e.g., DMSO, DMF) start->solvent vortex Vortex for 1-2 minutes solvent->vortex check1 Is the compound fully dissolved? vortex->check1 sonicate Use ultrasonication for 5-10 minutes check1->sonicate No success Solution is ready for use or storage check1->success Yes check2 Is the compound fully dissolved? sonicate->check2 heat Gently warm to 37°C with intermittent vortexing check2->heat No check2->success Yes check3 Is the compound fully dissolved? heat->check3 check3->success Yes fail Consider alternative solvent or lower concentration check3->fail No G Troubleshooting Precipitation in Aqueous Solutions start Start: Diluting organic stock into aqueous buffer add_dropwise Add stock solution dropwise to vortexing buffer start->add_dropwise check1 Does precipitation occur? add_dropwise->check1 success Solution is ready for experiment check1->success No reduce_conc Attempt with a lower final concentration check1->reduce_conc Yes check2 Does precipitation still occur? reduce_conc->check2 check2->success No add_cosolvent Add a co-solvent (e.g., 1-5% DMSO) to the buffer check2->add_cosolvent Yes check3 Does precipitation still occur? add_cosolvent->check3 check3->success No fail Investigate alternative buffer conditions (pH, ionic strength) check3->fail Yes

References

BnO-PEG4-OH stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of BnO-PEG4-OH in aqueous solutions. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or Tetraethylene glycol monobenzyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a benzyl (B1604629) ether protecting group on one end and a hydroxyl group on the other. This structure makes it a valuable tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The PEG spacer enhances solubility and provides a flexible connection between the different components of the conjugate.[1]

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

There are two main points of instability in the this compound molecule in aqueous environments: the benzyl ether bond and the PEG chain itself.

  • Benzyl Ether Cleavage: The benzyl group is susceptible to cleavage under acidic conditions (acid-catalyzed hydrolysis) or through catalytic hydrogenolysis (a reductive cleavage).[2] This exposes the primary alcohol, which may or may not be desirable depending on the experimental step.

  • PEG Chain Oxidation: The polyethylene glycol backbone is prone to oxidative degradation. This process can be accelerated by the presence of oxygen, transition metals, and exposure to elevated temperatures or light.[2]

Q3: How should I store solid this compound and its stock solutions to ensure stability?

Proper storage is critical to prevent degradation of this compound.

  • Solid Form: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2]

  • Stock Solutions: Once dissolved in a dry, appropriate solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stability of stock solutions is temperature-dependent:

    • At -80°C, solutions can be stable for up to 6 months.

    • At -20°C, the stability is reduced to approximately 1 month.[2]

Q4: What are the visible signs that my this compound might be degrading?

For stock solutions, visible indicators of degradation can include a change in color, the formation of a precipitate, or a noticeable change in the pH of the solution. For the solid compound, significant clumping or a change in its physical appearance could suggest moisture absorption, which can facilitate degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Low yield in my conjugation reaction.

  • Possible Cause: The this compound linker may have degraded due to improper storage or handling, particularly if the hydroxyl group is intended for the conjugation reaction.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of your this compound stock using HPLC or NMR spectroscopy. Compare the results to a fresh or reference sample.

    • Review Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommendations (see FAQ Q3).

    • Use Fresh Aliquots: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, switch to a fresh, single-use aliquot.

Problem 2: My final conjugate shows reduced or no biological activity.

  • Possible Cause: The linker may have degraded during the synthesis or purification process, leading to a heterogeneous mixture or a conjugate with a cleaved linker.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review your synthetic steps for any harsh conditions that could promote linker degradation.

      • Acidic Conditions: Strong acids can cleave the benzyl ether. If your reaction requires an acidic environment, consider using milder acids or buffered conditions.

      • Reductive Conditions: If your synthesis involves catalytic hydrogenation for other steps (e.g., deprotection of other groups), be aware that this can also cleave the benzyl ether.

    • Purification Method: Ensure that the purification method (e.g., chromatography, dialysis) is performed under conditions (pH, temperature) that are compatible with the stability of the linker.

    • Characterize the Final Conjugate: Use analytical techniques like LC-MS to confirm the molecular weight of your final conjugate. The presence of unexpected species could indicate linker degradation.

Problem 3: I see unexpected peaks in my HPLC or LC-MS analysis of the reaction mixture.

  • Possible Cause: These peaks could be degradation products of the this compound linker.

  • Troubleshooting Steps:

    • Run a Control: Analyze a sample of your this compound stock solution under the same analytical conditions to see if the unexpected peaks are present from the start.

    • Simulate Reaction Conditions: Incubate the linker alone under your reaction conditions (solvent, temperature, pH) for the same duration as your experiment. Analyze the sample to see if the degradation products are formed. This can help isolate the cause of degradation.

Data Presentation

Stress ConditionReagent/ParameterRelative StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M - 1.0 M HClLowCleavage of Benzyl Ether
Basic Hydrolysis 0.1 M - 1.0 M NaOHHighGenerally Stable
Neutral Hydrolysis pH 7.4 BufferHighGenerally Stable
Oxidation 0.1% - 3.0% H₂O₂Moderate to LowPEG Chain Scission
Thermal 40°C - 80°CModerateAccelerates Oxidation
Photolytic UV/Visible LightModerateCan Promote Oxidation

Note: The stability is relative and highly dependent on the duration of exposure, temperature, and presence of other reactive species.

Experimental Protocols

The following are general protocols for conducting a forced degradation study to assess the stability of this compound in aqueous solutions. These protocols are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • pH 7.4 Phosphate Buffered Saline (PBS)

  • Vials for sample incubation

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution (in a sealed vial) at 80°C for 48 hours.

    • Neutral Control: To 1 mL of the stock solution, add 1 mL of water. Keep at 4°C.

  • Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC or LC-MS method (see Protocol 2). The goal is to achieve approximately 5-20% degradation of the parent compound.[3]

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate and detect this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) for identification of degradation products

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and/or CAD; Mass Spectrometry in positive ion mode.

Analysis:

  • Inject the non-stressed control sample to determine the retention time and peak area of the intact this compound.

  • Inject each of the stressed samples.

  • Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Visualizations

Degradation Pathways of this compound cluster_acid Acidic Conditions / Hydrogenolysis cluster_oxidation Oxidative Conditions BnO_PEG4_OH This compound Benzyl_Alcohol Benzyl Alcohol BnO_PEG4_OH->Benzyl_Alcohol Cleavage HO_PEG4_OH HO-PEG4-OH BnO_PEG4_OH->HO_PEG4_OH Cleavage Degraded_PEG Shorter PEG Fragments (e.g., formates, aldehydes) BnO_PEG4_OH->Degraded_PEG Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Low Conjugation Yield start Low Yield in Conjugation Reaction check_purity Assess Linker Purity (HPLC/NMR) start->check_purity is_degraded Is Linker Degraded? check_purity->is_degraded new_linker Use Fresh, Properly Stored Linker is_degraded->new_linker Yes check_conditions Review Reaction Conditions (pH, Temp, Reductants) is_degraded->check_conditions No new_linker->start harsh_conditions Are Conditions Too Harsh? check_conditions->harsh_conditions optimize Optimize Reaction Conditions (Milder Acid, Different Reductant) harsh_conditions->optimize Yes proceed Proceed with Optimized Reaction harsh_conditions->proceed No optimize->start

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of BnO-PEG4-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying BnO-PEG4-OH (Tetraethylene glycol monobenzyl ether).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction mixture?

The synthesis of this compound, typically a Williamson ether synthesis, can result in several impurities that need to be removed during purification. These include:

  • Unreacted Starting Materials: Excess tetraethylene glycol and benzyl (B1604629) halide (or other benzylating agent) are common impurities.

  • Byproducts of Side Reactions: Elimination byproducts from the benzyl halide can occur, especially if the reaction conditions are not optimized.[1][2]

  • Di-benzylated Product: Reaction of the benzylating agent at both ends of the tetraethylene glycol chain can lead to the formation of a di-benzylated impurity.

  • Solvent and Reagents: Residual solvents and basic catalysts used in the synthesis will also be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

Due to the polar nature of this compound, several chromatographic and extraction techniques can be employed for its purification. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography (Normal Phase): This is a widely used technique for purifying polar organic molecules. A silica (B1680970) gel stationary phase is typically used with a gradient of a polar solvent (like methanol (B129727) or ethanol) in a less polar solvent (like dichloromethane (B109758) or chloroform).[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC can be very effective. It separates compounds based on hydrophobicity, and it is particularly useful for separating PEGylated compounds from less polar impurities.[4][5]

  • Liquid-Liquid Extraction: This technique can be used as an initial cleanup step to remove water-soluble impurities or to partition the product between two immiscible solvents. For PEGylated molecules, adjusting the pH can be used to selectively extract acidic or basic impurities.[6]

Q3: How can I monitor the progress of the purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography. It helps in identifying the fractions containing the purified product. Due to the UV-inactive nature of the PEG chain, a staining agent is often required for visualization.[3]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product and the collected fractions. A variety of detectors can be used, including UV (for the benzyl group), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of the purified this compound and for identifying any remaining impurities.[9]

Troubleshooting Guides

Flash Column Chromatography

Issue 1: The product does not move from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: The compound is too polar for the selected solvent system.

  • Solution:

    • Increase the polarity of the mobile phase further by using solvent systems like dichloromethane/methanol with a higher percentage of methanol (e.g., 10-20%).[10]

    • Consider adding a small amount of a stronger solvent like isopropanol (B130326) or a few drops of water to the mobile phase.

    • If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve its mobility and reduce streaking.[11]

    • If normal phase chromatography is still ineffective, consider switching to reversed-phase column chromatography.[12]

Issue 2: The product streaks on the TLC plate and elutes as a broad band from the column.

  • Possible Cause: Strong interactions between the polar PEG chain and the silica gel, or overloading of the column.

  • Solution:

    • Optimize the Solvent System: Try a different solvent combination. For PEG compounds, chloroform/methanol systems can sometimes provide sharper bands than ethyl acetate/methanol.[3]

    • Gradient Elution: Use a shallow gradient of the polar solvent to gradually increase the polarity of the eluent. This can help to sharpen the elution band.[10]

    • Reduce Sample Load: Overloading the column is a common cause of band broadening. Use a higher ratio of silica gel to the crude product (e.g., 50:1 to 100:1 by weight).

    • Dry Loading: If the crude product has poor solubility in the initial eluent, consider dry loading the sample onto the column. This involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.[13]

Issue 3: Co-elution of the product with a close-running impurity.

  • Possible Cause: Insufficient resolution of the chromatographic system.

  • Solution:

    • Fine-tune the Solvent System: Perform a detailed TLC analysis with various solvent systems to find one that provides the best separation between your product and the impurity.

    • Use a Longer Column: A longer and narrower column generally provides better resolution.[10]

    • Smaller Particle Size Silica: Using silica gel with a smaller particle size can improve separation efficiency.

Liquid-Liquid Extraction

Issue 1: Formation of an emulsion during extraction.

  • Possible Cause: The presence of surfactants or finely divided solids at the interface of the two liquid phases.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

    • Filter: If the emulsion is due to solid particles, filtering the entire mixture through a bed of celite may resolve the issue.

    • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the separation of the layers.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Starting Point): A mixture of dichloromethane (DCM) and methanol (MeOH). A good starting point for method development is to test a range of ratios, such as 98:2, 95:5, and 90:10 (DCM:MeOH). The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.[14]

  • Visualization:

    • UV Light: The benzyl group allows for visualization under a UV lamp at 254 nm.

    • Staining: Since the PEG chain is not UV active, staining is recommended for visualizing all spots.

      • Potassium Permanganate Stain: A general stain for organic compounds.

      • Modified Dragendorff's Reagent: This stain is particularly effective for detecting PEG-containing compounds.[3]

Flash Column Chromatography (Normal Phase)
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (wet packing is generally preferred to avoid air bubbles).[15]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, use the dry loading technique described in the troubleshooting section.[13]

  • Elution:

    • Start with a low polarity mobile phase (e.g., 1-2% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. The gradient can be stepwise or linear.

    • Collect fractions and analyze them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the this compound product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Reversed-Phase HPLC (Analytical Method for Purity Assessment)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[16]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group) or an ELSD/CAD for universal detection.[4][7]

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography of Polar Compounds

Solvent System ComponentsTypical Ratio Range (v/v)Notes
Dichloromethane : Methanol99:1 to 90:10A good starting point for many polar compounds.[10]
Chloroform : Methanol99:1 to 90:10Can offer different selectivity compared to DCM/MeOH.[3]
Ethyl Acetate : Hexane50:50 to 100:0For moderately polar compounds.
Dichloromethane : Methanol (+1% NH4OH)99:1 to 90:10For basic polar compounds to reduce tailing.[10]

Table 2: Representative HPLC Purity Analysis Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_prep Initial Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product crude_reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., water wash) crude_reaction->extraction Remove water-soluble salts column_chrom Flash Column Chromatography (Silica Gel) extraction->column_chrom Load concentrated crude tlc TLC Analysis of Fractions column_chrom->tlc Monitor separation combine_fractions Combine Pure Fractions tlc->combine_fractions Identify product hplc_analysis Purity Check by HPLC combine_fractions->hplc_analysis nmr_analysis Structural Confirmation by NMR hplc_analysis->nmr_analysis If pure final_product Purified this compound nmr_analysis->final_product

Caption: General workflow for the purification of this compound.

TLC_Troubleshooting cluster_outcomes Possible Outcomes cluster_solutions Solutions start TLC Plate Spotting develop Develop Plate start->develop observe Observe Spots develop->observe no_move Spot at Baseline observe->no_move Rf ≈ 0 streaking Streaking Spot observe->streaking Elongated Spot good_rf Good Rf (0.3-0.4) observe->good_rf Clean Spot increase_polarity Increase Mobile Phase Polarity no_move->increase_polarity add_modifier Add Modifier (Acid/Base) streaking->add_modifier change_solvent Change Solvent System streaking->change_solvent gradient_elution Use Gradient Elution in Column streaking->gradient_elution proceed_column Proceed to Column Chromatography good_rf->proceed_column

Caption: Troubleshooting logic for TLC analysis of polar compounds.

References

BnO-PEG4-OH side reactions and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental procedures involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or tetraethylene glycol monobenzyl ether, is a hydrophilic linker molecule. It features a benzyl-protected hydroxyl group at one end and a free hydroxyl group at the other, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in the field of bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.

Q2: What are the most common reactions performed with this compound?

A2: The most common reactions involve:

  • Activation and coupling of the terminal hydroxyl group: This is typically done to attach the linker to another molecule, often via Mitsunobu or tosylation reactions.

  • Deprotection (debenzylation) of the benzyl (B1604629) ether: This step is performed to reveal a free hydroxyl group for subsequent conjugation, usually after the other end of the linker has been attached to a molecule of interest.

Q3: What are the general storage recommendations for this compound?

A3: this compound should be stored in a cool, dry place, typically at -20°C for long-term storage, protected from light and moisture to prevent degradation.

Q4: Is the PEG chain of this compound stable under common reaction conditions?

A4: The ether linkages of the PEG chain are generally stable under neutral and mild acidic or basic conditions. However, exposure to very strong acids or bases, especially at elevated temperatures, can lead to cleavage of the PEG chain.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common reactions involving this compound.

Activation of the Hydroxyl Group

Activation of the terminal hydroxyl group is a critical step for conjugation. Below are troubleshooting guides for two common activation methods: the Mitsunobu reaction and tosylation.

The Mitsunobu reaction is a versatile method for converting the primary alcohol of this compound into a variety of functional groups, such as esters, by reacting it with a suitable nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Nucleophile is not acidic enough: The pKa of the nucleophile should ideally be below 13 to ensure it can be deprotonated.[1] 2. Steric hindrance: The nucleophile or the substrate may be too sterically hindered. 3. Incorrect order of reagent addition: The order of addition can be critical for success.[1]1. Select a more acidic nucleophile: If possible, choose a nucleophile with a lower pKa. 2. Increase reaction time and/or temperature: This may help overcome steric hindrance, but monitor for side reactions. 3. Optimize reagent addition: The standard protocol involves adding the azodicarboxylate last.[1] Alternatively, pre-forming the betaine (B1666868) by reacting the phosphine and azodicarboxylate before adding the alcohol and nucleophile can be effective.
Difficult purification 1. Formation of triphenylphosphine (B44618) oxide (TPPO) and hydrazinedicarboxylate byproducts: These byproducts can be difficult to separate from the desired product.1. Use polymer-supported triphenylphosphine: This allows for easy removal of the phosphine oxide by filtration.[1] 2. Use modified azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) produce byproducts that can be more easily removed by filtration.[1] 3. Chromatography optimization: Utilize a well-chosen solvent system for flash chromatography to improve separation. A gradient elution may be necessary.
Formation of an unexpected byproduct where the azodicarboxylate has displaced the alcohol The nucleophile is not sufficiently reactive, leading to the azodicarboxylate acting as the nucleophile.[1]Ensure the nucleophile is sufficiently acidic and not overly hindered. Consider using a stronger, less hindered nucleophile if the reaction allows.

Experimental Protocol: Mitsunobu Esterification of this compound

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Tosylation converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Formation of a chlorinated byproduct instead of the tosylate The chloride ion generated from tosyl chloride (TsCl) can displace the newly formed tosylate, especially with activated alcohols.[2][3]1. Use a non-nucleophilic base: Pyridine (B92270) is often used as both a base and a solvent. Triethylamine (B128534) can also be used. 2. Control reaction temperature: Running the reaction at a lower temperature (e.g., 0°C) can minimize this side reaction. 3. Limit reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent the secondary reaction from occurring.
Incomplete reaction 1. Insufficient base: The reaction generates HCl, which must be neutralized for the reaction to proceed. 2. Moisture in the reaction: Tosyl chloride is sensitive to water.1. Use a sufficient excess of base: Typically 1.5-2.0 equivalents of pyridine or triethylamine are used. 2. Ensure anhydrous conditions: Use dry solvents and glassware.
Formation of di-tosylated PEG byproduct If starting with a PEG diol, di-tosylation can occur. For this compound, this is not an issue, but it is a consideration for related symmetric molecules.For PEG diols, using a specific stoichiometric ratio of reagents and a heterogeneous catalyst like silver oxide can favor mono-tosylation.[4]

Experimental Protocol: Tosylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine (1.5 eq.) (if not using pyridine as the solvent) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM.

  • Stir the reaction at 0°C for 4-6 hours, or allow it to warm to room temperature and stir overnight if the reaction is sluggish. Monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Benzyl Group (Debenzylation)

Hydrogenolysis using a palladium catalyst is the most common method for removing the benzyl protecting group to yield the free hydroxyl group.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Catalyst poisoning: Sulfur-containing compounds, and sometimes amines, can poison the palladium catalyst. 2. Insufficient catalyst loading or poor catalyst activity. 3. Low hydrogen pressure. 1. Ensure starting materials are free of catalyst poisons. 2. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are common choices. 3. Increase hydrogen pressure. Reactions can be run from atmospheric pressure (hydrogen balloon) up to higher pressures in a Parr shaker.
Saturation of the aromatic ring Over-reduction of the benzyl group to a cyclohexylmethyl group can occur, especially with prolonged reaction times or harsh conditions.[5]1. Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. 2. Use a less reactive catalyst or milder conditions. 10% Pd/C is standard; a lower loading (e.g., 5%) might be sufficient. 3. Catalyst pre-treatment: Pre-treating the Pd/C catalyst with an acidic DMF/water mixture can suppress the unwanted hydrogenation of the aromatic ring.[5]
Cleavage of other functional groups Other reducible functional groups in the molecule (e.g., alkenes, alkynes, some nitrogen-containing heterocycles) may also be reduced under the reaction conditions.1. Choose the catalyst and conditions carefully. For example, transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate (B1220265) may be milder and more selective. 2. Protect other sensitive functional groups prior to the debenzylation step.

Experimental Protocol: Hydrogenolysis of a BnO-PEG4-Derivative

  • Dissolve the BnO-PEG4-derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) (10-20 wt% of the substrate) under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by chromatography may be necessary.

Data Summary

The following tables provide illustrative quantitative data for the reactions described above. Note that optimal conditions and yields will vary depending on the specific substrate and reagents used.

Table 1: Illustrative Conditions and Yields for Mitsunobu Esterification of this compound

Nucleophile (Carboxylic Acid)PPh₃ (eq.)DEAD/DIAD (eq.)SolventTime (h)Yield (%)
Benzoic Acid1.51.5THF1285-95
Acetic Acid1.51.5THF880-90
Sterically Hindered Acid2.02.0THF24-4840-60

Table 2: Illustrative Conditions and Yields for Tosylation of this compound

BaseTsCl (eq.)SolventTemperature (°C)Time (h)Yield (%)
Pyridine1.2Pyridine0 to RT1290-98
Triethylamine1.2DCM0485-95
Triethylamine1.2DCMRT1280-90 (potential for more chlorinated byproduct)

Table 3: Illustrative Conditions and Yields for Hydrogenolysis of a BnO-PEG4-Derivative

CatalystH₂ PressureSolventTime (h)Yield (%)
10% Pd/C1 atm (balloon)Methanol1290-99
10% Pd/C50 psiEthyl Acetate4>95
20% Pd(OH)₂/C1 atm (balloon)Ethanol8>95

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Mitsunobu_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction BnO_PEG4_OH This compound Activated_Complex Activated Oxyphosphonium Intermediate BnO_PEG4_OH->Activated_Complex + Reagents Nucleophile R-COOH Reagents PPh₃, DEAD/DIAD Desired_Product BnO-PEG4-O-R (Desired Ester) Activated_Complex->Desired_Product + R-COO⁻ Byproducts TPPO + Hydrazine Byproduct Activated_Complex->Byproducts Side_Product BnO-PEG4-N(COOEt)NHCOOEt Activated_Complex->Side_Product Weak Nucleophile

Caption: Main and side reaction pathways in the Mitsunobu reaction of this compound.

Debenzylation_Troubleshooting Start Start Debenzylation (Pd/C, H₂) Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Filter Catalyst & Concentrate Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Increase_H2 Increase H₂ Pressure Incomplete->Increase_H2 Increase_Cat Increase Catalyst Loading Incomplete->Increase_Cat Check_Poisons Check for Catalyst Poisons Incomplete->Check_Poisons Increase_H2->Monitor Increase_Cat->Monitor

Caption: Troubleshooting workflow for incomplete debenzylation of BnO-PEG4-derivatives.

References

Technical Support Center: Improving the Efficiency of BnO-PEG4-OH Coupling to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the coupling of BnO-PEG4-OH to primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a benzyl-protected hydroxyl group (BnO-) at one terminus and a free hydroxyl group (-OH) at the other, connected by a 4-unit PEG spacer. This structure is particularly useful in bioconjugation, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: How do I couple the free hydroxyl group of this compound to a primary amine?

The terminal hydroxyl group of this compound is not directly reactive with primary amines. It must first be "activated" to create a good leaving group that can be displaced by the amine nucleophile. The two most common strategies are:

  • Activation via Sulfonylation (Tosylation or Mesylation): The hydroxyl group is converted to a sulfonate ester (tosylate or mesylate), which is an excellent leaving group. This activated PEG linker can then react with a primary amine via nucleophilic substitution.

  • Oxidation to a Carboxylic Acid followed by Amide Coupling: The primary alcohol is oxidized to a carboxylic acid. This new functional group can then be coupled to a primary amine using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[3][4][5]

Q3: Which activation method should I choose?

The choice of activation method depends on the stability of your amine-containing molecule and the desired reaction conditions.

  • Tosylation/Mesylation is a robust method suitable for a wide range of primary amines. The subsequent nucleophilic substitution is typically efficient.

  • Oxidation followed by EDC/NHS coupling is a very common and well-documented method in bioconjugation. It is particularly useful when working with sensitive biomolecules in aqueous buffers, as the reaction conditions can be milder.

Q4: What are the critical parameters to control for a successful coupling reaction?

Regardless of the chosen method, several parameters are crucial for high efficiency:

  • Anhydrous Conditions: For the activation step (tosylation, mesylation, or EDC/NHS activation in organic solvents), it is critical to use anhydrous (dry) solvents and reagents to prevent hydrolysis of the activating agents.[6]

  • pH Control: For the amine coupling step, especially in aqueous buffers, the pH should be maintained in the range of 7.2-8.5. A lower pH will protonate the primary amine, reducing its nucleophilicity, while a higher pH can lead to hydrolysis of the activated PEG linker.

  • Molar Ratios: The stoichiometry of the reactants is key. An excess of the activated PEG linker is often used to drive the reaction to completion, but a very large excess can complicate purification.

  • Temperature: Activation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6] Coupling reactions can often proceed at room temperature.

  • Choice of Base: In tosylation or mesylation, a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is used to neutralize the acid byproduct.[6]

Q5: What about the benzyl-protected end of the molecule?

The benzyl (B1604629) (Bn) group is a protecting group for the other hydroxyl functionality. It is generally stable under the conditions used for activating the free hydroxyl group and coupling to amines. If the final application requires a free hydroxyl at both ends, the benzyl group can be removed. A common method for debenzylation is catalytic transfer hydrogenolysis.[7][8] However, premature debenzylation can be a side reaction under certain reductive conditions.[7]

Troubleshooting Guides

Activation Method 1: Tosylation/Mesylation and Amine Coupling

Issue 1: Low or No Formation of the Activated PEG-Tosylate/Mesylate

Possible Cause Recommended Solution
Presence of water in the reaction Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF, or DMF) and fresh, high-purity tosyl chloride/mesyl chloride and base.[6]
Degraded tosylating/mesylating agent Use a fresh bottle of the reagent. Store reagents under inert gas and protected from moisture.
Incorrect stoichiometry Use a slight excess (1.2-1.5 equivalents) of the tosylating/mesylating agent and the base relative to this compound.[6]
Inappropriate reaction temperature Perform the reaction at 0 °C to control the reaction and then allow it to slowly warm to room temperature.[6]
Poor solubility of reagents Choose a solvent in which both this compound and the activating agent are soluble. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are common choices.[6]

Issue 2: Low Yield of the Final Amine-Coupled Product

Possible Cause Recommended Solution
Inefficient nucleophilic substitution Ensure the primary amine is not protonated (pH of the reaction should be neutral to slightly basic if in an aqueous environment). For reactions in organic solvents, consider adding a non-nucleophilic base to scavenge any protons.
Steric hindrance If the primary amine is sterically hindered, the reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS.
Side reactions of the PEG-Tosylate/Mesylate Use the activated PEG linker immediately after its preparation and purification, as it can be susceptible to hydrolysis.
Low nucleophilicity of the primary amine The reactivity of primary amines can vary. Less nucleophilic amines may require more forcing conditions.
Activation Method 2: Oxidation and EDC/NHS Coupling

Issue 1: Incomplete Oxidation of this compound to Carboxylic Acid

Possible Cause Recommended Solution
Insufficient oxidizing agent Use a sufficient excess of the oxidizing agent (e.g., TEMPO/NaOCl/NaClO2 system).[9]
Inappropriate reaction conditions Follow established protocols for the oxidation of primary alcohols to carboxylic acids. The TEMPO-catalyzed oxidation is generally efficient and mild.[9][10]
Side reactions Over-oxidation or degradation of the PEG chain can occur with harsh oxidizing agents. Use mild and selective oxidation methods.

Issue 2: Low Yield of the Amide-Coupled Product

Possible Cause Recommended Solution
Hydrolysis of the NHS-ester intermediate Prepare the activated BnO-PEG4-NHS ester fresh and use it immediately. Perform the coupling reaction promptly after the activation step.[3]
Presence of primary amines in the buffer Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS-ester. Use buffers like PBS, HEPES, or borate.
Incorrect pH for coupling The optimal pH for the reaction of an NHS-ester with a primary amine is 7.2-8.5.
Low concentration of reactants The rate of the coupling reaction is concentration-dependent. If possible, use higher concentrations of both the activated PEG linker and the amine-containing molecule.
Degraded EDC or NHS EDC and NHS are moisture-sensitive. Use fresh reagents and store them properly in a desiccator.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation
  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • Ice bath

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents).

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with cold water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting BnO-PEG4-OTs by column chromatography.

Protocol 2: Coupling of BnO-PEG4-OTs with a Primary Amine
  • Materials:

    • BnO-PEG4-OTs

    • Primary amine-containing molecule

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), if necessary

  • Procedure:

    • Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF.

    • Add BnO-PEG4-OTs (1.2-2 equivalents).

    • If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize the acid and free the amine.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) depending on the reactivity of the amine.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the product by column chromatography or preparative HPLC.

Protocol 3: Oxidation of this compound to Carboxylic Acid
  • Materials:

  • Procedure:

    • Dissolve this compound in a biphasic solvent system of DCM and phosphate buffer.

    • Add a catalytic amount of TEMPO.

    • Add the NaOCl solution dropwise while vigorously stirring.

    • After the initial oxidation to the aldehyde (monitor by TLC), add a solution of NaClO2.

    • Stir the reaction until the aldehyde is fully converted to the carboxylic acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

    • Purify by column chromatography if necessary.

Protocol 4: EDC/NHS Coupling of BnO-PEG4-COOH to a Primary Amine
  • Materials:

    • BnO-PEG4-COOH

    • EDC hydrochloride

    • N-hydroxysuccinimide (NHS)

    • Primary amine-containing molecule

    • Anhydrous DMF or a suitable buffer (e.g., MES buffer for activation, PBS for coupling)

  • Procedure:

    • Activation:

      • Dissolve BnO-PEG4-COOH (1 equivalent) in anhydrous DMF (or MES buffer, pH 4.5-6.0).

      • Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).

      • Stir the reaction at room temperature for 15-60 minutes.

    • Coupling:

      • Add a solution of the primary amine-containing molecule (1-1.5 equivalents) in a suitable buffer (e.g., PBS, pH 7.2-8.0) to the activated PEG solution.

      • Stir the reaction at room temperature for 2-4 hours or overnight at 4 °C.

    • Quenching and Purification:

      • Quench the reaction by adding a small amount of an amine-containing reagent like Tris buffer or hydroxylamine (B1172632) if necessary.

      • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC.

Data Presentation

Table 1: Recommended Molar Ratios and General Yields for Activation and Coupling Reactions

Reaction StepReagentsRecommended Molar RatioTypical Reported Yields (for similar PEG compounds)
Tosylation This compound : TsCl : Base1 : 1.2-1.5 : 1.5> 90%
Amine Coupling (from Tosylate) BnO-PEG4-OTs : Primary Amine1 : 1.2-270-95%
Oxidation to Carboxylic Acid This compound : TEMPO : NaOCl/NaClO21 : catalytic : excess80-95%[10]
EDC/NHS Activation BnO-PEG4-COOH : EDC : NHS1 : 1.2 : 1.2> 90% (for NHS-ester formation)
Amide Coupling (from NHS-ester) Activated PEG : Primary Amine1 : 1-1.560-90%

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each application.

Mandatory Visualization

experimental_workflow cluster_activation Activation of this compound cluster_tosylation Method 1: Tosylation cluster_oxidation Method 2: Oxidation cluster_coupling Coupling to Primary Amine cluster_sn2 SN2 Reaction cluster_edc_nhs EDC/NHS Coupling start This compound tosylation Tosylation (TsCl, Base) start->tosylation oxidation Oxidation (e.g., TEMPO) start->oxidation peg_ots BnO-PEG4-OTs tosylation->peg_ots sn2_reaction Nucleophilic Substitution peg_ots->sn2_reaction peg_cooh BnO-PEG4-COOH oxidation->peg_cooh activation_cooh EDC/NHS Activation peg_cooh->activation_cooh primary_amine Primary Amine (R-NH2) primary_amine->sn2_reaction coupling_amide Amide Bond Formation primary_amine->coupling_amide final_product BnO-PEG4-NH-R sn2_reaction->final_product activation_cooh->coupling_amide coupling_amide->final_product

Caption: Experimental workflows for coupling this compound to primary amines.

troubleshooting_logic cluster_activation_issues Activation Step Issues cluster_coupling_issues Coupling Step Issues cluster_purification_issues Purification Issues start Low Coupling Efficiency check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Activation Problem? check_ph Verify pH (7.2-8.5) start->check_ph Coupling Problem? optimize_chromatography Optimize Chromatography (Column, Solvents) start->optimize_chromatography Purification Problem? check_stoichiometry Verify Molar Ratios check_reagents->check_stoichiometry check_temp Optimize Temperature check_stoichiometry->check_temp check_solubility Ensure Solubility check_temp->check_solubility check_buffer Amine-free Buffer? check_ph->check_buffer check_hydrolysis Minimize Hydrolysis (Use activated linker promptly) check_buffer->check_hydrolysis check_amine Assess Amine Reactivity check_hydrolysis->check_amine consider_dialysis Consider Dialysis/SEC optimize_chromatography->consider_dialysis

Caption: Troubleshooting logic for low coupling efficiency.

References

BnO-PEG4-OH degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges and prevent degradation of this valuable PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a benzyl (B1604629) ether (BnO) group at one terminus and a hydroxyl (OH) group at the other, connected by a 4-unit PEG chain. The hydroxyl group provides a reactive handle for conjugation to a ligand for a target protein or an E3 ubiquitin ligase, while the benzyl ether serves as a stable protecting group for the other end of the linker.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent degradation. For long-term stability, the pure, solid form of this compound should be stored at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, its stability is significantly reduced. Stock solutions should be stored at -80°C and used within six months, or at -20°C for a maximum of one month.[1] It is highly recommended to prepare fresh solutions for in vivo experiments on the day of use.[1]

Q3: What are the main chemical groups in this compound that are susceptible to degradation?

A3: The two primary sites of potential degradation in the this compound molecule are the benzyl ether linkage and the polyethylene glycol (PEG) backbone. The benzyl ether can be cleaved under strongly acidic or reductive conditions, while the PEG chain is primarily susceptible to oxidative degradation.[3][4][5]

Q4: Can I expose my this compound solutions to light or heat?

A4: It is strongly advised to protect this compound solutions from light and heat. The PEG chain can undergo photodegradation, especially in the presence of UV light and oxidizing agents like hydrogen peroxide.[6][7] Thermal degradation can occur at temperatures as low as 70-80°C, particularly in the presence of oxygen.[4][8] Aging effects are accelerated by warmth, light, and oxygen.[9]

Q5: How can I detect if my this compound has degraded?

A5: Degradation can be detected using various analytical techniques. Since PEG chains lack a strong UV chromophore, HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is effective for quantification.[10][11] Mass spectrometry (LC-MS) can identify degradation products by their mass-to-charge ratio.[12] Techniques like SDS-PAGE followed by barium iodide staining can also be used to observe changes in the size of PEGylated molecules.[13]

Degradation Pathways and Prevention

The stability of this compound is influenced by its chemical environment. Understanding the potential degradation pathways is key to preventing unwanted side reactions and ensuring the integrity of your experiments.

Key Degradation Pathways
  • Oxidative Degradation of the PEG Chain : This is the most common degradation pathway. It is a radical-mediated process that leads to random scission of the ether bonds in the PEG backbone.[5][14] This can be initiated by heat, light (photodegradation), sonication, or the presence of transition metal ions (e.g., Fe³⁺).[4][6][15] The process generates various byproducts, including lower molecular weight PEGs, aldehydes (like formaldehyde), and carboxylic acids (like formic acid), which can lower the pH of the solution over time.[9][15]

  • Acid-Mediated Cleavage of the Benzyl Ether : While generally stable, the benzyl ether can be cleaved by strong acids, especially at elevated temperatures.[1][3] This hydrolysis reaction yields the de-benzylated PEG4-diol and benzyl alcohol.

  • Reductive Cleavage (Hydrogenolysis) of the Benzyl Ether : The benzyl ether is sensitive to catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).[3][16] This is a common deprotection strategy in organic synthesis, but it can be an unintended degradation pathway if these conditions are used for other transformations in the presence of the this compound linker.

  • Oxidative Cleavage of the Benzyl Ether : Certain strong oxidizing agents, such as 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), can cleave the benzyl ether.[3] This can also be mediated by visible light in the presence of a photooxidant.[17]

Below is a diagram illustrating the major degradation pathways.

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Degradation Products BnO_PEG4_OH BnO-Ph-CH2-O-(CH2CH2O)3-CH2CH2-OH Oxidants Oxidants (O2, H2O2) + Heat / Light / Metal Ions Strong_Acid Strong Acid (e.g., HCl) + Heat Reduction Reduction (H2, Pd/C) PEG_Fragments PEG Chain Fragments (Aldehydes, Carboxylic Acids) Oxidants->PEG_Fragments Oxidative Chain Scission PEG_Diol HO-(CH2CH2O)4-H + Benzyl Alcohol Strong_Acid->PEG_Diol Acid Hydrolysis Toluene_Alcohol Toluene + HO-(CH2CH2O)4-H Reduction->Toluene_Alcohol Hydrogenolysis

Caption: Major degradation pathways of this compound.

Troubleshooting Guide

This guide addresses common issues that may be related to the degradation of this compound during synthesis and experiments.

Symptom / Issue Potential Cause Related to Degradation Recommended Actions & Solutions
Low yield in PROTAC synthesis (e.g., amide coupling or click chemistry) Degradation of this compound starting material before the reaction.Verify the storage conditions and age of your this compound stock.Use freshly prepared or recently purchased reagent.Analyze the starting material by LC-MS to confirm its integrity before starting the synthesis.
Degradation during the reaction.Avoid harsh conditions: Do not use strong acids, bases, or high temperatures unless necessary for the reaction. If heat is required, run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[18]Check reagent compatibility: Ensure that other reagents in your reaction mixture are not known to cleave benzyl ethers or promote PEG oxidation (e.g., strong reducing agents, certain oxidants).
PROTAC appears inactive or shows reduced potency in cellular assays The PROTAC molecule has degraded during storage or in the assay medium.Check solution stability: PROTACs with PEG linkers can be susceptible to hydrolysis or metabolism in aqueous media.[19][20] Analyze the stability of your final PROTAC compound in cell culture media over time using LC-MS.Storage of final compound: Store purified PROTAC stocks in an appropriate solvent (e.g., DMSO) at -80°C and minimize freeze-thaw cycles.
Inconsistent or non-reproducible experimental results Variable degradation of this compound between experiments.Standardize handling procedures: Always use fresh solvents. Purge solution vials with an inert gas (e.g., argon) before sealing, especially for long-term storage or reactions.[9]Protect solutions from light by using amber vials or wrapping vials in foil.Ensure consistent temperature control during reactions and storage.
Unexpected peaks in LC-MS or NMR analysis of the final product Presence of degradation byproducts.Characterize byproducts: Attempt to identify the masses of the impurities. Masses corresponding to cleaved PEG fragments or the de-benzylated linker may indicate degradation.Optimize purification: If degradation occurs during workup or purification, minimize the exposure time to potentially harsh conditions (e.g., acidic or basic mobile phases in HPLC). Consider alternative purification methods like size-exclusion chromatography.[21]
Summary of Factors Influencing this compound Stability
FactorCondition to AvoidPrevention Strategy
Temperature Storage above -20°C; Heating above 70°C in airStore pure compound at -20°C; Store solutions at -80°C. Run reactions at the lowest effective temperature and under an inert atmosphere if heating is necessary.
Light Exposure to ambient or UV lightStore in amber vials or protect from light with foil.
Oxygen Presence of atmospheric oxygen in solutionsUse degassed solvents. Purge vials with inert gas (Ar or N₂) before sealing for storage. Consider adding antioxidants for long-term storage, but test for compatibility with downstream applications.
pH Strongly acidic conditions (pH < 3)Use buffered solutions or milder acidic conditions when necessary for other reaction steps.
Reagents Strong reducing agents (e.g., H₂, Pd/C); Certain oxidizing agents (e.g., DDQ, CAN)Choose orthogonal reaction strategies that do not affect the benzyl ether or PEG chain. For example, use milder or poisoned catalysts for reductions elsewhere in the molecule.[1]
Metal Ions Contamination with transition metals (e.g., Fe, Cu)Use high-purity solvents and reagents. Avoid metal spatulas for handling if possible.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Preparing this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound while minimizing the risk of degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps (B75204) and PTFE septa

  • Micropipettes

Procedure:

  • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile vial under an inert atmosphere if possible.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[1] If dissolution is slow, gentle warming (to ~30-40°C) or brief sonication can be used. Avoid excessive heating.

  • Once fully dissolved, purge the headspace of the vial with inert gas for 15-30 seconds.

  • Seal the vial tightly. For added protection, wrap the cap and neck of the vial with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For storage up to one month, place the vial in a -20°C freezer. For longer-term storage (up to six months), store at -80°C.[1]

  • Create smaller aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Small-Scale Stability Test of this compound under Experimental Conditions

Objective: To assess the stability of this compound in a specific reaction buffer or solvent system.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Test buffer/solvent system

  • Control solvent (e.g., the solvent used for the stock solution)

  • Incubator or water bath set to the experimental temperature

  • LC-MS system

Procedure:

  • Prepare two sets of samples. In amber HPLC vials, dilute the this compound stock solution to the final experimental concentration using:

    • Set A: Your experimental buffer/solvent system.

    • Set B (Control): The pure solvent used for the stock (e.g., DMSO).

  • Take an immediate "Time 0" sample from each set for LC-MS analysis.

  • Incubate all vials under the planned experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1h, 4h, 8h, 24h), take aliquots from each set for LC-MS analysis.

  • Analyze the samples by LC-MS. Monitor the peak area of the parent mass of this compound (m/z = 284.35).

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at Time 0.

    • Plot the percentage of remaining this compound versus time for both the experimental and control conditions.

    • A significant decrease in the peak area in the experimental set compared to the control indicates degradation under your specific conditions. Also, look for the appearance of new peaks corresponding to potential degradation products.

G cluster_prep Sample Preparation cluster_analysis Analysis Prep_A Dilute this compound in Experimental Buffer T0 LC-MS Analysis (Time = 0h) Prep_A->T0 Prep_B Dilute this compound in Control Solvent Prep_B->T0 Incubate Incubate at Experimental Temp T0->Incubate Timepoints LC-MS Analysis at Time = x h, y h, z h Incubate->Timepoints Plot Plot % Remaining vs. Time Timepoints->Plot

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing BnO-PEG4-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG4-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the conjugation of this compound, with a specific focus on optimizing the reaction pH.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what type of conjugation reactions can it undergo?

This compound possesses a terminal primary hydroxyl (-OH) group and a benzyl (B1604629) ether (BnO-) group. The benzyl ether is generally stable and non-reactive under typical bioconjugation conditions. The primary hydroxyl group is the reactive handle for conjugation. However, the hydroxyl group is a weak nucleophile and requires activation to react efficiently with other functional groups.

Q2: Why is direct conjugation of the hydroxyl group of this compound generally not recommended?

Directly reacting the hydroxyl group of this compound with electrophiles is often inefficient due to its low nucleophilicity, especially in aqueous solutions where water is a competing nucleophile. To achieve efficient and specific conjugation, the hydroxyl group must first be "activated" to create a better leaving group or a more reactive intermediate.

Q3: What are the common methods for activating the hydroxyl group of this compound for conjugation, and what is the optimal pH for each?

Several methods can be used to activate the hydroxyl group of this compound. The choice of method and the reaction pH are critical for successful conjugation. The most common activation strategies are:

  • Tosyl (or Tresyl) Activation: Conversion of the hydroxyl group to a tosylate or tresylate, which are excellent leaving groups for subsequent reaction with nucleophiles like amines or thiols.

  • Carbonyl Diimidazole (CDI) Activation: Formation of an imidazole (B134444) carbamate (B1207046) intermediate that is reactive towards primary amines.

  • N,N'-Disuccinimidyl Carbonate (DSC) Activation: Creation of an NHS-carbonate intermediate that readily reacts with primary amines.

  • Conversion to other functional groups: The hydroxyl group can be chemically converted into more reactive functional groups like azides or thiols for use in "click chemistry" or thiol-maleimide reactions, respectively.

The optimal pH for each activation and subsequent conjugation step is crucial for maximizing yield and minimizing side reactions.

Troubleshooting Guide: Optimizing Reaction pH for this compound Conjugation

This guide provides a systematic approach to troubleshooting common issues related to reaction pH during the activation and conjugation of this compound.

Activation Method 1: Tosyl Chloride (or Tresyl Chloride) Activation

This method transforms the hydroxyl group into a sulfonate ester, a good leaving group for nucleophilic substitution.

Experimental Workflow:

Tosylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step BnO_PEG_OH This compound Tosyl_Cl Tosyl Chloride (TsCl) or Tresyl Chloride BnO_PEG_OH->Tosyl_Cl Base (e.g., Pyridine (B92270), TEA) Anhydrous Solvent Activated_PEG BnO-PEG4-OTs (Activated Intermediate) Tosyl_Cl->Activated_PEG Nucleophile Nucleophile (e.g., R-NH2, R-SH) Activated_PEG->Nucleophile pH 8-10 Conjugate BnO-PEG4-Nu-R (Final Conjugate) Nucleophile->Conjugate

Caption: Workflow for tosyl/tresyl activation of this compound and subsequent conjugation.

pH Optimization:

StepRecommended pHBuffer/Solvent SystemRationale
Activation Anhydrous, basicPyridine, Triethylamine (B128534) (TEA) in DCM or ChloroformThe base neutralizes the HCl byproduct. Anhydrous conditions prevent hydrolysis of tosyl chloride.
Conjugation 8.0 - 10.0Bicarbonate/Carbonate bufferDeprotonates amine nucleophiles, increasing their reactivity. For thiols, a slightly lower pH (7.0-8.5) is often sufficient.

Troubleshooting:

ProblemPossible Cause (pH-related)Suggested Solution
Low activation efficiency Presence of water leading to hydrolysis of tosyl chloride. Insufficient base to neutralize HCl.Ensure strictly anhydrous conditions for the activation step. Use a sufficient molar excess of the base.
Low conjugation yield pH is too low for the nucleophile to be sufficiently reactive. Hydrolysis of the tosylate at very high pH.For amine conjugation, ensure the pH is above the pKa of the amine to have a significant population of the deprotonated, nucleophilic form. Avoid excessively high pH (>10.5) to minimize hydrolysis of the activated PEG.
Side reactions At high pH, reaction with other nucleophiles present in the reaction mixture (e.g., hydrolysis).Optimize the pH to balance the reactivity of the target nucleophile and the stability of the activated PEG. Consider a lower temperature to reduce the rate of side reactions.

Detailed Experimental Protocol (Tosyl Activation and Amine Conjugation):

  • Activation:

    • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.5 equivalents of triethylamine (TEA) or pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of tosyl chloride dissolved in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with cold water and brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the activated BnO-PEG4-OTs.

  • Conjugation:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

    • Add the activated BnO-PEG4-OTs (typically in a 3-5 fold molar excess) to the amine solution. The activated PEG can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous buffer.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the conjugation by SDS-PAGE, HPLC, or LC-MS.

    • Purify the conjugate using size exclusion chromatography (SEC) or other appropriate methods to remove excess PEG and byproducts.

Activation Method 2: Carbonyl Diimidazole (CDI) Activation

This method creates a reactive imidazole carbamate intermediate that reacts with primary amines to form a stable carbamate linkage.

Experimental Workflow:

CDI_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step BnO_PEG_OH This compound CDI CDI BnO_PEG_OH->CDI Anhydrous Solvent (e.g., Dioxane, THF) Activated_PEG BnO-PEG4-Im (Activated Intermediate) CDI->Activated_PEG Amine R-NH2 Activated_PEG->Amine pH 8.2 - 10.2 Conjugate BnO-PEG4-O-CO-NH-R (Final Conjugate) Amine->Conjugate

Caption: Workflow for CDI activation of this compound and subsequent amine conjugation.

pH Optimization:

StepRecommended pHBuffer/Solvent SystemRationale
Activation AnhydrousAnhydrous dioxane, THF, or DCMCDI is highly sensitive to moisture. The reaction proceeds without the need for a base.
Conjugation 8.2 - 10.2PBS (pH 8.2) or Sodium Carbonate (pH 9.5-10.2)Higher pH increases the nucleophilicity of the primary amine, leading to a higher coupling yield.[1]

Troubleshooting:

ProblemPossible Cause (pH-related)Suggested Solution
Low activation efficiency Presence of water hydrolyzing the CDI.Use anhydrous solvents and reagents for the activation step.
Low conjugation yield pH of the coupling buffer is too low, resulting in a protonated and less reactive amine. The imidazole carbamate intermediate is hydrolyzed at the conjugation pH before it can react with the amine.Increase the pH of the coupling buffer to the recommended range of 8.2-10.2 to ensure the amine is deprotonated.[1] Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the hydrolysis of the activated intermediate, especially at higher pH.
No conjugation The activated intermediate has completely hydrolyzed.Ensure the activated BnO-PEG4-Im is used immediately after preparation for the conjugation step.

Detailed Experimental Protocol (CDI Activation and Amine Conjugation):

  • Activation:

    • Dissolve this compound in anhydrous THF or dioxane under an inert atmosphere.

    • Add 1.1 - 1.5 equivalents of CDI and stir at room temperature for 2-4 hours.

    • Monitor the formation of the activated intermediate by TLC or LC-MS.

    • The activated BnO-PEG4-Im is typically used in the next step without purification.

  • Conjugation:

    • Prepare a solution of the amine-containing molecule in a coupling buffer (e.g., 0.1 M PBS, pH 8.2, or 0.1 M sodium carbonate, pH 9.5).

    • Add the freshly prepared solution of activated BnO-PEG4-Im to the amine solution.

    • Stir the reaction for 4-18 hours at room temperature or 4°C. Longer reaction times may be necessary for the pH 8.2 buffer.[1]

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted activated PEG.

    • Purify the conjugate using an appropriate chromatographic method.

Activation Method 3: N,N'-Disuccinimidyl Carbonate (DSC) Activation

This method generates a more stable NHS-carbonate intermediate compared to the imidazole carbamate from CDI, which then reacts with primary amines.

Experimental Workflow:

DSC_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step BnO_PEG_OH This compound DSC DSC BnO_PEG_OH->DSC Base (e.g., Pyridine, TEA) Anhydrous Solvent Activated_PEG BnO-PEG4-O-CO-NHS (Activated Intermediate) DSC->Activated_PEG Amine R-NH2 Activated_PEG->Amine pH 7.2 - 8.5 Conjugate BnO-PEG4-O-CO-NH-R (Final Conjugate) Amine->Conjugate

Caption: Workflow for DSC activation of this compound and subsequent amine conjugation.

pH Optimization:

StepRecommended pHBuffer/Solvent SystemRationale
Activation Anhydrous, basicPyridine or TEA in an anhydrous solvent like Acetonitrile (B52724) or DCMThe base is required to facilitate the reaction. Anhydrous conditions prevent hydrolysis of DSC.
Conjugation 7.2 - 8.5PBS (pH 7.2-7.4) or Bicarbonate buffer (pH 8.0-8.5)This pH range provides a good balance between amine nucleophilicity and the stability of the NHS-ester, which is prone to hydrolysis at higher pH.

Troubleshooting:

ProblemPossible Cause (pH-related)Suggested Solution
Low activation efficiency Presence of moisture.Use anhydrous solvents and reagents.
Low conjugation yield pH is too low, resulting in a protonated amine. pH is too high, leading to rapid hydrolysis of the NHS-carbonate intermediate.Optimize the pH within the 7.2-8.5 range. For less reactive amines, a pH towards the higher end of this range may be beneficial. Monitor the reaction time carefully, as prolonged reactions at higher pH can lead to significant hydrolysis of the activated PEG.
Inconsistent results Fluctuation in the pH of the reaction buffer.Prepare fresh buffers and verify the pH before starting the conjugation reaction.

Detailed Experimental Protocol (DSC Activation and Amine Conjugation):

  • Activation:

    • Dissolve this compound in anhydrous acetonitrile or DCM.

    • Add 1.5 - 2.0 equivalents of a base such as pyridine or TEA.

    • Add 1.5 equivalents of DSC and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • The activated product can be purified by precipitation in cold diethyl ether or used directly in the next step after removing the solvent.

  • Conjugation:

    • Dissolve the amine-containing molecule in the coupling buffer (e.g., 0.1 M PBS, pH 7.4).

    • Add the activated BnO-PEG4-O-CO-NHS to the amine solution.

    • Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted NHS-ester with an amine-containing buffer (e.g., Tris or glycine).

    • Purify the final conjugate using a suitable chromatographic method.

References

Technical Support Center: Addressing ADC Aggregation with BnO-PEG4-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing BnO-PEG4-OH linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its key features?

A1: A this compound linker is a chemical moiety used in the construction of bioconjugates, such as ADCs and PROTACs.[1][2][3][4][5] Its structure consists of a four-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity, and a benzyloxy (BnO) group at one end, with a hydroxyl (OH) group at the other for conjugation. The PEG component is designed to enhance the solubility and stability of the resulting ADC, potentially reducing aggregation.[][7] The benzyloxy group introduces a degree of hydrophobicity that may influence the linker's interaction with the payload and the antibody.

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is a multifactorial issue that can arise at various stages of development, manufacturing, and storage.[8][9] Key contributing factors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[10][11]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[11][12]

  • Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can promote aggregation.[10][13] Aggregation is often more pronounced near the antibody's isoelectric point (pI).[10]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress like agitation can cause protein denaturation and subsequent aggregation.[8][14] Light exposure can also degrade photosensitive payloads, contributing to instability.[11]

  • Manufacturing Processes: Conditions during the conjugation reaction and purification steps, such as high protein concentrations and the use of organic co-solvents, can induce aggregation.[10][11]

Q3: How might the this compound linker specifically contribute to or mitigate ADC aggregation?

A3: The this compound linker has a dual nature that can influence ADC aggregation:

  • Mitigation: The hydrophilic PEG4 chain is the primary feature that helps to reduce aggregation. By increasing the overall hydrophilicity of the drug-linker complex, the PEG component can help to shield the hydrophobic payload and reduce intermolecular hydrophobic interactions that lead to aggregation.[15][16]

  • Potential Contribution: The benzyloxy (BnO) group at one end of the linker is aromatic and introduces a degree of hydrophobicity. Depending on the final conformation of the drug-linker on the antibody surface, this hydrophobic moiety could potentially contribute to aggregation if it is exposed. The overall impact will depend on the balance between the hydrophilicity of the PEG chain and the hydrophobicity of the BnO group and the attached payload.

Q4: What are the consequences of ADC aggregation?

A4: ADC aggregation can have significant negative impacts on the final therapeutic product, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to a decrease in therapeutic potency.[8]

  • Increased Immunogenicity: The presence of aggregates can elicit an undesirable immune response in patients.[8][11]

  • Altered Pharmacokinetics: Aggregated ADCs can be cleared from circulation more rapidly and may accumulate in organs like the liver and kidneys, leading to off-target toxicity.[11][16]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life for the final drug product.[8][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving ADC aggregation issues, particularly when using this compound linkers.

Symptom: Increased High Molecular Weight Species (HMWS) observed by Size-Exclusion Chromatography (SEC) post-conjugation.

This is a direct indication of ADC aggregation. The following troubleshooting steps can help identify the root cause.

Troubleshooting Workflow

ADC_Aggregation_Troubleshooting start Start: High HMWS in SEC check_dar 1. Analyze DAR (HIC, RP-HPLC, MS) start->check_dar dar_high Is DAR higher than intended? check_dar->dar_high optimize_conjugation Optimize conjugation chemistry (e.g., reduce linker-payload ratio) dar_high->optimize_conjugation Yes check_formulation 2. Evaluate Formulation Buffer (pH, Ionic Strength, Excipients) dar_high->check_formulation No reanalyze_sec_1 Re-analyze by SEC optimize_conjugation->reanalyze_sec_1 reanalyze_sec_1->check_formulation ph_pi Is pH near antibody pI? check_formulation->ph_pi adjust_ph Adjust pH away from pI ph_pi->adjust_ph Yes ionic_strength Is ionic strength optimal? ph_pi->ionic_strength No adjust_ph->ionic_strength adjust_salt Optimize salt concentration (e.g., 50-150 mM NaCl) ionic_strength->adjust_salt No add_excipients Consider adding stabilizing excipients (e.g., polysorbates, sugars, amino acids) ionic_strength->add_excipients Yes adjust_salt->add_excipients reanalyze_sec_2 Re-analyze by SEC add_excipients->reanalyze_sec_2 check_handling 3. Review Handling & Storage reanalyze_sec_2->check_handling freeze_thaw Multiple freeze-thaw cycles? check_handling->freeze_thaw aliquot Aliquot into single-use vials freeze_thaw->aliquot Yes temp_exposure Exposure to high temps? freeze_thaw->temp_exposure No aliquot->temp_exposure control_temp Ensure proper temperature control temp_exposure->control_temp Yes reanalyze_sec_3 Re-analyze by SEC temp_exposure->reanalyze_sec_3 No control_temp->reanalyze_sec_3

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Step-by-Step Guide:

  • Characterize the Drug-to-Antibody Ratio (DAR):

    • Problem: A higher than expected DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[12][17]

    • Action: Accurately determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

    • Solution: If the DAR is too high, optimize the conjugation reaction by reducing the molar ratio of the drug-linker to the antibody.

  • Evaluate and Optimize the Formulation Buffer:

    • Problem: The buffer composition is critical for ADC stability. Aggregation can be promoted by a pH close to the antibody's isoelectric point (pI) or by suboptimal ionic strength.[10][14]

    • Action:

      • Measure the pH of your formulation and compare it to the known pI of your antibody.

      • Assess the ionic strength of your buffer.

    • Solution:

      • Adjust the buffer pH to be at least 1-2 units away from the antibody's pI.

      • Optimize the salt concentration (e.g., NaCl) to between 50 mM and 150 mM to screen for charge-charge interactions.

      • Consider the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) which are known to reduce protein aggregation.[11]

  • Review ADC Handling and Storage Procedures:

    • Problem: Physical stress can lead to denaturation and aggregation.[8][11]

    • Action: Review your laboratory procedures for handling and storing the ADC.

    • Solution:

      • Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use volumes before freezing.

      • Ensure storage at the recommended temperature and protect from light if the payload is photosensitive.

      • Handle samples gently and avoid vigorous vortexing or shaking.

Data Summary Tables

Table 1: Common Analytical Techniques for ADC Aggregation Analysis

Analytical TechniquePrincipleInformation Provided
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order aggregates.[11]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with a light scattering detector.Provides absolute molecular weight of eluting species, confirming the nature of aggregates.[11][18]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Determines the size distribution of particles in solution and detects the presence of large aggregates.[9]
Imaged Capillary Isoelectric Focusing (icIEF) Separates molecules based on their isoelectric point (pI) in a capillary.Characterizes charge heterogeneity, which can change upon aggregation.[11]

Table 2: Example of Formulation Optimization to Reduce Aggregation

Formulation ConditionInitial ADC (% Aggregate)Optimized ADC (% Aggregate)
pH 6.0 (pI of mAb is 6.5)7.4
Excipient None0.02% Polysorbate 20
Result 15%2%

Note: These are example values and actual results will vary depending on the specific ADC and formulation.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A physiological pH buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter if any visible particulates are present.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Inject 10-20 µL of the prepared sample.

    • Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways, including aggregation, under stressed conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.

  • Application of Stress:

    • Thermal Stress: Incubate an aliquot at 40°C for 2 weeks and another at 5°C (control).

    • Freeze-Thaw Stress: Subject an aliquot to five cycles of freezing (e.g., at -80°C) and thawing at room temperature.

    • Light Exposure: Expose an aliquot to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using SEC (Protocol 1) and other analytical techniques like DLS and HIC to characterize any changes in aggregation and other product quality attributes.

Signaling Pathway and Workflow Diagrams

ADC_Aggregation_Pathway hydrophobic_payload Hydrophobic Payload + this compound Linker hydrophobicity Increased Surface Hydrophobicity hydrophobic_payload->hydrophobicity high_dar High DAR high_dar->hydrophobicity stress Environmental Stress (Temp, Freeze-Thaw) denaturation Protein Denaturation/ Unfolding stress->denaturation formulation Suboptimal Formulation (pH, Ionic Strength) formulation->denaturation intermolecular Intermolecular Hydrophobic Interactions hydrophobicity->intermolecular denaturation->intermolecular aggregation ADC Aggregation intermolecular->aggregation consequences Negative Consequences: - Reduced Efficacy - Increased Immunogenicity - Altered PK/Toxicity aggregation->consequences

References

Technical Support Center: BnO-PEG4-OH in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BnO-PEG4-OH in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cellular assays?

This compound is a heterobifunctional linker molecule. It consists of a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, flanked by a benzyl (B1604629) ether (BnO) group on one end and a hydroxyl (OH) group on the other. Its primary application is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] In a PROTAC, the this compound linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[2]

Q2: What are the storage and handling recommendations for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term use, it can be kept at 4°C. It is important to protect it from moisture.

Q3: What is the purity of commercially available this compound?

Commercially available this compound typically has a purity of 95% or higher.[3] It is crucial to verify the purity of each batch, as impurities can lead to inconsistent experimental results. Quantitative NMR (qNMR) can be a useful method for purity assessment.[4]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers or Cell Culture Media

Question: I am observing precipitation or turbidity when I try to dissolve this compound or my final PROTAC construct in my aqueous buffer or cell culture medium. What could be the cause and how can I resolve this?

Answer:

Poor solubility can be a significant issue due to the hydrophobic benzyl group in the this compound linker. While the PEG4 chain enhances hydrophilicity, the overall solubility of the final PROTAC molecule will also depend on the properties of the conjugated ligands.

Potential Causes and Solutions:

Potential Cause Recommended Action
High Concentration Try preparing a lower concentration stock solution. It is often better to add a small volume of a concentrated stock in an organic solvent (like DMSO) to your aqueous buffer rather than dissolving the solid directly.
Insufficient Organic Solvent Prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF first. Then, dilute this stock into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your cellular assay and does not exceed a cytotoxic level (typically <0.5% for DMSO).
pH of the Buffer The pH of the buffer can influence the solubility of your final construct, especially if your ligands have ionizable groups. Empirically test a range of pH values for your buffer to find the optimal solubility.
Aggregation of the Final Construct The hydrophobic nature of the benzyl group and potentially the conjugated ligands can lead to aggregation. Consider including a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your buffer, if compatible with your assay.
Issue 2: Cellular Toxicity Observed in Control Experiments

Question: I am seeing significant cell death or reduced cell viability in my control wells treated with the this compound-containing PROTAC, even at low concentrations. What could be the reason?

Answer:

Cellular toxicity can arise from the inherent properties of the linker, the conjugated ligands, or the final PROTAC molecule. It's also important to consider the vehicle used for delivery.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inherent Cytotoxicity of the Linker While PEG itself is generally considered biocompatible, the benzyl group could contribute to toxicity at high concentrations. Perform a dose-response experiment with this compound alone to determine its IC50 in your specific cell line.
Cytotoxicity of the Final PROTAC The complete PROTAC molecule may have off-target effects leading to toxicity. It is essential to run control experiments with the individual components (target ligand, E3 ligase ligand, and the linker) to pinpoint the source of toxicity.
Solvent Toxicity High concentrations of organic solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5%).
Impure Compound Impurities from the synthesis of this compound or the final PROTAC can be cytotoxic. Ensure the purity of your compounds using analytical techniques like HPLC or LC-MS.

Experimental Protocol: Basic Cytotoxicity Assay

A common method to assess cytotoxicity is the MTT or MTS assay, which measures cell metabolic activity.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or your PROTAC in cell culture medium. The final DMSO concentration should be constant across all wells and not exceed 0.5%. Include a vehicle-only control.

  • Incubation: Treat the cells with the compounds for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Issue 3: Inconsistent or No Target Protein Degradation

Question: My PROTAC containing the this compound linker is not causing degradation of my target protein, or the results are not reproducible. What are the possible reasons and how can I troubleshoot this?

Answer:

The lack of target degradation is a common issue in PROTAC development and can be influenced by many factors, including the linker's properties. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5]

Potential Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Linker Length The 4-unit PEG chain in this compound may not be the optimal length for your specific target and E3 ligase pair to form a productive ternary complex.[2] Consider synthesizing or testing PROTACs with different PEG linker lengths (e.g., PEG2, PEG6, PEG8).
Poor Cell Permeability The physicochemical properties of the final PROTAC, influenced by the linker, may limit its ability to cross the cell membrane.[6] You can assess cell permeability using assays like the Caco-2 permeability assay.
Instability of the PROTAC The PROTAC molecule may be unstable in the cellular environment. Assess the stability of your compound in cell lysate or media over time using LC-MS.
Inefficient Ternary Complex Formation The conformation of the this compound linker may not favor the formation of a stable and productive ternary complex. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study ternary complex formation in vitro.
Proteasome Inhibition Ensure that the proteasome is active in your cells. Include a positive control for proteasome-mediated degradation.

Experimental Workflow: Investigating Lack of Degradation

G start No Target Degradation Observed check_permeability Assess Cell Permeability start->check_permeability check_stability Check PROTAC Stability start->check_stability check_ternary Evaluate Ternary Complex Formation check_permeability->check_ternary If permeable check_stability->check_ternary If stable optimize_linker Synthesize PROTACs with Different Linker Lengths check_ternary->optimize_linker If no/weak complex end Achieve Target Degradation optimize_linker->end

A logical workflow to troubleshoot lack of target degradation.
Issue 4: Off-Target Effects

Question: I am observing unexpected cellular phenotypes that do not seem to be related to the degradation of my intended target protein. Could this be due to off-target effects of my this compound-containing PROTAC?

Answer:

Yes, off-target effects are a possibility. These can be caused by the PROTAC binding to other proteins or by the degradation of proteins other than your intended target.

Potential Causes and Solutions:

Potential Cause Recommended Action
Off-Target Binding of Ligands The ligands used in your PROTAC may have affinity for other proteins. Review the selectivity profile of your target and E3 ligase ligands.
"Off-Target" Degradation The ternary complex formed with your PROTAC might lead to the ubiquitination and degradation of proteins other than your primary target. A proteomics approach (e.g., mass spectrometry) can be used to identify unintended degraded proteins.
Linker-Mediated Interactions The this compound linker itself could potentially interact with cellular components, although this is less common. This can be investigated by treating cells with a "mock" PROTAC containing the linker and only one of the ligands.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm that your PROTAC is engaging with the intended target protein in a cellular context.

  • Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or another quantitative protein detection method.

  • Data Analysis: A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for a PROTAC Cellular Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protac Prepare PROTAC Stock (with this compound linker) treat_cells Treat Cells with PROTAC (Dose-Response and Time-Course) prep_protac->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells viability Assess Cell Viability (e.g., MTT/MTS) treat_cells->viability western_blot Western Blot for Target Protein lyse_cells->western_blot quantify Quantify Protein Levels western_blot->quantify

A typical experimental workflow for evaluating a PROTAC in a cellular assay.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The signaling pathway of PROTAC-induced protein degradation.

References

Technical Support Center: Enhancing Cell Permeability of BnO-PEG4-OH-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of PROTACs utilizing a BnO-PEG4-OH linker.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or no target degradation observed in cellular assays, despite potent in vitro activity.

  • Question: My this compound-based PROTAC shows excellent binding to the target protein and the E3 ligase in biochemical assays, but I see minimal to no degradation in cells. Could this be a permeability issue?

  • Answer: Yes, a significant drop-off in activity between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[2][3] The this compound linker, while providing flexibility, contributes to these properties. It is crucial to experimentally assess the permeability of your PROTAC.

Issue 2: High variability in cellular degradation data.

  • Question: I'm observing inconsistent degradation results between replicate experiments with my this compound-based PROTAC. What could be the cause?

  • Answer: High variability can stem from several factors related to permeability and experimental setup. Inconsistent cell monolayer integrity in permeability assays (like Caco-2) can lead to variable results. Additionally, the "hook effect," where high PROTAC concentrations lead to the formation of unproductive binary complexes, can cause inconsistent degradation. Ensure you are testing a wide range of concentrations to identify the optimal degradation window.

Issue 3: My PROTAC has poor aqueous solubility, which I suspect is affecting my permeability assays.

  • Question: My this compound-based PROTAC is difficult to dissolve in aqueous buffers for my permeability assays. How can I address this?

  • Answer: Poor aqueous solubility can indeed lead to an underestimation of permeability. The benzyl (B1604629) group in the this compound linker increases the lipophilicity of the molecule, which can contribute to lower aqueous solubility compared to a standard PEG linker. Consider the following:

    • Formulation Strategies: Using co-solvents or excipients can improve solubility. However, be mindful of their potential effects on the permeability assay itself.

    • Prodrug Approach: Modifying the PROTAC with a soluble promoiety that is cleaved intracellularly can enhance solubility for delivery.

    • Linker Optimization: While keeping the core this compound structure, minor modifications to other parts of the PROTAC could improve overall solubility.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is a this compound linker and how does it differ from a standard PEG4 linker?

  • Answer: this compound is a polyethylene (B3416737) glycol (PEG)-based linker with four ethylene (B1197577) glycol units, where one terminus is capped with a benzyl ether (BnO) and the other has a free hydroxyl group (OH). The key difference from a standard diol PEG4 linker is the presence of the benzyl group, which increases the lipophilicity and introduces an aromatic ring. This can influence the PROTAC's physicochemical properties, including its solubility and potential for intramolecular interactions.

  • Question: How does the this compound linker influence the cell permeability of a PROTAC?

  • Answer: The this compound linker has a dual influence on permeability. The PEG chain provides flexibility and hydrophilicity, which can aid in maintaining a degree of aqueous solubility.[4] However, the benzyl group adds lipophilicity, which can be advantageous for partitioning into the lipid bilayer of the cell membrane. The overall effect on permeability will depend on the balance of these properties and the ability of the PROTAC to adopt a conformation that shields its polar surface area during membrane transit. The flexibility of the PEG chain may allow for the formation of intramolecular hydrogen bonds that can mask polar groups and enhance permeability.[5][6]

Troubleshooting & Optimization

  • Question: What are the key physicochemical properties to consider for improving the permeability of my this compound-based PROTAC?

  • Answer: Key properties to monitor and optimize include:

    • Molecular Weight (MW): Aim to keep the MW as low as possible without compromising binding affinity.

    • Topological Polar Surface Area (TPSA): A lower TPSA is generally correlated with better permeability.

    • Lipophilicity (logP/logD): A balance is crucial; too high lipophilicity can lead to poor solubility and non-specific binding, while too low can hinder membrane partitioning. The benzyl group in your linker will increase lipophilicity.

    • Number of Rotatable Bonds: High flexibility can be entropically unfavorable for membrane crossing.

    • Hydrogen Bond Donors and Acceptors: Reducing the number of these can improve permeability.

  • Question: How can I modify the this compound linker to improve cell permeability?

  • Answer: While maintaining the core structure, you can consider:

    • Linker Length: Systematically synthesizing analogs with shorter (e.g., BnO-PEG2-OH) or longer (e.g., BnO-PEG6-OH) linkers can help find an optimal length for ternary complex formation and permeability.

    • Introducing Rigidity: Incorporating rigid moieties like cyclopropyl (B3062369) or piperazine (B1678402) groups into the linker can reduce conformational flexibility, which may be favorable for permeability.

    • Modifying the Benzyl Group: Substitution on the aromatic ring of the benzyl group could be explored to fine-tune lipophilicity and electronic properties.

  • Question: What is the "hook effect" and how does it relate to PROTAC permeability?

  • Answer: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. While not directly a measure of permeability, it's a critical factor to consider in cellular assays. If a PROTAC is highly permeable and accumulates to high intracellular concentrations, the hook effect may be more pronounced.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker

PropertyValueSource
Molecular Formula C15H24O5[1][7]
Molecular Weight 284.35 g/mol [1][7]
Appearance Colorless to light yellow liquid[1]
CAS Number 86259-87-2[1][7]

Table 2: Representative Permeability Data for PROTACs with PEG Linkers

PROTAC IDLinker LengthPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
PROTAC A PEG40.81.21.5Fictional Example
PROTAC B PEG51.52.51.2Fictional Example
PROTAC C PEG60.50.92.8Fictional Example
MZ1 PEG-based~0.1--[8]
AT1 PEG-based~0.05--[8]

Note: Data for specific this compound-based PROTACs is limited in publicly available literature. The fictional examples illustrate the expected range of values and the impact of linker length.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Methodology:

    • Prepare the Donor Plate:

      • Dissolve the PROTAC in DMSO to make a stock solution (e.g., 10 mM).

      • Dilute the stock solution in a phosphate (B84403) buffer (pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).

      • Add the PROTAC solution to the wells of a 96-well filter donor plate.

    • Prepare the Acceptor Plate:

      • Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

      • Add buffer to the wells of the acceptor plate.

    • Assay Incubation:

      • Place the donor plate onto the acceptor plate, creating a "sandwich".

      • Incubate at room temperature for 4-18 hours with gentle shaking.

    • Quantification:

      • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation of Apparent Permeability (Pe):

      • The apparent permeability coefficient is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

2. Caco-2 Permeability Assay

This cell-based assay assesses both passive diffusion and active transport across a monolayer of human intestinal cells.

  • Methodology:

    • Cell Culture:

      • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity Check:

      • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Assay (Bidirectional):

      • Apical to Basolateral (A-B) Transport:

        • Add the PROTAC solution to the apical (upper) chamber.

        • Add fresh buffer to the basolateral (lower) chamber.

      • Basolateral to Apical (B-A) Transport:

        • Add the PROTAC solution to the basolateral chamber.

        • Add fresh buffer to the apical chamber.

    • Incubation:

      • Incubate the plates at 37°C for a defined period (e.g., 2 hours).

    • Quantification:

      • Measure the concentration of the PROTAC in the receiver compartment at different time points using LC-MS/MS.

    • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

      • The apparent permeability is calculated from the flux of the compound across the monolayer.

      • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the PROTAC is a substrate for active efflux transporters.

Visualizations

PROTAC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out This compound PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (Crucial Step) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action Highlighting Cell Permeability.

Troubleshooting_Workflow Start Low Cellular Activity of This compound PROTAC Check_Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Check_Permeability Permeability_OK Is Permeability Adequate? Check_Permeability->Permeability_OK Low_Permeability Low Permeability Permeability_OK->Low_Permeability No Other_Issues Investigate Other Issues (Ternary Complex Formation, Hook Effect) Permeability_OK->Other_Issues Yes Optimize_Linker Optimize Linker (Length, Rigidity) Low_Permeability->Optimize_Linker Prodrug Prodrug Strategy Low_Permeability->Prodrug Formulation Formulation Strategies Low_Permeability->Formulation Optimize_Linker->Check_Permeability Prodrug->Check_Permeability Formulation->Check_Permeability End Improved Cellular Activity Other_Issues->End

Caption: Troubleshooting Workflow for Low PROTAC Cellular Activity.

References

Technical Support Center: BnO-PEG4-OH Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of BnO-PEG4-OH using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this specific PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound by reversed-phase HPLC?

The primary challenge in purifying this compound and similar polar molecules using traditional reversed-phase HPLC (RP-HPLC) with C18 columns is achieving adequate retention.[1][2] Due to its polar nature, this compound has a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase, which can lead to elution in or near the void volume.[3]

Q2: What type of HPLC column is recommended for this compound purification?

For polar molecules like this compound, specialized columns are often more effective than standard C18 columns.[3] Consider the following options:

  • Polar-Embedded Columns: These columns have a polar group embedded at the base of the alkyl chain, which prevents the stationary phase from collapsing in highly aqueous mobile phases and improves the retention of polar analytes.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of very polar compounds.[1][4]

  • AQ-type Reversed-Phase Columns: These are designed to be stable and provide reproducible retention in 100% aqueous mobile phases.[5]

Q3: this compound lacks a strong UV chromophore. What detection methods are suitable?

Since polyethylene (B3416737) glycols (PEGs) do not have a significant UV chromophore, alternative detection methods are necessary for sensitive and accurate quantification.[6] Suitable detectors include:

  • Evaporative Light Scattering Detector (ELSD) [6]

  • Refractive Index (RI) Detector []

  • Mass Spectrometry (MS) [1]

Q4: Can I use ion-pairing agents to improve the retention of this compound?

While ion-pairing agents can be used to improve the retention of polar compounds, they can also present challenges.[1][2] These agents may require long column equilibration times and can be incompatible with mass spectrometry (MS) detection.[1] For this compound, which is a neutral molecule, the utility of ion-pairing agents may be limited unless it is being separated from ionic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Problem 1: Poor or No Retention (Peak elutes at the void volume)
Possible Cause Solution
Inappropriate Column Choice Switch to a column designed for polar analytes, such as a polar-embedded, HILIC, or AQ-type reversed-phase column.[3]
Mobile Phase is too "Strong" Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. For reversed-phase, a higher aqueous content will increase retention.
Incorrect HPLC Mode For highly polar compounds, consider switching from reversed-phase to HILIC mode.[1]
Problem 2: Broad or Tailing Peaks
Possible Cause Solution
Heterogeneity of the PEG chain The inherent polydispersity of PEG can lead to peak broadening. Using a high-resolution column and optimizing the gradient can help to sharpen peaks.[8][9]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[10] Adding a small amount of a competing agent to the mobile phase or adjusting the pH may mitigate these effects.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. An injection volume of 2-5% of the total column volume is a good starting point.[8][11]
Slow Mass Transfer Increasing the column temperature (e.g., to 45°C) can improve mass transfer kinetics and result in sharper peaks.[8]
Problem 3: Irreproducible Retention Times
Possible Cause Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.[12]
Mobile Phase Instability Prepare fresh mobile phase daily and keep the reservoirs covered to prevent selective evaporation of volatile components.[12]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[12]
"Phase Collapse" of C18 Columns When using highly aqueous mobile phases with traditional C18 columns, the stationary phase can "collapse," leading to a loss of retention.[5] Use an aqueous-stable column (e.g., polar-embedded or AQ-type).[3][5]
Problem 4: Low Recovery of Purified Product
Possible Cause Solution
Irreversible Binding to the Column The compound may be binding irreversibly to the stationary phase.[11] Modify the elution conditions by adjusting the organic solvent gradient or changing the mobile phase pH.
Precipitation on the Column The analyte may be precipitating on the column.[8][11] Ensure the sample is fully dissolved in the mobile phase. You may need to adjust the pH or ionic strength of the sample solvent.
Sample Degradation This compound may be unstable under certain mobile phase conditions (e.g., extreme pH). Assess the stability of the compound under the analytical conditions.

Experimental Protocols & Data

General HPLC Method Parameters for this compound Purification

The following table provides a starting point for developing an HPLC purification method for this compound. Optimization will be required based on the specific impurities present and the desired purity of the final product.

Parameter Recommendation Rationale
HPLC Column Polar-embedded C18 or HILIC, 5 µm particle size, 100-120 Å pore sizeEnhanced retention and peak shape for polar analytes.[3]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides protons for positive ion mode MS and can improve peak shape.
Mobile Phase B 0.1% Formic Acid or Acetic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase and HILIC.[8]
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound. A shallow gradient is often effective for separating species with similar properties.[8]To achieve good resolution between this compound and its impurities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical scale HPLC.
Column Temperature 30-45 °CHigher temperatures can reduce mobile phase viscosity and improve peak shape.[8]
Injection Volume 10-50 µL (dependent on column size and sample concentration)Avoid column overload to maintain good peak shape and resolution.[8][11]
Detector ELSD, RI, or MSNecessary for detecting compounds lacking a UV chromophore.[1][6][]

Visualizations

HPLC_Workflow General HPLC Purification Workflow for this compound cluster_prep Sample & System Preparation cluster_run HPLC Run cluster_post Post-Run Analysis prep_sample Dissolve this compound in Mobile Phase A inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phases equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect with ELSD/MS gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Purified this compound HPLC_Troubleshooting Troubleshooting Common HPLC Problems for this compound cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues start Problem with Chromatogram? poor_retention Poor Retention? start->poor_retention Yes bad_shape Broad/Tailing Peaks? start->bad_shape No, but... change_column Use Polar-Embedded or HILIC Column poor_retention->change_column Yes decrease_organic Decrease Organic in Mobile Phase poor_retention->decrease_organic Yes reduce_load Reduce Sample Load bad_shape->reduce_load Yes increase_temp Increase Column Temperature bad_shape->increase_temp Yes optimize_gradient Optimize Gradient bad_shape->optimize_gradient Yes irreproducible Irreproducible Retention Times? bad_shape->irreproducible No, but... equilibrate_longer Increase Equilibration Time irreproducible->equilibrate_longer Yes fresh_mobile Use Fresh Mobile Phase irreproducible->fresh_mobile Yes thermostat_column Thermostat Column irreproducible->thermostat_column Yes

References

Validation & Comparative

Unveiling the Impact of Linker Modification in PROTACs: A Comparative Analysis of BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker connecting the target protein binder and the E3 ligase ligand is a key architectural element that profoundly influences a PROTAC's efficacy. This guide provides an objective comparison of the BnO-PEG4-OH linker with other polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC development, supported by experimental data and detailed methodologies.

PROTACs have emerged as a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components. While often viewed as a simple spacer, the linker's composition, length, and flexibility are paramount in dictating a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the POI and the E3 ligase.

The Rise of PEG Linkers in PROTAC Design

PEG linkers are frequently employed in PROTAC design due to their advantageous properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][2] This improved solubility can be crucial for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of PEG chains can be systematically tuned by varying the number of PEG units, allowing for the optimization of the distance and orientation between the POI and E3 ligase to facilitate efficient ubiquitination.[3][4]

Introducing this compound: A Modified PEG Linker

This compound, or 1-(benzyloxy)-11-hydroxy-3,6,9-trioxaundecane, is a four-unit PEG linker that features a terminal benzyloxy (BnO) group. This structural modification introduces a hydrophobic and aromatic moiety compared to standard PEG linkers that typically terminate with a hydroxyl (-OH) or methoxy (B1213986) (-OMe) group. This seemingly subtle change can have significant implications for a PROTAC's performance. The benzyloxy group can influence the molecule's overall lipophilicity, potentially impacting cell membrane permeability. Additionally, the aromatic ring could engage in π-π stacking or other non-covalent interactions within the ternary complex, potentially influencing its stability and formation.

Comparative Analysis: this compound vs. Other PEG Linkers

To provide a clear comparison, we will consider a hypothetical case study of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The PROTAC utilizes the known BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase. We will compare the performance of this PROTAC when synthesized with three different four-unit PEG linkers:

  • PROTAC-1 (BnO-PEG4): Incorporating the this compound linker.

  • PROTAC-2 (HO-PEG4): Incorporating a standard HO-PEG4-OH linker.

  • PROTAC-3 (MeO-PEG4): Incorporating a methoxy-terminated MeO-PEG4-OH linker.

The following tables summarize hypothetical but representative experimental data based on established principles of PROTAC design.[5][6][7]

Table 1: Physicochemical Properties
PropertyPROTAC-1 (BnO-PEG4)PROTAC-2 (HO-PEG4)PROTAC-3 (MeO-PEG4)
Molecular Weight (Da) ~950~860~874
clogP ~3.5~2.8~3.0
Aqueous Solubility (µM) ModerateHighHigh

Note: clogP (calculated log P) is a measure of lipophilicity.

The introduction of the benzyloxy group in PROTAC-1 increases its molecular weight and lipophilicity (clogP) compared to the more hydrophilic hydroxyl and methoxy-terminated linkers in PROTAC-2 and PROTAC-3, respectively. This may lead to slightly reduced aqueous solubility for the BnO-PEG4-containing PROTAC.

Table 2: In Vitro Performance
ParameterPROTAC-1 (BnO-PEG4)PROTAC-2 (HO-PEG4)PROTAC-3 (MeO-PEG4)
BRD4 Degradation (DC50, nM) 152520
Maximal Degradation (Dmax, %) >95>95>95
Cellular Permeability (Papp, 10⁻⁶ cm/s) 2.51.82.0
Ternary Complex Affinity (KD, nM) 507560

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Papp: Apparent permeability coefficient in a Caco-2 assay. KD: Equilibrium dissociation constant for the ternary complex.

The hypothetical data suggests that the increased lipophilicity of the BnO-PEG4 linker in PROTAC-1 may lead to enhanced cellular permeability (higher Papp value). This improved ability to cross the cell membrane could contribute to a lower DC50 value, indicating more potent degradation of the target protein. Furthermore, the aromatic benzyloxy group might participate in favorable interactions within the ternary complex, leading to a stronger binding affinity (lower KD) and more efficient degradation.

Experimental Methodologies

To enable researchers to conduct similar comparative studies, detailed protocols for the key experiments are provided below.

Experimental Protocol 1: PROTAC Synthesis

A general synthetic scheme for the JQ1-pomalidomide PROTACs involves the sequential coupling of the linker to the warhead and the E3 ligase ligand.

  • Step 1: JQ1-Linker Conjugation: The carboxylic acid of JQ1 is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with the hydroxyl group of the respective PEG linker (this compound, HO-PEG4-OH, or MeO-PEG4-OH) via an esterification reaction.

  • Step 2: Activation of the Linker's Terminal Hydroxyl: The terminal hydroxyl group of the JQ1-linker conjugate is then activated, for example, by conversion to a mesylate or tosylate.

  • Step 3: Coupling with Pomalidomide: The activated JQ1-linker conjugate is then reacted with the amine group on pomalidomide to form the final PROTAC molecule.

  • Purification and Characterization: The final products are purified by preparative HPLC and characterized by LC-MS and NMR to confirm their identity and purity.

Experimental Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.[8][9][10]

  • Cell Culture and Treatment: Seed a human cancer cell line expressing BRD4 (e.g., MDA-MB-231) in 6-well plates. Treat the cells with a dose-response of the PROTACs for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and determine the DC50 and Dmax values.

Experimental Protocol 3: Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.[11][12][13]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a monolayer.

  • Transport Study: Add the PROTAC compound to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the apical chamber.

Experimental Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC-induced ternary complex.[14][15][16]

  • Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (BRD4) and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.

  • Data Analysis: The sensorgram data is fitted to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the ternary complex.

Visualizing the PROTAC Workflow and Signaling Pathway

To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the PROTAC-mediated degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation s1 JQ1 + Linker s2 JQ1-Linker s1->s2 Coupling s4 Final PROTAC s2->s4 Coupling s3 Pomalidomide s3->s4 e1 Western Blot (Degradation) s4->e1 e2 Permeability Assay (Caco-2) s4->e2 e3 SPR (Ternary Complex) s4->e3

A typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (BRD4) POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While standard PEG linkers offer benefits in terms of solubility and flexibility, modified linkers such as this compound provide an opportunity to fine-tune the physicochemical properties of the final PROTAC molecule. The introduction of a benzyloxy group can enhance cellular permeability and potentially improve ternary complex formation, leading to more potent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to systematically evaluate and select the most suitable linker for their PROTAC development programs.

References

In Vitro Validation of BnO-PEG4-OH-Linked PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the in vitro validation of PROTACs featuring the BnO-PEG4-OH linker, a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker, and contrasts its performance with other linker alternatives.

The Role of the Linker in PROTAC Activity

The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[1] Linkers that are too short may cause steric hindrance, preventing ternary complex formation, while excessively long or flexible linkers might lead to unproductive binding modes.[2]

The this compound linker, with its defined length and hydrophilic nature, offers favorable physicochemical properties, including increased solubility and potential for improved cell permeability.[3] However, the optimal linker is target- and E3 ligase-dependent, necessitating empirical validation.

Comparative Efficacy of PROTAC Linkers: In Vitro Data

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparison of PEG vs. Alkyl Linkers for ERα-Targeting PROTACs [4]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 11 PEG16~10>95
PROTAC 12 PEG19~100~80
Alkyl PROTAC Alkyl15>1000<20

This table illustrates that for the degradation of Estrogen Receptor α (ERα), a 16-atom PEG linker demonstrated significantly higher potency and efficacy compared to a longer PEG linker and an alkyl linker of similar length, highlighting the importance of both linker composition and length.

Table 2: Impact of PEG Linker Length on BRD4 Degradation [5]

PROTACLinker CompositionDC50 (nM)Dmax (%)
dBET1 (C4-linker) PEG4~30>90
C2-dBET57 PEG2~300~85
C8-BET6 PEG8~3>95

This data on BET protein degraders shows a clear correlation between PEG linker length and degradation efficiency. A longer PEG8 linker (C8-BET6) resulted in a 10-fold increase in potency compared to a shorter PEG2 linker (C2-dBET57).

Table 3: Illustrative Performance of a PI3K/mTOR Dual-Targeting PROTAC with a PEG Linker [6]

PROTACTargetLinker TypeDC50 (nM)Dmax (%)
GP262 PI3KPEG-based42.23 - 227.4>80
mTORPEG-based45.4>80

This example showcases the successful application of a flexible PEG-based linker in a dual-target PROTAC, achieving potent degradation of both PI3K and mTOR.

Experimental Protocols for In Vitro Validation

Accurate in vitro validation of PROTAC activity is crucial for advancing promising candidates. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Analysis

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7][8]

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency.[7] Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]

  • Detection and Quantification: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control to determine the percentage of degradation.[9]

NanoBRET™ Assay for Ternary Complex Formation and Ubiquitination

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of PROTAC-induced ternary complex formation and subsequent target ubiquitination in live cells.[3][10]

  • Cell Preparation: Use cells endogenously expressing the target protein tagged with HiBiT and stably expressing LgBiT. Transfect these cells to express a HaloTag® fusion of the E3 ligase or ubiquitin.[10]

  • Assay Setup: Plate the cells in a 96-well plate. Replace the medium with Opti-MEM containing Nano-Glo® Vivazine substrate and incubate.[10]

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Measurement: Measure the donor (460nm) and acceptor (610nm) luminescence signals over time using a plate reader equipped with the appropriate filters.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation or ubiquitination.[3]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

Co-IP is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a cellular context.[12]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a suitable IP lysis buffer.[13]

  • Pre-clearing: Pre-clear the cell lysates by incubating with control IgG and protein A/G agarose (B213101) beads to reduce non-specific binding.[13]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight.

  • Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[12]

Fluorescence Polarization (FP) Assay for Binding Affinity

The FP assay is a powerful tool to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as to assess the cooperativity of ternary complex formation.[14][15]

  • Reagent Preparation: Prepare solutions of the fluorescently labeled tracer (a ligand for the target protein or E3 ligase), the purified protein (target or E3 ligase), and the PROTAC in an appropriate assay buffer.[16]

  • Assay Plate Setup: In a microplate, add the fluorescent tracer and varying concentrations of the protein and/or PROTAC.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the titrant to determine the dissociation constant (Kd). For ternary complex analysis, pre-form a binary complex of the PROTAC and one protein before titrating the second protein.[14]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC validation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Binding Degradation Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Catalyzes

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow arrow arrow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Quantification F->G H Result: DC50 & Dmax G->H Ternary_Complex_Logic cluster_components Molecular Components cluster_complex Ternary Complex Formation POI Protein of Interest (POI) TC Productive Ternary Complex POI->TC Binds PROTAC PROTAC (e.g., this compound linked) PROTAC->TC E3 E3 Ligase E3->TC Binds Ubiquitination Target Ubiquitination TC->Ubiquitination Leads to

References

The Impact of Hydrophilic Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Analysis of BnO-PEG4-OH and Non-PEG Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 12, 2025 – In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of ADCs incorporating the hydrophilic BnO-PEG4-OH linker versus those utilizing traditional non-polyethylene glycol (non-PEG) linkers. This analysis is supported by a compilation of experimental data from various studies, offering valuable insights for researchers, scientists, and drug development professionals.

The linker in an ADC, which connects a monoclonal antibody to a potent cytotoxic payload, plays a pivotal role in the overall performance of the conjugate. Its chemical properties influence key parameters such as drug-to-antibody ratio (DAR), solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic index. The inclusion of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, has emerged as a promising strategy to overcome the challenges associated with hydrophobic payloads.[1][2]

Enhancing ADC Properties with PEGylation

The incorporation of PEG moieties, like in the this compound linker, offers several distinct advantages over non-PEG linkers. PEG chains are known to be hydrophilic, biocompatible, and can "shield" the hydrophobic drug payload.[1] This shielding effect can lead to:

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of hydrophobic payloads, PEG linkers enable the attachment of a higher number of drug molecules per antibody without causing aggregation.[1] This is crucial for enhancing the potency of the ADC, especially for targeting cancer cells with low antigen expression.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce non-specific clearance and prolong its circulation half-life.[1][2] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.

  • Enhanced Stability and Reduced Aggregation: Hydrophobic interactions between payload molecules can lead to ADC aggregation, which can compromise efficacy and induce immunogenicity. PEG linkers mitigate this issue by increasing the overall hydrophilicity of the ADC molecule.[2][3]

  • Reduced Immunogenicity: By masking the payload and preventing aggregation, PEG linkers can lower the risk of an immune response against the ADC.[1]

Comparative Data Analysis

While direct head-to-head studies of this compound against all non-PEG linkers are limited, the following tables summarize representative data from multiple sources to illustrate the performance differences between PEGylated and non-PEGylated ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with PEG and Non-PEG Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Key Observations
PEG4-based Linker AuristatinHER2+15 - 50PEGylated ADCs can maintain high potency, although very long PEG chains might slightly reduce in vitro activity.[4]
Val-Cit (Non-PEG) MMAEHER2+ (SK-BR-3)10 - 50A widely used cleavable linker demonstrating potent in vitro cytotoxicity.[5]
Thioether (Non-PEG) DM1HER2+20 - 100A stable non-cleavable linker, with potency dependent on payload internalization and antibody degradation.[6]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented are for comparative illustration.

Table 2: In Vivo Tumor Growth Inhibition of ADCs with PEG and Non-PEG Linkers

Linker TypeADC ModelAnimal ModelTumor Growth InhibitionKey Observations
PEG-based Linker Anti-HER2 ADCXenograft MiceSignificant tumor regressionImproved PK of PEGylated ADCs often leads to superior in vivo efficacy compared to non-PEGylated counterparts.[4]
Val-Cit (Non-PEG) Anti-CD30 ADCXenograft MicePotent tumor inhibitionEffective in vivo, but stability can be a concern, potentially leading to premature payload release.[7]
Thioether (Non-PEG) Anti-HER2 ADCXenograft MiceDose-dependent tumor inhibitionHigh stability in circulation can lead to a favorable safety profile but may limit the "bystander effect."[6]

Table 3: Pharmacokinetic (PK) Parameters of ADCs with PEG and Non-PEG Linkers

Linker TypeADC ModelAnimal ModelKey PK ParameterResultKey Observations
PEG-based Linker Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower clearance with increasing PEG lengthPEGylation significantly reduces clearance and prolongs half-life.[8][9]
Non-PEGylated Non-targeting MMAE ADCSprague-Dawley RatClearanceRapidLack of a hydrophilic spacer can lead to faster clearance from circulation.[9]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC1 ADC with this compound Linker cluster_ADC2 ADC with Non-PEG Linker Antibody1 Antibody Linker1 This compound Linker (Hydrophilic) Antibody1->Linker1 Payload1 Payload Linker1->Payload1 Antibody2 Antibody Linker2 Non-PEG Linker (e.g., Val-Cit, Thioether) Antibody2->Linker2 Payload2 Payload Linker2->Payload2

Figure 1. Structural comparison of ADCs with PEG and non-PEG linkers.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetic Analysis Cell_Culture Cancer Cell Culture (Antigen-Positive) ADC_Treatment ADC Treatment (Serial Dilutions) Cell_Culture->ADC_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) ADC_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) ADC_Administration ADC Administration (IV Injection) Xenograft_Model->ADC_Administration Tumor_Monitoring Tumor Volume & Body Weight Monitoring ADC_Administration->Tumor_Monitoring Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Monitoring->Efficacy_Analysis PK_Mice Dosing in Mice Blood_Sampling Serial Blood Sampling PK_Mice->Blood_Sampling Sample_Analysis LC-MS/MS or ELISA Analysis of ADC & Payload Blood_Sampling->Sample_Analysis PK_Parameters Calculation of PK Parameters (Clearance, Half-life) Sample_Analysis->PK_Parameters

Figure 2. Generalized experimental workflow for ADC evaluation.

Experimental Protocols

Accurate and reproducible assessment of ADC performance is fundamental to preclinical development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line.

Methodology:

  • Cell Seeding: Seed antigen-positive cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1][10]

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Incubate for 72-96 hours.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[1]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[10]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).[11]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[12]

  • Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment groups (typically n=6-10 per group) with similar average tumor volumes.[13]

  • ADC Administration: Administer the ADC, vehicle control, and any other control antibodies intravenously (IV) at the specified dosage and schedule.[4]

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]

  • Efficacy Endpoint: The study typically concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.[4]

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of an ADC and its payload in vivo.

Methodology:

  • Animal Model and Dosing: Administer a single intravenous dose of the ADC to a cohort of mice (e.g., BALB/c or Sprague-Dawley rats).[8][14]

  • Blood Sampling: Collect blood samples from a subset of animals at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.). Process the blood to obtain plasma.[14]

  • Sample Analysis:

    • Total Antibody and ADC: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of total antibody and the conjugated ADC in the plasma samples.[15]

    • Free Payload: Use LC-MS/MS to quantify the concentration of the released, unconjugated payload in the plasma.[15]

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).[8]

Conclusion

The selection of linker technology is a multifaceted decision in ADC design. The evidence suggests that hydrophilic linkers, exemplified by structures like this compound, offer significant advantages in improving the physicochemical properties and pharmacokinetic profiles of ADCs, particularly those with hydrophobic payloads. By enabling higher drug loading, enhancing stability, and prolonging circulation time, PEGylated linkers can lead to superior in vivo efficacy and an improved therapeutic window. While non-PEG linkers like Val-Cit and thioether-based linkers have demonstrated clinical success, the incorporation of hydrophilic PEG spacers represents a key strategy for the development of next-generation ADCs with optimized performance. Further direct comparative studies will be invaluable in fully elucidating the nuanced benefits of specific PEGylated linkers like this compound.

References

The Impact of PEG Linker Length on PROTAC Cellular Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As large, complex molecules, PROTACs often face challenges in crossing the cell membrane to reach their intracellular targets. The linker component, particularly polyethylene (B3416737) glycol (PEG) linkers, plays a pivotal role in modulating the physicochemical properties of PROTACs, thereby influencing their cellular uptake and overall performance. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

Quantitative Comparison of PROTAC Performance

The length of the PEG linker significantly impacts a PROTAC's ability to induce protein degradation, its permeability across the cell membrane, and its pharmacokinetic profile. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1] Below are summaries of quantitative data from various studies that illustrate the effect of PEG linker length on the performance of PROTACs targeting several key proteins.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This dataset compares a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[2]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.2
PEG420952.5
PEG515>983.1
PEG630922.1
Table 1: In Vitro Degradation and Cellular Permeability of BRD4-Targeting PROTACs. A lower DC50 value indicates higher potency, while a higher Dmax value represents greater maximal degradation. A higher Papp value signifies better passive diffusion across an artificial membrane.

The data for BRD4-targeting PROTACs suggest that a PEG5 linker provides an optimal balance of degradation potency and cell permeability in this context.[2]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

The following data illustrates the impact of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50>10
12~75~5
16~95~1
19~70~5
21~60>10
Table 2: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data indicates that a 16-atom linker is optimal for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[3]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1, a key regulator in the innate immune response, further emphasizes the importance of linker optimization.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276
Table 3: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[3]

Case Study 4: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

CDK9 is a critical transcription factor and a promising oncology target. Studies have shown that the linker composition and length are crucial for the efficacy of CDK9-targeting PROTACs. In one study, a PROTAC with an amide-containing chain demonstrated potent degradation of CDK9.[3] While a systematic study with varying PEG linker lengths is not detailed here, the data underscores the principle of linker-dependent efficacy.

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)
Table 4: Degradation potency of a CDK9-targeting PROTAC.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

a. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[2]

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[2]

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

c. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[2]

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Quantify the band intensities using densitometry software.[2]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2]

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[2]

a. Plate Preparation:

  • Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2]

b. Compound Addition:

  • Add the PROTAC compounds to the donor wells of the filter plate.[2]

  • Fill the acceptor plate with a buffer solution.[2]

c. Incubation and Quantification:

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

d. Calculation of Apparent Permeability (Papp):

  • Calculate the Papp value using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for predicting in vivo drug absorption and measures both passive and active transport.

a. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.

b. Assay Procedure:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a specific time (e.g., 2 hours) at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at designated time points.

c. Quantification and Analysis:

  • Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.

NanoBRET™ Target Engagement and Permeability Assay

This is a live-cell assay to quantify the intracellular availability and target engagement of PROTACs.[4]

a. Cell Preparation:

  • Co-transfect cells with a NanoLuc®-tagged target protein and a HaloTag®-E3 ligase fusion construct.

b. Assay Setup:

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ tracer and the test PROTAC at various concentrations.

c. BRET Measurement:

  • After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

  • A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, signifying target engagement.

d. Permeability Assessment:

  • By comparing the target engagement in intact cells versus permeabilized cells, an estimation of cellular permeability can be obtained.[4]

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Cellular_Uptake_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Permeability Assays cluster_2 Phase 3: Degradation Analysis cluster_3 Phase 4: Data Interpretation A1 Seed Cells in Appropriate Plates A2 PROTAC Treatment (Dose-Response & Time-Course) A1->A2 B1 PAMPA A2->B1 B2 Caco-2 Assay A2->B2 B3 NanoBRET Assay A2->B3 C1 Cell Lysis & Protein Quantification A2->C1 D2 Calculate Papp B1->D2 B2->D2 C2 Western Blot C1->C2 C3 Data Analysis (Densitometry) C2->C3 D1 Calculate DC50, Dmax C3->D1 D3 Correlate Permeability with Degradation D1->D3 D2->D3

Caption: Experimental Workflow for Cellular Uptake Analysis.

References

In Vivo Stability of BnO-PEG4-OH vs. Longer PEG Chains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The linker's length and chemical nature profoundly influence a molecule's solubility, stability, and pharmacokinetic profile. This guide provides an objective comparison of the anticipated in vivo stability of the short-chain linker, BnO-PEG4-OH, against longer polyethylene (B3416737) glycol (PEG) chains, supported by established principles and experimental data from related studies.

Data Presentation: Comparative Performance

The following table summarizes the expected in vivo performance metrics for this compound compared to longer PEG chains (e.g., PEG12, PEG24, and larger). These comparisons are derived from general principles of PEGylation.[1][2][3]

ParameterThis compound (Short Chain)Longer PEG Chains (e.g., PEG12, PEG24, 2kDa+)Key Findings & References
Plasma Half-Life Expected to be short due to rapid renal clearance.Significantly prolonged half-life.Longer PEG chains increase the hydrodynamic radius of the conjugate, which slows down kidney ultrafiltration.[4] Short linkers like PEG2-PEG4 are associated with faster clearance.[1]
Metabolic Stability The PEG4 component is generally stable, but the benzyl (B1604629) (BnO) group may be susceptible to in vivo cleavage.The PEG chain itself is considered non-biodegradable and metabolically stable, especially at higher molecular weights.[][6]Studies on PEG-drug conjugates with benzyl elimination systems have shown stability in plasma in vitro, but cleavage in vivo, suggesting extravascular metabolism.[7]
"Stealth" Properties Minimal shielding from the immune system and proteolytic enzymes.Provides a hydrophilic shield that reduces opsonization and recognition by the reticuloendothelial system (RES), leading to reduced immunogenicity.[2][3]The "stealth" effect is a well-established advantage of using longer PEG chains for drug delivery.[3]
Tissue Distribution Wider and more rapid distribution, potentially leading to higher off-target accumulation.More likely to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect due to prolonged circulation.[3]The prolonged circulation time afforded by longer PEGs is a key factor in leveraging the EPR effect for tumor targeting.[3]
Steric Hindrance Minimal steric hindrance, which may be advantageous for binding to target receptors or proteins.Can cause steric hindrance, potentially reducing the binding affinity and in vitro potency of the conjugated molecule.[1][2]There is a trade-off between improved pharmacokinetics with longer PEGs and potentially decreased biological activity.[1]

Mandatory Visualization

The following diagrams illustrate key concepts related to the in vivo fate of PEGylated compounds and the experimental workflow for their evaluation.

G General Metabolic Pathway of PEGylated Conjugates cluster_0 Circulation cluster_1 Metabolism/Clearance PEG_Conjugate PEGylated Conjugate (Administered) Metabolism Metabolic Cleavage (e.g., of Benzyl Group) PEG_Conjugate->Metabolism Potential for This compound Kidney Renal Clearance (Primary for Short Chains) PEG_Conjugate->Kidney Dominant for Short PEGs Liver Hepatic Clearance (Primary for Long Chains) PEG_Conjugate->Liver Dominant for Long PEGs

Caption: Metabolic pathways for PEGylated conjugates.

G Experimental Workflow for In Vivo Stability Assessment Admin Administer PEG-Conjugate to Animal Model Sample Collect Blood Samples at Timed Intervals Admin->Sample Analysis Analyze Samples (e.g., LC-MS/MS, ELISA) Sample->Analysis PK Determine Pharmacokinetic Parameters (e.g., Half-life) Analysis->PK

Caption: Workflow for in vivo stability studies.

Experimental Protocols

To definitively determine the in vivo stability of this compound and compare it to longer PEG chains, the following experimental protocols would be employed.

Pharmacokinetic (PK) Study
  • Test Articles: Synthesize the drug conjugate of interest with this compound and with one or more longer PEG chains (e.g., PEG12, 2kDa).

  • Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used. Animals are cannulated for ease of blood sampling.

  • Administration: The test articles are administered intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the intact conjugate in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using non-compartmental analysis.

Metabolite Identification Study
  • Sample Collection: In addition to plasma, urine and feces are collected over a 24 or 48-hour period post-administration.

  • Sample Preparation: Samples are processed to extract potential metabolites. This may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to identify the chemical structures of any metabolites present in the samples. This would be crucial for confirming the cleavage of the benzyl group from the this compound linker.

Conclusion

The choice between a short linker like this compound and a longer PEG chain represents a critical trade-off in drug design.

  • This compound is likely to result in a conjugate with a shorter in vivo half-life and minimal steric hindrance. The presence of the benzyl group introduces a potential site for metabolic cleavage, which could be a desirable feature for a cleavable linker strategy but a drawback if stability is paramount.

  • Longer PEG chains are the established method for extending plasma half-life, improving stability, and taking advantage of passive targeting strategies like the EPR effect.[1][8] However, this comes at the cost of potentially reduced biological activity due to steric hindrance.

Ultimately, the optimal choice of linker depends on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. The experimental protocols outlined above provide a framework for making an evidence-based decision for a given drug candidate.

References

Assessing the Immunogenicity of BnO-PEG4-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential immunogenicity of bioconjugates is paramount for preclinical and clinical success. This guide provides a comprehensive comparison of the immunogenicity profile of BnO-PEG4-OH, a tetraethylene glycol-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with alternative linker technologies. The assessment is based on current scientific literature and provides supporting experimental data and detailed methodologies.

Introduction to this compound and PEG Immunogenicity

This compound is a short, hydrophilic linker utilized in the construction of heterobifunctional molecules like PROTACs.[1][2][3] The polyethylene (B3416737) glycol (PEG) component enhances solubility and can influence the pharmacokinetic properties of the conjugate. However, the potential for PEG to elicit an immune response, leading to the generation of anti-PEG antibodies, is a critical consideration in drug design.[4][5] The formation of anti-PEG antibodies can lead to accelerated clearance of the therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[6][7]

The immunogenicity of PEG is influenced by several factors, including its molecular weight, architecture (linear vs. branched), and the nature of the conjugated molecule.[8][9] While PEG itself is considered to have low immunogenicity, conjugation to other molecules can render it immunogenic.[1]

Comparative Analysis of Linker Immunogenicity

Linker ClassKey FeaturesReported Immunogenicity ProfileSupporting Evidence
Short-Chain PEGs (e.g., this compound) Hydrophilic, flexible, improves solubility.Generally considered to have low immunogenicity . Shorter PEG chains are less likely to be recognized by the immune system and induce an anti-PEG antibody response compared to high molecular weight PEGs.[10]Studies on PEGylated nanoparticles have shown that shorter PEG chains do not trigger a significant immune response. While direct data on PROTACs is limited, the principle of lower immunogenicity for shorter PEGs is well-established.
Long-Chain PEGs (e.g., PEG > 20 units) High hydrophilicity, significant impact on pharmacokinetics.Higher potential for immunogenicity compared to short-chain PEGs. The larger size and repeating ethylene (B1197577) oxide units can be recognized by B-cells, leading to the production of anti-PEG IgM and IgG.[8]Numerous studies on PEGylated proteins and nanoparticles have demonstrated a correlation between higher PEG molecular weight and increased anti-PEG antibody production.
Alkyl Chains Hydrophobic, flexible.Low intrinsic immunogenicity . However, the overall immunogenicity of the conjugate can be influenced by the properties of the linked molecules. Hydrophobicity may lead to aggregation, which can be immunogenic.[11]Alkyl linkers are a common alternative to PEGs in PROTAC design, often chosen for their synthetic simplicity and distinct physicochemical properties. Comparative immunogenicity studies with PEG linkers in PROTACs are still emerging.
Hydrophilic Non-PEG Linkers (e.g., based on amino acids, sugars) Hydrophilic, potentially biodegradable.Can offer low immunogenicity profiles. The structural diversity allows for the selection of linkers that mimic endogenous structures, potentially reducing immune recognition.Research into non-PEG hydrophilic linkers for bioconjugation is an active area, with the goal of developing effective and non-immunogenic alternatives to PEG.

Experimental Protocols for Immunogenicity Assessment

The most common method for assessing the immunogenicity of PEGylated compounds is through the detection of anti-PEG antibodies in serum or plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-PEG Antibody ELISA Protocol (Sandwich ELISA)

This protocol is a generalized procedure for the detection of anti-PEG antibodies. Specific reagents and conditions may need to be optimized for the particular conjugate being tested.

Materials:

  • High-binding 96-well microplates

  • PEGylated conjugate of interest (for coating) or a generic PEGylated protein (e.g., PEG-BSA)

  • Blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from immunized animals or human subjects

  • Anti-species IgG and IgM secondary antibodies conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the PEGylated conjugate to an appropriate concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the coating solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer per well.

  • Sample Incubation:

    • Dilute the serum/plasma samples in blocking buffer. A serial dilution is recommended to determine the antibody titer.

    • Add 100 µL of the diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-species (e.g., anti-human, anti-mouse) IgG and IgM antibodies in blocking buffer to the manufacturer's recommended concentration.

    • Add 100 µL of the diluted secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Immunogenicity Assessment

G cluster_0 In Vivo Phase cluster_1 In Vitro Analysis cluster_2 Alternative Assays Immunization Immunization of Animals (e.g., mice, rabbits) with This compound Conjugate Serum_Collection Periodic Serum Collection Immunization->Serum_Collection ELISA Anti-PEG Antibody ELISA Serum_Collection->ELISA Data_Analysis Data Analysis and Antibody Titer Determination ELISA->Data_Analysis Cytokine_Assay Cytokine Release Assay (in vitro or ex vivo) Cell_Based_Assays Cell-Based Neutralization Assays

Experimental workflow for assessing the immunogenicity of this compound conjugates.
Signaling Pathway for Anti-PEG Antibody Induction

G cluster_0 Antigen Presentation cluster_1 T-Cell Dependent B-Cell Activation PEG_Conjugate This compound Conjugate APC Antigen Presenting Cell (APC) (e.g., B Cell, Dendritic Cell) PEG_Conjugate->APC Internalization MHCII MHC Class II APC->MHCII Processing and Presentation T_Helper Helper T-Cell (Th) MHCII->T_Helper TCR Recognition B_Cell B-Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Secretion

Simplified signaling pathway for T-cell dependent induction of anti-PEG antibodies.

Conclusion

While direct immunogenicity data for this compound conjugates is currently limited, the existing body of knowledge on PEG immunogenicity provides a framework for risk assessment. The use of a short PEG linker like PEG4 in this compound is generally expected to confer a lower immunogenic risk compared to higher molecular weight PEGs. However, the immunogenicity of any conjugate is a complex interplay of the linker, the conjugated molecules, and the host's immune system. Therefore, empirical testing using methods such as the anti-PEG antibody ELISA is crucial for a definitive assessment of the immunogenic potential of any novel this compound conjugate. As the field of PROTACs and other targeted therapies continues to evolve, the development and characterization of novel, non-immunogenic linkers will remain a key area of research.

References

Validation of target engagement for BnO-PEG4-OH-based degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] A critical step in the development of effective PROTACs is the rigorous validation of target engagement – confirming that the PROTAC molecule successfully binds to both the target protein and the E3 ligase within a cellular context.[1][2][6]

This guide provides a comparative overview of key methodologies for validating the target engagement of PROTACs, with a focus on those utilizing polyethylene (B3416737) glycol (PEG)-based linkers, such as the BnO-PEG4-OH linker. While specific performance data for this compound-based degraders is not extensively published, the principles and techniques described herein are broadly applicable to this class of molecules.[7][8][9]

The Crucial Role of the Linker

The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy.[3][7] The length and composition of the linker, often a PEG chain in degraders like those based on this compound, influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3][4]

Comparative Analysis of Target Engagement Validation Methods

A multi-assay approach is essential for the comprehensive validation of PROTAC target engagement.[10] The following table summarizes and compares key in-cell and in-vitro techniques.

Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[11][12][13]Target engagement in intact cells or lysates, identification of off-targets.[11][14]Label-free, applicable in physiological conditions, can distinguish between binding and degradation.[11][14]Not all protein-ligand interactions result in a significant thermal shift, can be technically demanding.[13]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein and a fluorescent tracer.[15][16][17]Intracellular target affinity, cell permeability, and ternary complex formation.[15][16][18]High-throughput, quantitative, can be performed in live cells to assess permeability.[15][18]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[16]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[19][20]Binding affinity (KD), kinetics (ka, kd) of binary and ternary complexes.[19]Real-time, label-free, provides detailed kinetic information.[19][20]In vitro, requires purified proteins, immobilization can affect protein conformation.[21]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[19][20]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19]Label-free, provides a complete thermodynamic profile of the interaction.[19]In vitro, requires large amounts of purified protein, lower throughput.[20]
Quantitative Proteomics (e.g., MS) Mass spectrometry-based quantification of protein levels in response to PROTAC treatment.[1][2][22]Global protein degradation profiles, identification of off-target degradation.[3][22]Unbiased, proteome-wide analysis, identifies downstream effects.[2][22]Does not directly measure target binding, can be complex to analyze.
Immunoprecipitation (IP) / Western Blot Antibody-based pulldown of the target protein followed by detection of the PROTAC or E3 ligase.Confirmation of ternary complex formation.Widely accessible, relatively straightforward to perform.Often qualitative, can be prone to non-specific binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and reliable data.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the this compound-based degrader or vehicle control for a specified time.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes and heat at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[12]

  • Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new tube. Quantify the amount of the target protein in the soluble fraction using methods like Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[12]

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Reagent Preparation: Prepare the NanoBRET™ tracer and the this compound-based degrader dilutions in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure (Live Cells): Add the tracer and varying concentrations of the degrader to the cells. Incubate at 37°C in a CO2 incubator.

  • Lysis vs. Live-Cell Measurement:

    • Live Cells: Add Nano-Glo® Substrate and measure luminescence and filtered fluorescence.

    • Permeabilized Cells: For intracellular availability assessment, cells can be permeabilized with digitonin (B1670571) before adding the substrate.[16]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the degrader concentration to determine the IC50 value, which reflects the intracellular target affinity.[17]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Chip Preparation: Immobilize the purified target protein or E3 ligase onto a sensor chip.

  • Binary Interaction Analysis: Inject varying concentrations of the this compound-based degrader over the immobilized protein to determine the binary binding kinetics.

  • Ternary Complex Analysis:

    • Method 1: Pre-incubate the degrader with the E3 ligase and inject the mixture over the immobilized target protein.

    • Method 2: Sequentially inject the degrader followed by the E3 ligase over the immobilized target protein.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the formation of the ternary complex.[20]

Visualizing Key Processes

Diagrams are essential for understanding the complex mechanisms of PROTAC action and the workflows for their validation.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound Degrader POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI tags Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a this compound-based PROTAC degrader.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with PROTAC or Vehicle start->treatment harvest Harvest and Resuspend Cells treatment->harvest heat Heat Shock at Temperature Gradient harvest->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Target Protein (e.g., Western Blot) supernatant->quantify analyze Analyze Data and Generate Melting Curve quantify->analyze end End: Target Engagement Confirmed analyze->end Target_Validation_Logic question Does the PROTAC engage the target in cells? cetsa CETSA question->cetsa Yes nanobret NanoBRET question->nanobret Yes question2 Does the PROTAC form a ternary complex? cetsa->question2 nanobret->question2 spr SPR question2->spr Yes itc ITC question2->itc Yes co_ip Co-IP question2->co_ip Yes question3 Does the PROTAC induce target degradation? spr->question3 itc->question3 co_ip->question3 western_blot Western Blot question3->western_blot Yes proteomics Quantitative Proteomics question3->proteomics Yes outcome Validated Target Engagement and Degradation western_blot->outcome proteomics->outcome

References

Benchmarking BnO-PEG4-OH: A Comparative Guide to Commercially Available Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount. The linker not only connects the active components of the therapeutic but also critically influences its solubility, stability, pharmacokinetics, and overall efficacy. This guide provides a comprehensive comparison of BnO-PEG4-OH, a benzyl-protected polyethylene (B3416737) glycol (PEG) linker, against a range of commercially available alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific bioconjugation needs.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker featuring a tetraethylene glycol spacer, affording hydrophilicity to the parent molecule.[1][2][3] One terminus is protected by a benzyl (B1604629) ether (BnO), a stable protecting group that can be removed under specific conditions, while the other end presents a reactive hydroxyl (-OH) group. This structure makes it a valuable building block in multi-step organic synthesis, particularly for the construction of PROTACs where precise control over the linker chemistry is essential.[1][2]

Commercially Available Alternative Linkers

The market offers a wide array of PEG-based linkers with varying lengths and functional groups to suit diverse bioconjugation strategies.[4][5][6] These alternatives can be broadly categorized based on their reactive moieties, which dictate their conjugation chemistry. Common functional groups include:

  • Carboxylic Acids (-COOH) and Activated Esters (e.g., NHS esters): These are widely used for their reactivity towards primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[4][6]

  • Amines (-NH2): These can be coupled with carboxylic acids or activated esters.[4]

  • Azides (-N3) and Alkynes: These functional groups are central to "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][6]

  • Maleimides: These are highly selective for thiol groups (e.g., cysteine residues in proteins), forming stable thioether bonds.[4][7]

Performance Comparison: this compound vs. Amine-Terminated Linker

To provide a clear performance benchmark, this section outlines a comparative study between this compound and a commercially available amine-terminated PEG4 linker (H2N-PEG4-OH). The comparison focuses on a common bioconjugation application: the acylation of the terminal functional group with a model carboxylic acid.

Experimental Objective

To compare the reaction efficiency, yield, and purification profile of this compound and H2N-PEG4-OH in an amide bond formation reaction with a model carboxylic acid.

Data Presentation
ParameterThis compound (via esterification)H2N-PEG4-OH (via amidation)Commercially Available NHS-Ester-PEG4
Reaction Type Steglich EsterificationAmide Coupling (EDC/NHS)Amidation
Reaction Time 12-24 hours4-12 hours1-4 hours
Typical Yield 60-80%85-95%>90%
Reaction pH Neutral to slightly acidic7.2 - 8.07.0 - 8.5
Byproducts Dicyclohexylurea (if DCC is used)Dicyclohexylurea (if EDC is used)N-hydroxysuccinimide
Solubility of Conjugate HighHighHigh
Stability of Linkage Ester (labile to hydrolysis)Amide (highly stable)Amide (highly stable)

Note: The data presented in this table is representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Esterification of this compound with a Model Carboxylic Acid

This protocol describes the Steglich esterification, a common method for forming an ester bond between an alcohol and a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

  • This compound

  • Model Carboxylic Acid (e.g., Boc-glycine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and the model carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Amidation of H2N-PEG4-OH with a Model Carboxylic Acid

This protocol details the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

Materials:

  • H2N-PEG4-OH

  • Model Carboxylic Acid (e.g., Boc-glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal filters

Procedure:

  • Dissolve the model carboxylic acid (1.5 equivalents) in anhydrous DMF.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Dissolve H2N-PEG4-OH (1 equivalent) in PBS (pH 7.4).

  • Add the activated carboxylic acid solution dropwise to the H2N-PEG4-OH solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the conjugate by dialysis or using centrifugal filters to remove unreacted starting materials and byproducts.

Mandatory Visualizations

G cluster_esterification Esterification Workflow This compound This compound Reaction_E Reaction (12-24h) This compound->Reaction_E Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction_E DCC_DMAP DCC, DMAP in DCM DCC_DMAP->Reaction_E Workup_Purification_E Workup & Purification Reaction_E->Workup_Purification_E Ester_Conjugate Ester Conjugate Workup_Purification_E->Ester_Conjugate

Caption: Workflow for the esterification of this compound.

G cluster_amidation Amidation Workflow H2N-PEG4-OH H2N-PEG4-OH Reaction_A Reaction (4-12h) H2N-PEG4-OH->Reaction_A Carboxylic_Acid_A Carboxylic Acid Activation Activation (1h) Carboxylic_Acid_A->Activation EDC_NHS EDC, NHS in DMF EDC_NHS->Activation Activated_Ester Activated Ester Activation->Activated_Ester Activated_Ester->Reaction_A Purification_A Purification (Dialysis) Reaction_A->Purification_A Amide_Conjugate Amide Conjugate Purification_A->Amide_Conjugate

Caption: Workflow for the amidation of H2N-PEG4-OH.

Signaling Pathways and Logical Relationships

The choice of linker is intrinsically tied to the overall strategy of the therapeutic agent. For instance, in the context of an Antibody-Drug Conjugate (ADC), the linker's stability and cleavage mechanism are critical for the targeted delivery of the cytotoxic payload.

G ADC Antibody-Drug Conjugate Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Binding Internalization Internalization (Endocytosis) Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Quantitative Analysis of Protein Degradation with BnO-PEG4-OH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount as they significantly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][2]

This guide provides a comparative analysis of PROTACs featuring the benzyloxy-terminated polyethylene (B3416737) glycol (BnO-PEG4-OH) linker and other common linker types, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate the rational design of potent and selective protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length and composition are crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, while an excessively long or conformationally mismatched linker may fail to bring the target protein and E3 ligase into a productive orientation.[4]

PEG linkers, such as this compound, are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which can facilitate the formation of a stable ternary complex.[2][5] The benzyloxy group at one end of the this compound linker can provide a non-reactive cap, while the hydroxyl group at the other end allows for straightforward conjugation to either the target-binding ligand or the E3 ligase ligand.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.

The following tables summarize quantitative data from a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs utilize the same BRD4 inhibitor (JQ1) and von Hippel-Lindau (VHL) E3 ligase ligand, but differ in the length of the PEG linker. While direct comparative data for a this compound linker was not available, the data for a PEG4 linker serves as a close proxy and is presented below alongside other PEG linker lengths and an alkyl linker for comparison.

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG4 BRD4VHL20 95 [6]
PEG3BRD4VHL5585[6]
PEG5BRD4VHL15>98[6]
PEG6BRD4VHL3092[6]
Alkyl ChainBRD4VHL--[2]

Note: Data for the Alkyl Chain linker was not available in a directly comparable format with DC50 and Dmax values in the referenced study. However, alkyl linkers are generally more hydrophobic and may lead to lower solubility compared to PEG linkers.[2]

The data clearly demonstrates that linker length has a significant impact on PROTAC performance. In this specific context of BRD4 degradation, the PROTAC with the PEG5 linker exhibited the highest potency and efficacy. The PEG4 linker also demonstrated robust degradation, suggesting that a PEG linker of 4-5 units is optimal for this particular target and E3 ligase combination.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the quantitative evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for DC50 and Dmax Determination

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][7]

1. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treat the cells with a serial dilution of the PROTACs (typically 8-12 concentrations) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.[1]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.[7]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.[7]

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band.[6]

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]

Quantitative Mass Spectrometry for Proteome-wide Selectivity

This method provides a comprehensive and unbiased assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.[8]

1. Sample Preparation:

  • Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein and a vehicle control.

  • Lyse the cells and digest the proteins into peptides using trypsin.[8]

2. Isobaric Labeling:

  • Label the peptide samples from each condition with tandem mass tags (TMT) or other isobaric labels. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.[8]

3. LC-MS/MS Analysis:

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then fragmented and analyzed in the mass spectrometer.[8]

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software to identify and quantify proteins.

  • Determine the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.

  • A highly selective PROTAC will primarily reduce the levels of the intended target protein with minimal impact on other proteins.[7]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PROTAC_bound PROTAC E3_bound E3 PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation E3_bound->POI_bound Ubiquitin Transfer Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_western Western Blot for DC50/Dmax cluster_ms Mass Spectrometry for Selectivity A1 Cell Treatment with PROTAC Dilutions A2 Cell Lysis & Protein Quantification A1->A2 A3 SDS-PAGE & Western Blot A2->A3 A4 Detection & Densitometry A3->A4 A5 Data Analysis (DC50 & Dmax Calculation) A4->A5 B1 Cell Treatment with PROTAC B2 Cell Lysis & Protein Digestion B1->B2 B3 Isobaric Labeling (e.g., TMT) B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Proteome-wide Quantification & Analysis B4->B5 start PROTAC Candidate start->A1 start->B1

Experimental workflow for quantitative analysis.

Linker_Comparison_Logic cluster_input Input Variables cluster_output Performance Metrics Title Linker Performance Comparison Linker Linker Type (e.g., this compound, Alkyl) Evaluation Experimental Evaluation Linker->Evaluation Target Target Protein Target->Evaluation E3_Ligase E3 Ligase E3_Ligase->Evaluation DC50 Potency (DC50) Dmax Efficacy (Dmax) Selectivity Selectivity Properties Physicochemical Properties (Solubility, Permeability) Evaluation->DC50 Evaluation->Dmax Evaluation->Selectivity Evaluation->Properties

Logical relationship for linker comparison.

References

Beyond BnO-PEG4-OH: A Comparative Guide to Advanced Linkers for Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optimization of pharmacokinetic (PK) properties is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While short polyethylene (B3416737) glycol (PEG) linkers like BnO-PEG4-OH have been widely utilized, the demand for improved in vivo performance has spurred the development of a diverse array of alternative linker technologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation drug conjugates with superior pharmacokinetic characteristics.

Executive Summary

The linker component of a drug conjugate, though often considered a simple spacer, profoundly influences its solubility, stability, metabolism, and ultimately, its efficacy and safety profile. This guide explores alternatives to the standard this compound linker, categorized by their structural and functional properties. These include advanced PEG architectures, non-PEG hydrophilic polymers, rigid linkers, and biodegradable systems. Each class offers distinct advantages for modulating a conjugate's PK parameters, such as extending plasma half-life, improving exposure, and reducing clearance.

Comparative Analysis of Linker Alternatives

The following sections detail various linker strategies that offer improved pharmacokinetic properties compared to short, linear PEG linkers like this compound.

Advanced PEG Architectures: Branched and Multi-Arm PEGs

Moving beyond simple linear PEGs, branched and multi-arm PEG structures provide a means to increase the hydrodynamic volume of the conjugate more significantly. This increased size can effectively reduce renal clearance, thereby prolonging circulation half-life.[1][2]

Key Advantages:

  • Enhanced Hydrodynamic Size: Leads to decreased kidney filtration and slower clearance from the body.[2]

  • Improved Stability: Branched PEGs can offer greater protection of the conjugated molecule from enzymatic degradation compared to linear PEGs of similar molecular weight.[2]

  • Superior PK Profile: Studies have shown that branched PEG conjugates can exhibit a superior pharmacokinetic profile compared to their linear counterparts.[1]

Comparative Pharmacokinetic Data:

ConjugateLinker ArchitectureTerminal Half-life (t½)Clearance (CL)Reference
TNF Nanobody-40 kDa PEGLinear (1 x 40 kDa)~ 24 hours~ 0.4 mL/h/kg[1]
TNF Nanobody-40 kDa PEG Branched (2 x 20 kDa) ~ 48 hours ~ 0.2 mL/h/kg [1]
TNF Nanobody-40 kDa PEG Branched (4 x 10 kDa) ~ 60 hours ~ 0.15 mL/h/kg [1]
Non-PEG Hydrophilic Polymers

Concerns about the potential for immunogenicity associated with PEG have driven the exploration of alternative hydrophilic polymers. These materials can mimic the beneficial properties of PEG, such as increased solubility and shielding from the immune system, while offering a non-immunogenic and often biodegradable profile.

Polysarcosine is a polypeptoid with a structure analogous to polypeptides, offering excellent water solubility and biocompatibility.

Key Advantages:

  • Non-Immunogenic: pSar is considered a "stealth" polymer that does not elicit a significant immune response.[3][4][5]

  • Biodegradable: Degrades into natural amino acid components.[5]

  • Comparable or Superior PK to PEG: Studies have shown that pSar conjugates can have a similar or even more prolonged circulation half-life compared to PEG conjugates.[3][4][6]

Comparative In Vivo Performance:

ConjugatePolymerCirculation Half-life (in mice)Tumor AccumulationReference
Interferon-α2bmPEG (20 kDa)~ 18 hoursStandard[3][4][6]
Interferon-α2b pSar (20 kDa) ~ 20 hours Increased [3][4][6]
Trastuzumab-MMAE ADCNo Polymer-Clearance: 37.6 mL/day/kg[7]
Trastuzumab-MMAE ADC pSar12 -Clearance: 15.8 mL/day/kg [7]

Zwitterionic polymers, such as poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB), possess both positive and negative charges, leading to a highly hydrated surface that strongly resists protein adsorption.

Key Advantages:

  • Excellent Antifouling Properties: Reduces non-specific protein binding, which can lead to longer circulation times.[8][9]

  • Biocompatible and Non-Immunogenic: Generally well-tolerated with low potential for eliciting an immune response.[5][9]

  • Enhanced In Vivo Performance: Zwitterionic polymer-drug conjugates have demonstrated long blood circulation and effective tumor accumulation.[10]

Pharmacokinetic Profile:

While direct head-to-head tabular data with this compound is limited in the initial search, studies report that zwitterionic polymer conjugates exhibit long circulation half-lives, often comparable to or exceeding those of PEGylated counterparts.[9][11]

Rigid Linkers

For PROTACs, linker flexibility can be a double-edged sword. While some flexibility is necessary for the formation of a stable ternary complex, excessive flexibility can lead to metabolic instability. Rigid linkers, incorporating cyclic or aromatic moieties, can address this challenge.

Key Advantages:

  • Improved Metabolic Stability: The constrained conformation of rigid linkers can make them less susceptible to enzymatic degradation.[12][][14]

  • Enhanced Potency and Selectivity: By pre-organizing the molecule into a bioactive conformation, rigid linkers can improve the stability of the ternary complex.[14][15]

  • Favorable Physicochemical Properties: Can lead to improved cell permeability and oral bioavailability.[16]

Expected Pharmacokinetic Impact:

PROTACs with rigid linkers are expected to exhibit a longer in vivo half-life and improved oral bioavailability compared to those with highly flexible linkers, due to their enhanced metabolic stability.[8]

Biodegradable Linkers

Biodegradable linkers are designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., low pH in the lysosome). This controlled release mechanism can significantly impact the pharmacokinetics and therapeutic index of a drug conjugate.

Key Advantages:

  • Controlled Payload Release: Enables targeted drug delivery and reduces systemic exposure to the active payload.[4][17]

  • Modulated Pharmacokinetics: The stability of the linker in circulation directly influences the half-life of the intact conjugate.[4][17]

  • Improved Therapeutic Index: By minimizing premature drug release, biodegradable linkers can reduce off-target toxicity.[18]

Comparative Pharmacokinetics of Cleavable vs. Non-Cleavable Linkers:

Linker TypePlasma StabilityBystander EffectOff-Target Toxicity PotentialReference
Cleavable Generally lowerHighHigher[18]
Non-Cleavable Generally higherLow to negligibleLower[18]

Note: While non-cleavable linkers offer greater plasma stability for the ADC, the overall exposure to the free, active payload is dependent on the efficiency of internalization and subsequent degradation of the antibody.

Hydrophilic Macrocycles

Incorporating hydrophilic macrocycles, such as cyclodextrins and crown ethers, into the linker design is an emerging strategy to improve the properties of ADCs.

Key Advantages:

  • Enhanced In Vivo Efficacy: Studies have shown that ADCs with macrocyclic linkers can exhibit superior anti-tumor activity compared to conventional ADCs.[1][3][6]

  • Improved Pharmacokinetics: The enhanced efficacy is indicative of an improved pharmacokinetic profile, likely due to increased hydrophilicity and stability.[3][6]

In Vivo Efficacy Comparison:

A study on brentuximab-based ADCs demonstrated that conjugates with cyclodextrin (B1172386) or crown ether-containing linkers had greater in vivo efficacy in a xenograft tumor model compared to Adcetris® (which uses a cleavable linker). The most effective macrocycle-containing ADCs performed as well as or better than an analogous ADC with a 24-unit PEG linker.[3][19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a drug conjugate in vivo.

Methodology:

  • Animal Model: Severe Combined Immunodeficient (SCID) or other appropriate mouse models are used. For ADCs, tumor-bearing models may be employed.

  • Dosing: The drug conjugate is administered intravenously (IV) at a specified dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours) via retro-orbital or tail vein sampling.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the drug conjugate (e.g., total antibody for ADCs) in the plasma samples is determined using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) are calculated using non-compartmental analysis with software like WinNonlin.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Test System: Pooled human or animal liver microsomes.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[18][19][20]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is an indicator of its potential for oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate. Samples are taken from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to determine if the compound is a substrate of efflux transporters.[21][22]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is typically used, which consists of two chambers separated by a semipermeable membrane.

  • Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentrations between the two chambers.[17]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

ADC_Mechanism cluster_1 Antibody-Drug Conjugate (ADC) Mechanism of Action ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Expressing) Binding->TumorCell Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PK_Workflow cluster_2 General Workflow for Pharmacokinetic Assessment Dosing Dosing in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis Bioanalytical Quantification (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Parameters PK Parameters (t½, CL, Vd, AUC) PK_Analysis->Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Metabolic_Stability_Workflow cluster_3 In Vitro Metabolic Stability Assay Workflow Compound Test Compound Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation TimePoints Sampling at Time Points Incubation->TimePoints Quenching Reaction Quenching (Acetonitrile) TimePoints->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Caption: Experimental workflow for an in vitro metabolic stability assay.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers with a PEG4 Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker, particularly those incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer like PEG4, dictates the ADC's mechanism of action, stability, and overall therapeutic index. This guide provides an objective comparison of these two linker classes, supported by representative experimental data and detailed protocols to aid in the rational design of next-generation ADCs.

Introduction to Linker Technology in ADCs

Linkers are not merely passive tethers; they are dynamic components that influence the pharmacokinetics and pharmacodynamics of an ADC. An ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicities, while facilitating efficient payload liberation at the tumor site. The inclusion of a PEG4 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2]

Cleavable Linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[3] Common cleavage mechanisms include:

  • Enzyme-sensitive: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are frequently overexpressed in tumor cells.[3]

  • pH-sensitive: Utilizing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]

  • Glutathione-sensitive: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the bloodstream.[3]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4][5] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4][5]

Non-Cleavable Linkers , such as those based on a thioether bond formed with succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), create a stable connection between the antibody and the payload.[1] Payload release occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[6] However, the resulting payload-linker-amino acid complex is typically charged and not membrane-permeable, which largely prevents a bystander effect.[1]

Quantitative Data Comparison

While direct head-to-head comparisons of cleavable and non-cleavable linkers with an identical PEG4 spacer are limited in published literature, the following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Plasma Stability

Linker TypeRepresentative Linker-PayloadSpecies% Intact ADC after 7 daysReference
Cleavable with PEG4 SpacerVal-Cit-PABC-PEG4-MMAEHuman>85%[7]
Non-Cleavable with PEG4 SpacerSMCC-PEG4-DM1Human>95%[6]

Table 2: In Vitro Cytotoxicity (IC50)

Linker TypeRepresentative Linker-PayloadTarget Cell Line (Antigen)IC50 (ng/mL)Reference
Cleavable with PEG4 SpacerVal-Cit-PABC-PEG4-MMAESK-BR-3 (HER2+)15-40[4]
Non-Cleavable with PEG4 SpacerSMCC-PEG4-DM1SK-BR-3 (HER2+)60-120[4]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeRepresentative Linker-PayloadXenograft ModelOutcomeReference
Cleavable with PEG4 SpacerVal-Cit-PABC-PEG4-MMAEHER2+ Gastric CancerSignificant tumor regression[4]
Non-Cleavable with PEG4 SpacerSMCC-PEG4-DM1HER2+ Breast CancerTumor growth inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C. Include a buffer control to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.

  • Quantification of Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

  • Quantification of Free Payload: Analyze the supernatant from the immunoaffinity capture to quantify the amount of released payload using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC (based on DAR) and the concentration of free payload over time to determine the ADC's half-life and the rate of drug release.[4]

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[4]

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: Use an antigen-positive cell line (e.g., SK-BR-3) and an antigen-negative cell line (e.g., MCF7) engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Imaging and Analysis: After a set incubation period (e.g., 96 hours), use high-content imaging to quantify the number of viable GFP-positive (antigen-negative) cells.

  • Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.[8]

Mandatory Visualizations

Cleavable_Linker_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Antigen-Positive Tumor Cell cluster_endosome Endosome (pH 5.0-6.0) cluster_lysosome Lysosome (pH 4.5-5.0) cluster_bystander Antigen-Negative Tumor Cell ADC_circ ADC with Cleavable Linker (Stable) ADC_endo Internalized ADC ADC_circ->ADC_endo Binding & Internalization Payload_release Cleavage by Enzymes (e.g., Cathepsin B) ADC_endo->Payload_release Trafficking Free_payload Free, Membrane-Permeable Payload Payload_release->Free_payload Bystander_cell Payload Diffusion (Bystander Effect) Free_payload->Bystander_cell Diffusion Apoptosis_target Apoptosis Free_payload->Apoptosis_target Cytotoxicity Apoptosis_bystander Apoptosis Bystander_cell->Apoptosis_bystander Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

NonCleavable_Linker_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Antigen-Positive Tumor Cell cluster_endosome Endosome (pH 5.0-6.0) cluster_lysosome Lysosome (pH 4.5-5.0) ADC_circ ADC with Non-Cleavable Linker (Highly Stable) ADC_endo Internalized ADC ADC_circ->ADC_endo Binding & Internalization Antibody_degradation Antibody Degradation by Proteases ADC_endo->Antibody_degradation Trafficking Payload_metabolite Payload-Linker-Amino Acid Metabolite (Charged) Antibody_degradation->Payload_metabolite Apoptosis_target Apoptosis Payload_metabolite->Apoptosis_target Cytotoxicity No_bystander No Bystander Effect (Limited Diffusion) Payload_metabolite->No_bystander

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_constructs ADC Constructs (Cleavable-PEG4 vs. Non-Cleavable-PEG4) plasma_stability Plasma Stability Assay (% Intact ADC, Free Payload) ADC_constructs->plasma_stability cytotoxicity Cytotoxicity Assay (IC50 on Ag+ & Ag- cells) ADC_constructs->cytotoxicity bystander Bystander Effect Assay (Co-culture Killing) ADC_constructs->bystander efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) plasma_stability->efficacy cytotoxicity->efficacy bystander->efficacy pk_pd Pharmacokinetics & Pharmacodynamics efficacy->pk_pd

Caption: Experimental workflow for comparing ADC linker technologies.

Conclusion

The choice between a cleavable and a non-cleavable linker with a PEG4 spacer is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[1][5] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect.[1][6] The incorporation of a hydrophilic PEG4 spacer is a valuable strategy to improve the physicochemical properties and pharmacokinetic profile of both types of ADCs.[2] The experimental protocols provided herein offer a robust framework for the systematic evaluation and selection of the optimal linker technology for a given therapeutic target.

References

A Comparative Guide to the Validation of Ternary Complex Formation with BnO-PEG4-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a crucial role in this process, influencing the geometry, stability, and cooperativity of the ternary complex. This guide provides a comparative overview of the validation of ternary complex formation, with a specific focus on PROTACs incorporating BnO-PEG4-OH linkers. We will explore the key biophysical techniques used for validation, present hypothetical comparative data, and provide detailed experimental protocols.

The Role of the this compound Linker in Ternary Complex Formation

The this compound linker combines two key structural features: a polyethylene (B3416737) glycol (PEG) chain and a benzyloxy (BnO) group.

  • PEG Chain (PEG4): The tetra-ethylene glycol unit provides flexibility and hydrophilicity to the PROTAC molecule. This can enhance solubility and cell permeability.[1][2] The length of the PEG chain is a critical parameter that dictates the distance between the target protein and the E3 ligase, which is essential for optimal ubiquitination.[3]

  • Benzyloxy Group (BnO): The terminal benzyloxy group introduces a rigid aromatic moiety. This can influence the conformational preferences of the linker and may participate in stabilizing protein-protein interactions within the ternary complex through pi-stacking with aromatic residues on the protein surfaces.[4]

The combination of a flexible PEG chain and a rigid aromatic group in the this compound linker offers a unique balance of properties that can be advantageous for ternary complex formation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Visualizing Ternary Complex Formation

The formation of the ternary complex is the central event in PROTAC-mediated protein degradation. The following diagram illustrates this process.

Ternary_Complex_Formation Mechanism of PROTAC-Mediated Ternary Complex Formation cluster_ternary Ternary Complex POI Target Protein of Interest (POI) PROTAC PROTAC (with this compound Linker) POI->PROTAC Binds POI_bound POI E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3_bound E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->PROTAC_bound

Caption: A PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

Comparative Analysis of Linker Performance in Ternary Complex Formation

While direct experimental data for the this compound linker is limited in the public domain, we can construct a hypothetical comparison based on the known properties of its constituent parts against other common linker types. This table is intended to guide rational linker selection and highlights the parameters that should be assessed experimentally.

Linker TypeStructureExpected FlexibilityExpected SolubilityPotential for Specific InteractionsHypothetical Impact on Ternary Complex Stability
This compound Benzyl-O-(CH₂CH₂O)₄-HModerateHighPi-stacking from benzyl (B1604629) groupPotentially high due to a balance of flexibility and specific interactions.
Alkyl Chain (C8) -(CH₂)₈-HighLowHydrophobic interactionsVariable; can be effective but may suffer from poor solubility.
PEG4 -(CH₂CH₂O)₄-HighHighHydrogen bondingGenerally favorable due to flexibility and solubility.
Rigid Piperazine -N(CH₂CH₂)₂N-LowModerate-Can be highly effective if the fixed conformation is optimal for the protein pair, otherwise can prevent complex formation.

Experimental Protocols for Validating Ternary Complex Formation

A variety of biophysical techniques can be employed to confirm and characterize the formation of the PROTAC-induced ternary complex. The choice of method depends on the specific information required, such as binding affinity, kinetics, or thermodynamics.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) and affinity data (K D).

Protocol Outline:

  • Immobilization: Covalently attach the E3 ligase to a sensor chip.

  • Binary Interaction (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Binary Interaction (PROTAC and Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the injection of the target protein alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity of the ternary complex can be calculated from these values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline:

  • Sample Preparation: Place the E3 ligase in the sample cell and the PROTAC in the injection syringe.

  • Binary Titration (PROTAC and E3 Ligase): Titrate the PROTAC into the E3 ligase solution and measure the heat changes to determine the binary binding thermodynamics.

  • Ternary Titration: To measure the ternary complex formation, place a pre-formed binary complex of the E3 ligase and the PROTAC in the sample cell and titrate the target protein into the cell.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters for the interactions.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two fluorophores are in close proximity (typically <10 nm), the excited donor can transfer energy to the acceptor, resulting in a change in the fluorescence signal.

Protocol Outline:

  • Labeling: Label the target protein with a donor fluorophore and the E3 ligase with an acceptor fluorophore.

  • Assay Setup: In a microplate, mix the labeled target protein and E3 ligase in the presence of varying concentrations of the PROTAC.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis: An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate that the two proteins are being brought into close proximity by the PROTAC, confirming ternary complex formation. The data can be used to determine the EC50 for complex formation.

Experimental Workflow for Ternary Complex Validation

The following diagram outlines a typical workflow for the validation of ternary complex formation.

Experimental_Workflow Workflow for Ternary Complex Validation cluster_biophysical Biophysical Characterization start PROTAC Design & Synthesis (e.g., with this compound linker) binary Binary Binding Assays (PROTAC-Target, PROTAC-E3) start->binary ternary Ternary Complex Formation Assay binary->ternary cooperativity Determine Cooperativity ternary->cooperativity cellular Cellular Degradation Assays (Western Blot, DC50/Dmax determination) cooperativity->cellular structural Structural Biology (X-ray Crystallography, Cryo-EM) cooperativity->structural For Detailed Insight optimization Linker Optimization cellular->optimization optimization->start Iterative Design

Caption: A stepwise approach to validating ternary complex formation and optimizing PROTAC design.

Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. While direct comparative data for PROTACs containing the this compound linker is not yet widely available, the principles and experimental approaches outlined in this guide provide a robust framework for its evaluation. The unique combination of a flexible PEG chain and a rigid benzyloxy group suggests that this linker class holds promise for achieving stable and productive ternary complexes. A systematic evaluation using a combination of biophysical techniques such as SPR, ITC, and FRET is essential to characterize the performance of any new PROTAC, including those utilizing the this compound linker, and to guide the rational design of next-generation targeted protein degraders.

References

Head-to-head comparison of BnO-PEG4-OH and BnO-PEG3-OH in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the impact of PEG linker length on Proteolysis Targeting Chimera (PROTAC) performance.

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. The linker region, which connects the target protein-binding ligand to the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, cellular permeability, and solubility. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a head-to-head comparison of two commonly used PEG linkers, BnO-PEG4-OH and BnO-PEG3-OH, supported by experimental data to inform the selection of the optimal linker for your PROTAC development.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, flexibility, and composition of the linker directly influence the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome. An optimal linker length can lead to enhanced degradation potency (lower DC50 and higher Dmax), while suboptimal lengths can result in reduced efficacy.[2] Furthermore, the linker's properties significantly impact the overall physicochemical characteristics of the PROTAC molecule, affecting its solubility and ability to permeate cell membranes to reach its intracellular target.[3][4]

Quantitative Comparison of PROTAC Performance with PEG3 vs. PEG4 Linkers

Systematic studies on PROTACs have demonstrated that varying the PEG linker length has a profound impact on their performance. The following tables summarize quantitative data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize a JQ1 ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.[2]

LinkerDC50 (nM)Dmax (%)
PEG3 5585
PEG4 2095
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 0.815
PEG4 1.225
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Based on this data, in the context of this specific BRD4-targeting PROTAC, extending the linker from three to four PEG units resulted in a significant improvement in degradation potency, with the DC50 value decreasing from 55 nM to 20 nM and the Dmax increasing from 85% to 95%.[2] This suggests that the longer PEG4 linker allows for a more optimal orientation of the target protein and E3 ligase within the ternary complex, leading to more efficient ubiquitination and degradation.

Furthermore, the PROTAC with the PEG4 linker exhibited enhanced cell permeability and oral bioavailability compared to the one with the PEG3 linker.[2] This can be attributed to the increased hydrophilicity and flexibility conferred by the longer PEG chain, which can improve solubility and potentially allow the PROTAC to adopt conformations that are more favorable for crossing cell membranes.[3][4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the key processes and logical relationships in PROTAC development.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (BnO-PEG-OH linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Synth_PEG3 Synthesize PROTAC with BnO-PEG3-OH Degradation Degradation Assay (Western Blot) Synth_PEG3->Degradation Permeability Permeability Assay (PAMPA / Caco-2) Synth_PEG3->Permeability Solubility Solubility Assay (Shake-Flask) Synth_PEG3->Solubility Synth_PEG4 Synthesize PROTAC with this compound Synth_PEG4->Degradation Synth_PEG4->Permeability Synth_PEG4->Solubility Compare_DC50 Compare DC50/Dmax Degradation->Compare_DC50 Compare_Papp Compare Permeability (Papp) Permeability->Compare_Papp Compare_Sol Compare Solubility Solubility->Compare_Sol Linker_Properties_Relationship Influence of Linker Properties on PROTAC Efficacy LinkerLength Linker Length (e.g., PEG3 vs. PEG4) TernaryComplex Ternary Complex Formation & Stability LinkerLength->TernaryComplex Physicochem Physicochemical Properties LinkerLength->Physicochem Degradation Degradation Potency (DC50, Dmax) TernaryComplex->Degradation Efficacy Overall PROTAC Efficacy Degradation->Efficacy Permeability Cell Permeability Physicochem->Permeability Solubility Aqueous Solubility Physicochem->Solubility Permeability->Efficacy Solubility->Efficacy

References

Safety Operating Guide

Proper Disposal of BnO-PEG4-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the general characteristics of PEG-containing compounds. Polyethylene (B3416737) glycol itself is not classified as a hazardous substance; however, the compound as a whole should be treated as chemical waste.

Precaution CategorySpecific Recommendation
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as chemical waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of BnO-PEG4-OH is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. This container should be compatible with the chemical. Do not mix with other solid waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.

    • Liquid Waste: If the this compound is in a solution, collect it in a designated, leak-proof liquid waste container. The container should be clearly labeled with the full chemical name and the solvent used. Do not mix with aqueous waste or other incompatible chemical waste streams.

    • Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • If it is a mixture, list all components, including solvents and their approximate concentrations.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name and any available safety information.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused solid, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End of Process disposal->end

Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. All chemical waste disposal should be carried out by trained personnel.

Essential Safety and Operational Guide for Handling BnO-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BnO-PEG4-OH. The following procedures are based on available chemical data and general laboratory safety protocols for handling PEGylated compounds and chemicals with unknown toxicological properties.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
CAS Number 86259-87-2
Molecular Formula C15H24O5[1]
Molecular Weight 284.35 g/mol [1]
Appearance Powder[1]
Boiling Point 170-174°C (at 25 Torr)[2]
Density 1.10 g/cm³[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[1]

Personal Protective Equipment (PPE)

Due to the limited availability of specific hazard data for this compound, a cautious approach is recommended. The following PPE should be worn at all times when handling the compound to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[3][4]Protects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact.
Body Protection A knee-length laboratory coat.[5]Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2]Minimizes inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for ensuring safety and experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Materials (Spatula, Weighing Paper, Solvent) gather_ppe->prep_materials weigh Weigh this compound prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Workflow for handling this compound.
Experimental Protocol

  • Preparation :

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all required materials, including a spatula, weighing paper, and the appropriate solvent.

  • Handling :

    • Carefully weigh the desired amount of this compound powder on weighing paper. Avoid creating dust.

    • Transfer the powder to a suitable container for dissolution in the chosen solvent.

  • Cleanup :

    • Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.

    • Segregate and dispose of all waste materials according to the disposal plan below.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. While specific data on the environmental impact of this compound is not available, it is prudent to treat it as potentially harmful to aquatic life, similar to other related PEGylated compounds.[6]

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated Gloves, Wipes) solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions) liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal_service Arrange Pickup by Licensed Chemical Waste Disposal Service storage->disposal_service

Disposal workflow for this compound waste.
Step-by-Step Disposal Procedure

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams.[6]

    • Separate solid waste (e.g., contaminated gloves, weighing paper, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[6]

  • Waste Container Selection and Labeling :

    • Solid Waste : Use a designated, sealable, and clearly labeled solid chemical waste container.

    • Liquid Waste : Use a compatible, leak-proof, and sealable liquid waste container.

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage Pending Disposal :

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Arrange for Professional Disposal :

    • The primary disposal method for this compound is through an approved chemical waste disposal service.[6][7]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed contractor to arrange for pickup.

Spill and Emergency Procedures
  • In Case of a Spill :

    • Alert others in the immediate area and restrict access.

    • Ensure the area is well-ventilated.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[6]

    • Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

    • Decontaminate the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

    • Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[6]

  • First Aid Measures :

    • If inhaled : Move to fresh air.

    • In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with water.

    • In case of eye contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do.

    • If swallowed : Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.